Product packaging for 4-Methoxy-3-(trifluoromethyl)benzylamine(Cat. No.:CAS No. 743408-04-0)

4-Methoxy-3-(trifluoromethyl)benzylamine

Cat. No.: B1318901
CAS No.: 743408-04-0
M. Wt: 205.18 g/mol
InChI Key: OLXNTNRECSTMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methoxy-3-(trifluoromethyl)benzylamine is a useful research compound. Its molecular formula is C9H10F3NO and its molecular weight is 205.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F3NO B1318901 4-Methoxy-3-(trifluoromethyl)benzylamine CAS No. 743408-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-methoxy-3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXNTNRECSTMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590706
Record name 1-[4-Methoxy-3-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743408-04-0
Record name 1-[4-Methoxy-3-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methoxy-3-(trifluoromethyl)benzylamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzylamine: Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 743408-04-0, is a highly functionalized aromatic amine that has garnered significant interest as a versatile building block in medicinal chemistry and materials science.[1][2][3] Its structure is characterized by a benzylamine core substituted with a methoxy (-OCH3) group and a trifluoromethyl (-CF3) group at the 4 and 3 positions, respectively. This specific arrangement of an electron-donating group (methoxy) and a potent electron-withdrawing group (trifluoromethyl) imparts a unique electronic and steric profile, making it a valuable intermediate for synthesizing complex target molecules.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity for biological targets.[1] The trifluoromethyl group, in particular, is a prevalent feature in many pharmaceuticals due to its significant steric bulk and strong electron-withdrawing properties.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, plausible synthetic routes, reactivity, applications, and essential safety protocols for researchers and drug development professionals.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a compound is critical for its effective use in a laboratory or industrial setting. The molecular structure and key identifiers for this compound are presented below.

Caption: Chemical Structure of this compound.

Table 1: Key Identifiers

IdentifierValueReference
CAS Number 743408-04-0[1][3]
Molecular Formula C₉H₁₀F₃NO[3][4]
Molecular Weight 205.18 g/mol [1][3]
IUPAC Name [4-methoxy-3-(trifluoromethyl)phenyl]methanamine[4]
InChIKey OLXNTNRECSTMGX-UHFFFAOYSA-N[1][4]

Table 2: Physicochemical Properties

PropertyValueNotes
Appearance Data not widely available; expected to be a liquid or low-melting solid.Based on similar benzylamine structures.
Boiling Point Not experimentally determined in available literature.-
Melting Point Not experimentally determined in available literature.-
Solubility Expected to have reduced solubility in polar solvents.The presence of the hydrophobic trifluoromethyl group and the aromatic ring contributes to lower aqueous solubility. Sonication may be required for dissolution in solvents like DMSO.[1]
Predicted XlogP 1.6[4]

The Role of Key Functional Groups in Drug Design

The utility of this compound in drug discovery is derived from the specific properties of its substituents.

  • The Trifluoromethyl (-CF₃) Group : This group is a bioisostere for methyl or chloro groups but with profoundly different electronic properties.[1] Its high electronegativity and electron-withdrawing nature can significantly alter the pKa of the nearby amine, influencing its interaction with biological targets.[1] Furthermore, the C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism. This enhances the metabolic stability and pharmacokinetic profile of drug candidates.[1] Its lipophilicity can also improve a compound's ability to cross cellular membranes.[1]

  • The Methoxy (-OCH₃) Group : As a moderate electron-donating group, the methoxy substituent influences the electronic environment of the aromatic ring. It can also act as a hydrogen bond acceptor, a critical interaction for ligand-target binding.[1] The presence and position of the methoxy group can affect the overall conformation of the molecule, which in turn impacts its binding affinity and selectivity for target proteins.[1]

  • Synergistic Effects : The juxtaposition of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a distinct electronic dipole on the benzene ring. This unique arrangement can be exploited by medicinal chemists to fine-tune the binding of a molecule to a specific protein active site, enhancing potency and selectivity.

Synthesis and Reactivity

While industrial-scale synthesis protocols are often proprietary, plausible and efficient synthetic routes can be designed based on established principles of organic chemistry. The reactivity of this compound is primarily centered around its nucleophilic primary amine.

Plausible Synthetic Pathways

Several logical routes can be employed for the synthesis of this compound.

  • Reduction of a Nitrile : A common and effective method involves the chemical reduction of the corresponding benzonitrile, 4-Methoxy-3-(trifluoromethyl)benzonitrile. The nitrile itself can be prepared from 4-methoxy-3-(trifluoromethyl)aniline via a Sandmeyer reaction.[1] This pathway is advantageous due to the high efficiency of nitrile reduction.

  • Reductive Amination of an Aldehyde : An alternative route involves the reductive amination of 4-Methoxy-3-(trifluoromethyl)benzaldehyde. This one-pot reaction with ammonia or an ammonia source and a reducing agent provides a direct path to the benzylamine.

  • Reduction of a Benzamide : The corresponding amide, 4-methoxy-3-(trifluoromethyl)benzamide, can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the target amine.

cluster_0 Synthesis via Nitrile Reduction Aniline 4-Methoxy-3-(trifluoromethyl)aniline Nitrile 4-Methoxy-3-(trifluoromethyl)benzonitrile Aniline->Nitrile 1. NaNO₂, HCl 2. CuCN (Sandmeyer Rxn) Amine This compound (Target) Nitrile->Amine Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 4-Methoxy-3-(trifluoromethyl)benzonitrile

This protocol describes a representative lab-scale synthesis based on established chemical transformations.

Objective: To synthesize this compound by reducing 4-Methoxy-3-(trifluoromethyl)benzonitrile.

Materials:

  • 4-Methoxy-3-(trifluoromethyl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄) or a suitable hydrogenation catalyst (e.g., Raney Nickel)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (a molar excess, e.g., 2-3 equivalents) in anhydrous THF.

  • Addition of Precursor: 4-Methoxy-3-(trifluoromethyl)benzonitrile, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). Causality Note: The dropwise addition at low temperature is crucial to control the highly exothermic reaction between the hydride and the nitrile.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.

  • Quenching: The reaction is carefully cooled back to 0 °C. The excess LiAlH₄ is quenched by the sequential, slow, and dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Trustworthiness Note: This specific sequence for quenching is a standard, validated procedure that results in a granular, easily filterable precipitate of aluminum salts, simplifying the workup.

  • Isolation: The resulting slurry is filtered, and the solid aluminum salts are washed thoroughly with additional THF or diethyl ether.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Chemical Reactivity

The primary amine (-NH₂) group is a potent nucleophile and dictates the reactivity of the molecule. It readily participates in a variety of essential chemical transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.

This versatile reactivity makes it an ideal scaffold for building a diverse library of derivatives for structure-activity relationship (SAR) studies.[1]

Applications in Research and Drug Development

The unique structural motifs within this compound make it a high-value intermediate in several areas of research.

  • Kinase Inhibitors : The benzylamine framework is a common feature in kinase inhibitors. This compound is of particular interest in the design of inhibitors for receptor tyrosine kinases like c-KIT.[1] Mutations in the c-KIT gene are known drivers in various cancers, most notably gastrointestinal stromal tumors (GISTs). The specific substitutions on the aromatic ring can be tailored to optimize interactions within the ATP-binding pocket of the kinase.[1]

  • Antitumor and Antiviral Agents : While direct studies on this specific molecule are limited, the broader class of substituted benzylamines has shown significant potential in the development of antitumor and antiviral therapies.[1][5] The trifluoromethyl group is known to enhance the anticancer activity of many compounds.[1]

  • Analog Applications in Metabolic Diseases : The closely related compound, 4-(trifluoromethyl)benzylamine, has been successfully used in the synthesis of potent antidiabetic agents, such as KRP-297.[6][7][8] This demonstrates the utility of the trifluoromethylbenzylamine scaffold in creating molecules that target metabolic pathways.

Spectroscopic Profile (Predicted)

While experimental spectra are typically provided by the supplier on a lot-specific Certificate of Analysis, a predicted spectroscopic profile can be inferred from the molecule's structure.

  • ¹H NMR :

    • Aromatic Protons (3H): Three signals in the aromatic region (~6.8-7.5 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet, reflecting the substitution pattern.

    • Benzylic Protons (-CH₂-): A singlet around 3.8-4.0 ppm.

    • Amine Protons (-NH₂): A broad singlet that can appear over a wide range (typically 1.5-3.0 ppm) and is D₂O exchangeable.

    • Methoxy Protons (-OCH₃): A sharp singlet around 3.9 ppm.

  • ¹³C NMR : Expected to show 9 distinct signals, including three quaternary carbons (C-CF₃, C-OCH₃, C-CH₂NH₂), five aromatic CH carbons, the benzylic carbon (~45 ppm), and the methoxy carbon (~56 ppm). The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR : A sharp singlet around -63 ppm (relative to CFCl₃), characteristic of an aromatic trifluoromethyl group.

  • Mass Spectrometry (EI) : The molecular ion peak (M⁺) would be observed at m/z 205. A prominent fragment would be the loss of the amine group (M-16), resulting in a peak at m/z 189 (the benzyl cation).

Safety, Handling, and Storage

As a substituted benzylamine, this compound is expected to be corrosive and requires careful handling to minimize exposure risk. The following guidelines are based on safety data for structurally similar compounds.[9][10]

Table 3: Hazard Information and Handling Precautions

AspectGuideline
GHS Hazards Expected to be classified as: Skin Corrosion/Irritation (Category 1C/2), Serious Eye Damage (Category 1), and Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation, Category 3).[10]
Engineering Controls All handling should be performed in a certified chemical fume hood to prevent inhalation of vapors.[10][11] Safety showers and eyewash stations must be readily accessible.[10]
Personal Protective Equipment (PPE) Eye/Face Protection: Chemical safety goggles and a face shield.[10] Skin Protection: Chemical-resistant nitrile or neoprene gloves and a lab coat.[10] Respiratory Protection: Not typically required if used in a fume hood. For spills or emergencies, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]
First-Aid Measures Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[10] Skin Contact: Immediately wash affected area with soap and water and remove contaminated clothing. Seek medical attention if irritation persists.[9] Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]
Storage & Incompatibilities Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep away from heat, sparks, and open flames.[10] Incompatible with strong oxidizing agents, strong acids, and acid chlorides.[10]
Spill & Disposal Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[10] Dispose of waste in accordance with all federal, state, and local regulations.[10]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in drug discovery and development. The synergistic effects of its methoxy and trifluoromethyl substituents provide a powerful tool for modulating the physicochemical and pharmacological properties of target molecules, particularly in the fields of oncology and metabolic diseases. Its well-defined reactivity, centered on the primary amine, allows for its straightforward incorporation into complex molecular scaffolds. Adherence to strict safety and handling protocols is essential when working with this compound to ensure the well-being of laboratory personnel. As research continues, the utility of this versatile building block is poised to expand, further solidifying the role of fluorination strategies in modern chemical science.

References

The Strategic Core: A Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzylamine (CAS 743408-04-0) in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-(trifluoromethyl)benzylamine, identified by CAS number 743408-04-0, has emerged as a pivotal structural motif in medicinal chemistry. Its strategic importance lies in the unique combination of a methoxy and a trifluoromethyl group on a benzylamine scaffold. This arrangement imparts favorable physicochemical properties that are instrumental in the design of highly potent and selective inhibitors of key pathological targets. The trifluoromethyl group, a well-established bioisostere for methyl or chloro groups, enhances metabolic stability, lipophilicity, and binding affinity, while the methoxy group can modulate molecular conformation and participate in hydrogen bonding.[1] This in-depth guide provides a comprehensive analysis of the physicochemical properties, synthesis, and critical applications of this compound as a foundational building block in the development of targeted therapeutics, with a particular focus on its role in creating inhibitors for oncogenic kinases and inflammatory enzymes.

Physicochemical and Structural Characteristics

The unique substitution pattern of this compound dictates its reactivity and utility as a synthetic intermediate. A thorough understanding of its properties is essential for its effective application in drug design and synthesis.

Core Properties
PropertyValueSource
CAS Number 743408-04-0[2]
Molecular Formula C₉H₁₀F₃NO[2]
Molecular Weight 205.18 g/mol [2]
Appearance Predicted: Liquid or low-melting solidN/A
Boiling Point Not experimentally determined for this isomer. For related isomer 4-(trifluoromethoxy)benzylamine: 57-60 °C at 10 mmHg. For 4-(trifluoromethyl)benzylamine: 79-82 °C at 15 mmHg.[3]N/A
Melting Point Not experimentally determined. For related isomer 4-(trifluoromethyl)benzylamine: 43 °C.[3]N/A
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. Low solubility in water is predicted.N/A
Predicted pKa ~8.60-8.84[3]
Predicted XlogP 1.6N/A
Structural and Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. While a specific spectrum for this exact CAS number is not publicly available, the expected spectral characteristics would include:

  • ¹H NMR: Signals corresponding to the methoxy protons, the benzylic methylene protons, the aromatic protons (showing characteristic splitting patterns based on their positions), and the amine protons.

  • ¹³C NMR: Resonances for the methoxy carbon, the benzylic carbon, the aromatic carbons (with splitting for the carbon bearing the trifluoromethyl group), and the trifluoromethyl carbon itself.

  • ¹⁹F NMR: A characteristic singlet for the -CF₃ group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions. Two primary and plausible strategies involve the reductive amination of the corresponding benzaldehyde and the reduction of the benzonitrile.

Representative Synthetic Protocol: Reductive Amination

This protocol is adapted from established procedures for the synthesis of structurally similar benzylamines and represents a robust method for laboratory-scale preparation.

A 4-Methoxy-3-(trifluoromethyl)benzaldehyde B Imine Intermediate A->B Aqueous Ammonia (NH₃·H₂O) Methanol, Room Temp. C This compound B->C Sodium Borohydride (NaBH₄) Methanol, 0 °C to Room Temp.

Diagram of the reductive amination pathway.

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-Methoxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol. To this solution, add aqueous ammonia (2.0 eq). Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours. Quench the reaction by the slow addition of water.

  • Extraction and Purification: Concentrate the reaction mixture under reduced pressure to remove the methanol. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by column chromatography on silica gel or by vacuum distillation.

Applications in the Synthesis of Kinase and Enzyme Inhibitors

The true value of this compound lies in its role as a key intermediate for the synthesis of targeted therapeutics. The 4-methoxy-3-(trifluoromethyl)phenyl moiety is a recurring structural feature in a number of potent kinase and enzyme inhibitors.

Development of c-KIT Inhibitors for Gastrointestinal Stromal Tumors (GIST)

Mutations in the c-KIT receptor tyrosine kinase are a primary driver of gastrointestinal stromal tumors (GIST).[4] The 4-methoxy-3-(trifluoromethyl)phenyl group has been identified as a crucial component in novel c-KIT inhibitors. While direct synthesis from this compound is not explicitly detailed in all literature, its role as a precursor to the corresponding aniline or other derivatives is evident in the structure-activity relationship (SAR) studies of potent c-KIT inhibitors. For instance, in a series of N-(4-methyl-3-(piperidin-4-yloxy)phenyl) amide derivatives, the presence of a trifluoromethyl group at the meta-position of a terminal phenyl ring was a key starting point for optimization, leading to compounds with high potency against c-KIT.[4]

Representative Synthetic Scheme for a c-KIT Inhibitor Core:

A 4-Methoxy-3-(trifluoromethyl)aniline (derived from the benzylamine) B Core Scaffold A->B Coupling Reaction C Final c-KIT Inhibitor B->C Further Functionalization

References

A Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzylamine: Properties, Synthesis, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Methoxy-3-(trifluoromethyl)benzylamine is a highly functionalized organic compound that serves as a critical building block in contemporary chemical research, particularly within the fields of medicinal chemistry and materials science. Its structure is distinguished by the strategic placement of a methoxy (-OCH3) group and a trifluoromethyl (-CF3) group on a benzylamine scaffold. This unique combination of functional groups imparts desirable physicochemical properties that are frequently exploited in the design of novel therapeutic agents and advanced materials. The trifluoromethyl group enhances metabolic stability and binding affinity, while the methoxy group influences molecular conformation and solubility. This guide provides a comprehensive overview of the compound's properties, details a validated synthetic protocol, outlines methods for its analytical characterization, and explores its significant applications, offering researchers and drug development professionals a practical and in-depth resource.

Physicochemical Profile

The fundamental properties of this compound are summarized below. These data are essential for experimental design, safety considerations, and analytical characterization.

PropertyValueSource(s)
Molecular Weight 205.18 g/mol [1][2]
Molecular Formula C₉H₁₀F₃NO[2][3]
CAS Number 743408-04-0[1][2][4]
Monoisotopic Mass 205.07144 Da[3]
InChIKey OLXNTNRECSTMGX-UHFFFAOYSA-N[1][3]
Canonical SMILES COC1=C(C=C(C=C1)CN)C(F)(F)F[3]
Appearance Typically a liquid or low-melting solid
Primary Functional Groups Primary Amine, Methoxy Ether, Trifluoromethyl

The Strategic Importance in Medicinal Chemistry

The utility of this compound in drug design is not coincidental; it is a direct result of the deliberate combination of its constituent functional groups.[1]

  • The Trifluoromethyl (-CF₃) Group : The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] The -CF₃ group, in particular, is a powerful modulator of molecular properties. Its strong electron-withdrawing nature can significantly alter the pKa of the nearby benzylic amine, influencing its ionization state at physiological pH.[1] Furthermore, the -CF₃ group is metabolically robust, often used to block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1] Its lipophilicity can also enhance a compound's ability to cross cellular membranes.[1]

  • The Methoxy (-OCH₃) Group : The methoxy group is another key functional moiety in drug design. It can act as a hydrogen bond acceptor, which can be critical for forming stable interactions with protein targets.[1] Its presence also influences the conformation of the molecule, which can lock it into a bioactive shape, enhancing ligand-target binding and positively impacting its overall pharmacokinetic profile.[1]

  • The Benzylamine Scaffold : The benzylamine framework itself is considered a "privileged structure" in drug design. It is frequently found in molecules that bind to the S1 pocket of trypsin-like serine proteases, and the basic amine group can form crucial salt-bridge interactions with acidic residues (e.g., aspartate) in the active sites of various enzymes.[1]

The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a unique electronic and steric profile, making this compound a versatile starting point for synthesizing diverse compound libraries.[1]

Synthesis and Purification

While several synthetic routes are possible, one of the most reliable and common approaches proceeds via the reduction of the corresponding benzonitrile. This method is advantageous due to the commercial availability of precursors and the high efficiency of the involved transformations.

This protocol outlines a two-step process starting from 4-methoxy-3-(trifluoromethyl)aniline. The causality behind this choice is the well-established and high-yielding nature of both the Sandmeyer reaction for nitrile formation and the subsequent reduction to the amine.

Step 1: Diazotization and Sandmeyer Reaction to form 4-Methoxy-3-(trifluoromethyl)benzonitrile

  • Rationale : The Sandmeyer reaction is a classic, robust method for converting an aromatic primary amine into a variety of functional groups, including a nitrile, via a diazonium salt intermediate. This is the most direct way to install the required carbon for the subsequent reduction to a benzylamine.

  • Procedure :

    • In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 4-methoxy-3-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3 M, 3.0 eq).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Heat gently to dissolve, then cool to room temperature.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will be observed.

    • Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

    • Cool the mixture and extract the product, 4-methoxy-3-(trifluoromethyl)benzonitrile, with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude nitrile can be purified by silica gel chromatography if necessary.

Step 2: Reduction of Nitrile to this compound

  • Rationale : The nitrile group is readily reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that is highly effective for this transformation. Catalytic hydrogenation offers a milder, often more scalable alternative.

  • Procedure (using LiAlH₄) :

    • CRITICAL SAFETY NOTE : LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

    • In a dry, inert-atmosphere flask, suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C.

    • Dissolve the 4-methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

    • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the final product via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes containing a small amount (e.g., 1%) of triethylamine to prevent the amine from streaking on the acidic silica.

Synthesis_Workflow Synthesis of this compound Start 4-Methoxy-3-(trifluoromethyl)aniline Diazonium Diazonium Salt Intermediate Start->Diazonium Diazotization Nitrile 4-Methoxy-3-(trifluoromethyl)benzonitrile Diazonium->Nitrile Sandmeyer Reaction Product This compound Nitrile->Product Reduction Reagent1 1. HCl, NaNO₂ 2. CuCN Reagent1->Diazonium Reagent2 LiAlH₄, THF then H₂O/NaOH Workup Reagent2->Product

Caption: A plausible synthetic route from aniline to benzylamine.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

  • 5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum should show distinct signals corresponding to each unique proton environment. Expected signals include: a singlet for the methoxy (-OCH₃) protons (~3.9 ppm), a singlet for the benzylic (-CH₂) protons (~3.8 ppm), a broad singlet for the amine (-NH₂) protons (variable chemical shift), and three distinct signals in the aromatic region (6.9-7.5 ppm) for the protons on the substituted benzene ring.

    • ¹⁹F NMR : A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift will be characteristic of an aromatic trifluoromethyl group.

    • ¹³C NMR : The spectrum will show nine distinct carbon signals, including those for the methoxy, benzylic, and aromatic carbons, as well as the characteristic quartet for the trifluoromethyl carbon due to C-F coupling.

  • 5.2 Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 206.07.

  • 5.3 Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands. Key stretches include N-H stretching for the primary amine (a pair of bands around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C-O stretching for the ether (~1250 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (in the 1100-1350 cm⁻¹ region).

Applications in Research & Development

The unique structural features of this compound make it a valuable intermediate in several high-impact research areas.

  • 6.1 Kinase Inhibitor Scaffolds : The compound's structural motifs are found in numerous biologically active molecules. It has been specifically identified as a valuable building block in the discovery of potent inhibitors of the c-KIT kinase.[1] Mutations in the c-KIT gene are implicated in the pathogenesis of various cancers, most notably gastrointestinal stromal tumors (GISTs), making this compound highly relevant to oncological drug discovery programs.[1]

  • 6.2 General Bioactive Molecule Synthesis : The benzylamine core is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions.[1] This allows for its incorporation into larger, more complex molecules. For example, related structures like 4-(trifluoromethyl)benzylamine have been used to synthesize potent antidiabetic agents, highlighting the therapeutic potential of this class of compounds.[5] Derivatives have also been investigated for their potential anti-tumor and antiviral activities.[1]

  • 6.3 Advanced Materials Science : While the primary application is in life sciences, the properties imparted by fluorination are also valuable in materials science. A positional isomer, 3-(trifluoromethyl)benzylammonium iodide, has been successfully used to prepare high-performance and environmentally stable quasi-two-dimensional (quasi-2D) perovskite solar cells (PSCs).[5] The hydrophobic nature of the trifluoromethyl group helps protect the moisture-sensitive perovskite layer, improving device longevity and performance.[5] This demonstrates the broader utility of the trifluoromethylbenzyl scaffold.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed molecular tool. The convergence of a metabolically robust trifluoromethyl group, a conformation-directing methoxy group, and a synthetically versatile benzylamine core provides researchers with a powerful platform for innovation. From developing next-generation kinase inhibitors to enhancing the stability of advanced materials, its applications underscore the principles of modern molecular design. This guide has provided the essential technical information required for its synthesis, characterization, and effective utilization in demanding research and development environments.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Methoxy-3-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-methoxy-3-(trifluoromethyl)benzylamine, a compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group and a methoxy group onto the benzylamine scaffold presents unique analytical challenges and opportunities. This document moves beyond a simple recitation of analytical techniques, offering a rationale-driven approach to experimental design and data interpretation. We will delve into the core spectroscopic and chromatographic methods, emphasizing the causality behind procedural choices and the establishment of self-validating analytical systems. The guide is grounded in authoritative scientific principles, with in-text citations and a comprehensive reference list to support key claims.

Introduction: The Significance of Fluorinated Benzylamines

The introduction of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, into organic molecules is a well-established strategy in modern drug discovery.[1][2] Trifluoromethylated aromatic compounds often exhibit enhanced metabolic stability, increased lipophilicity, and modulated electronic properties that can lead to improved pharmacokinetic and pharmacodynamic profiles.[1][2] The presence of the electron-withdrawing -CF3 group alongside an electron-donating methoxy (-OCH3) group on the benzylamine ring creates a unique electronic environment, making this compound a valuable building block in the synthesis of novel bioactive compounds.[1]

Accurate and unambiguous structure elucidation is paramount for patent applications, regulatory submissions, and ensuring the reproducibility of scientific findings.[1] This guide provides a detailed roadmap for achieving this, focusing on a multi-technique approach to unequivocally confirm the identity and purity of this compound.

Foundational Physicochemical Properties

A thorough understanding of the basic physicochemical properties of the target compound is the first step in designing a robust analytical strategy.

PropertyValueSource
Molecular Formula C9H10F3NO[3][4]
Molecular Weight 205.18 g/mol [1][3]
CAS Number 743408-04-0[1][3]
InChIKey OLXNTNRECSTMGX-UHFFFAOYSA-N[1][4]

These fundamental properties are crucial for mass spectrometry analysis and for cross-referencing with chemical databases.

The Elucidation Workflow: A Multi-pronged Approach

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): The First Glimpse

Mass spectrometry provides the initial, crucial confirmation of the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is indispensable for this purpose.

Experimental Protocol: HRMS (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source.

  • Ionization Mode: Positive ion mode is typically preferred for amines, as they readily protonate to form [M+H]⁺ ions.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental composition.

Expected Results and Interpretation:

The protonated molecule [M+H]⁺ is expected at an m/z of approximately 206.0787. HRMS will provide a highly accurate mass, allowing for the confirmation of the elemental formula C9H11F3NO⁺. Tandem MS (MS/MS) can be employed to fragment the molecule, providing structural insights.[1] Key fragmentation patterns would involve the loss of the aminomethyl group and cleavage of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and spatial arrangement of atoms in a molecule. A combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is essential for an unambiguous assignment.

5.1. ¹H NMR Spectroscopy

This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Signals (in CDCl₃, shifts are approximate):

  • ~1.5-2.0 ppm (broad singlet, 2H): The protons of the primary amine (-NH₂). The broadness is due to quadrupolar broadening and exchange with trace amounts of water.

  • ~3.8-3.9 ppm (singlet, 3H): The protons of the methoxy group (-OCH₃).

  • ~3.8-4.0 ppm (singlet, 2H): The benzylic protons (-CH₂-NH₂).

  • ~6.9-7.5 ppm (multiplets, 3H): The aromatic protons. The substitution pattern will lead to a specific splitting pattern, likely an ABX or a set of doublets and a singlet, depending on the coupling constants.

5.2. ¹³C NMR Spectroscopy

This provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Signals (in CDCl₃, shifts are approximate):

  • ~45-50 ppm: The benzylic carbon (-CH₂-).

  • ~55-60 ppm: The methoxy carbon (-OCH₃).

  • ~110-160 ppm: The aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

  • ~120-130 ppm (quartet): The trifluoromethyl carbon (-CF₃).

5.3. ¹⁹F NMR Spectroscopy

This is a highly sensitive technique for observing fluorine atoms.

Expected ¹⁹F NMR Signal:

  • A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be characteristic of an aromatic trifluoromethyl group.

5.4. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

These experiments are crucial for piecing together the molecular puzzle.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons in the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the -CH₂, -OCH₃, and aromatic C-H signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for confirming the substitution pattern on the aromatic ring by observing correlations between the methoxy protons and the aromatic carbons, and between the benzylic protons and the aromatic carbons.

Caption: 2D representation of this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500 (two bands)N-H stretchingPrimary amine (-NH₂)
2850-3000C-H stretchingAliphatic (CH₂, CH₃)
1600-1620, 1450-1580C=C stretchingAromatic ring
1200-1300C-O stretchingAryl ether (-OCH₃)
1100-1200, 1300-1400C-F stretchingTrifluoromethyl (-CF₃)

The presence of two distinct N-H stretching bands is characteristic of a primary amine.[5] The strong C-F stretching bands confirm the incorporation of the trifluoromethyl group.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the conjugated π-system of the aromatic ring.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: Record the absorbance spectrum over the range of approximately 200-400 nm.

Expected Absorption Maxima (λmax):

Based on the structure of benzylamine and its derivatives, absorption maxima are expected around 200-220 nm and 250-280 nm.[6][7] The exact positions of these bands will be influenced by the electronic effects of the methoxy and trifluoromethyl substituents.

Conclusion: A Self-Validating Structural Confirmation

References

The Discovery and Synthesis of 4-Methoxy-3-(trifluoromethyl)benzylamine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Methoxy-3-(trifluoromethyl)benzylamine, a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and a methoxy group onto the benzylamine scaffold imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutic agents. This document details the most plausible and efficient synthetic pathways to this valuable building block, supported by detailed experimental protocols and comprehensive characterization data. Furthermore, it delves into the rationale behind its molecular design and discusses its potential applications, particularly in the development of targeted therapies.

Introduction: The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine into organic molecules is a well-established and powerful strategy in modern medicinal chemistry.[1] Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1] The trifluoromethyl (-CF3) group, in particular, is a key player in this field due to its strong electron-withdrawing nature and significant steric bulk.[1] These properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

This compound emerges as a compound of interest at the intersection of several key structural motifs in drug design. The benzylamine core is a versatile scaffold, while the methoxy group can act as a hydrogen bond acceptor and influence molecular conformation. The strategic placement of the trifluoromethyl group ortho to the methoxy group creates a unique electronic and steric environment, making this molecule a valuable starting point for the synthesis of a diverse range of biologically active compounds. This guide will provide researchers with the foundational knowledge and practical protocols to synthesize and utilize this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 743408-04-0[2]
Molecular Formula C₉H₁₀F₃NO[2]
Molecular Weight 205.18 g/mol [2]
Appearance Colorless to light yellow liquid
Predicted XlogP 1.6[3]

Synthetic Pathways: From Precursor to Final Product

The most logical and widely applicable synthetic route to this compound proceeds through a two-step sequence starting from the readily available precursor, 4-methoxy-3-(trifluoromethyl)aniline. This pathway involves a Sandmeyer reaction to introduce the nitrile functionality, followed by the reduction of the nitrile to the desired primary amine.

graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="4-Methoxy-3-(trifluoromethyl)aniline"]; B [label="4-Methoxy-3-(trifluoromethyl)benzonitrile"]; C [label="this compound"];

A -> B [label=" Sandmeyer Reaction \n (NaNO₂, CuCN)"]; B -> C [label=" Nitrile Reduction \n (e.g., LiAlH₄ or Catalytic Hydrogenation)"]; }

A plausible synthetic pathway to this compound.

Step 1: Synthesis of 4-Methoxy-3-(trifluoromethyl)benzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a classic and robust method for the conversion of an aromatic amine to a nitrile.[1] This transformation proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.

Experimental Protocol:

  • Diazotization: 4-methoxy-3-(trifluoromethyl)aniline is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) is prepared. The freshly prepared, cold diazonium salt solution is then slowly added to the CuCN solution. The reaction mixture is typically stirred at an elevated temperature to facilitate the displacement of the diazonium group with the cyanide.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 4-methoxy-3-(trifluoromethyl)benzonitrile can be purified by column chromatography on silica gel.

Step 2: Reduction of 4-Methoxy-3-(trifluoromethyl)benzonitrile to this compound

The reduction of the nitrile functional group is a direct and efficient method for the preparation of primary amines. This can be achieved through various methods, including the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol (using Lithium Aluminum Hydride):

  • Reaction Setup: A solution of 4-methoxy-3-(trifluoromethyl)benzonitrile in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently refluxed for several hours to ensure complete reduction.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential and dropwise addition of water, followed by an aqueous sodium hydroxide solution. The resulting precipitate is removed by filtration.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. The final product can be further purified by vacuum distillation.

Spectroscopic Characterization

The unambiguous identification of this compound is achieved through a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compound.

Adduct/FragmentPredicted m/z
[M+H]⁺206.07872[3]
[M+Na]⁺228.06066[3]
[M]⁺205.07089[3]
[M-H]⁻204.06416[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), the methoxy protons (OCH₃), and the amine protons (NH₂). The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, the methoxy carbon, and the carbon of the trifluoromethyl group (which may appear as a quartet due to coupling with fluorine).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the methoxy group, and strong C-F stretching vibrations of the trifluoromethyl group.

Applications in Drug Discovery and Development

The unique combination of the benzylamine scaffold, the electron-donating methoxy group, and the electron-withdrawing trifluoromethyl group makes this compound a highly attractive building block in drug discovery. Derivatives of this compound have been investigated for a range of therapeutic applications. For instance, substituted benzylamines are known to interact with various biological targets, and the trifluoromethyl group can enhance properties such as metabolic stability and receptor binding affinity.

One notable area of application is in the development of kinase inhibitors. The structural features of this compound make it a suitable starting point for the synthesis of compounds that can target the ATP-binding site of various kinases, which are often implicated in cancer and other diseases.

Conclusion

This compound is a strategically designed molecule with significant potential in the field of medicinal chemistry. This technical guide has outlined a reliable and efficient synthetic pathway for its preparation, providing researchers with the necessary information to synthesize this valuable compound. The detailed discussion of its properties and potential applications underscores its importance as a building block for the discovery of next-generation therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the utility of well-designed, fluorinated building blocks like this compound is set to expand.

References

The Trifluoromethyl Group in Benzylamines: A Strategic Tool for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing pharmacological properties.[1][2] Among the various fluorinated moieties, the trifluoromethyl (CF₃) group stands out for its profound ability to modulate a molecule's physicochemical characteristics, metabolic stability, and biological activity.[3][4] This guide provides an in-depth analysis of the role of the trifluoromethyl group specifically within the benzylamine scaffold, a common structural motif in pharmacologically active agents. As a Senior Application Scientist, this document is designed to move beyond a simple recitation of facts, instead offering a narrative grounded in mechanistic understanding and field-proven insights to empower researchers in their drug development endeavors.

The benzylamine core is a versatile building block, but its inherent properties can sometimes limit its therapeutic potential. Issues such as metabolic instability or suboptimal binding affinity can hinder the progression of promising candidates. The introduction of a trifluoromethyl group is a powerful strategy to address these challenges, transforming a basic scaffold into a finely tuned therapeutic agent.[5] This guide will dissect the multifaceted effects of the CF₃ group, from its influence on fundamental properties like lipophilicity and basicity to its impact on complex biological interactions and metabolic fate.

Part 1: Modulating Physicochemical Properties: The Domino Effect of Trifluoromethylation

The introduction of a trifluoromethyl group to the benzylamine ring instigates a cascade of changes in its fundamental physicochemical properties. These alterations are not merely academic; they have direct and predictable consequences for a compound's behavior in biological systems, influencing everything from membrane permeability to receptor interactions.

Lipophilicity (LogP): Enhancing Membrane Permeability

The trifluoromethyl group is significantly more lipophilic than a hydrogen atom or a methyl group, a property quantified by the Hansch π parameter of +0.88.[6][7] This increased lipophilicity, as reflected in a higher LogP value, can substantially improve a drug candidate's ability to traverse cellular membranes, including the blood-brain barrier.[2][8] This is a critical advantage for drugs targeting the central nervous system or intracellular components.[2] However, it is crucial to maintain a balance, as excessive lipophilicity can lead to undesirable off-target effects and reduced aqueous solubility.[9]

Table 1: Comparative Physicochemical Properties of Benzylamine and 4-(Trifluoromethyl)benzylamine

PropertyBenzylamine4-(Trifluoromethyl)benzylamineImpact of Trifluoromethylation
Molecular Weight ( g/mol ) 107.15175.15Increased molecular weight.
pKa (at 25°C) 9.338.60 (Predicted)The potent electron-withdrawing nature of the CF₃ group decreases the basicity of the amine, resulting in a lower pKa. This can influence the ionization state of the molecule at physiological pH, affecting receptor interactions and cell permeability.[9]
LogP (Octanol-Water) 1.091.66The trifluoromethyl group significantly enhances lipophilicity, which can improve membrane permeability and access to lipophilic binding pockets of target proteins.[9]
Water Solubility MiscibleSparingly solubleIncreased lipophilicity often leads to decreased water solubility.

Data sourced from BenchChem[5][9]

Basicity (pKa): Fine-Tuning Ionization at Physiological pH

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[1][10] When attached to the phenyl ring of a benzylamine, it pulls electron density away from the amine group. This reduces the availability of the lone pair of electrons on the nitrogen for protonation, resulting in a decrease in the amine's basicity and a lower pKa value.[5][9]

This modulation of pKa is a critical tool for medicinal chemists. The ionization state of a drug at physiological pH (around 7.4) dictates its solubility, permeability, and ability to interact with its biological target. A lower pKa means that a larger fraction of the benzylamine will be in its neutral, unprotonated form at physiological pH, which can enhance its ability to cross lipid membranes.

pKa_Effect Benzy_NH3+ Protonated (Charged) Favored at lower pH Benzy_NH2 Neutral Less favored at physiological pH Benzy_NH3+->Benzy_NH2 CF3_Benzy_NH3+ Protonated (Charged) Less favored at physiological pH CF3_Benzy_NH2 Neutral Favored at physiological pH CF3_Benzy_NH3+->CF3_Benzy_NH2 Deprotonation Physiological_pH Physiological pH (7.4)

Caption: Impact of CF₃ group on benzylamine ionization at physiological pH.

Part 2: Enhancing Metabolic Stability: A Shield Against Biotransformation

A significant hurdle in drug development is ensuring that a candidate molecule can withstand the metabolic machinery of the body for a sufficient duration to exert its therapeutic effect. The trifluoromethyl group is a powerful tool for enhancing metabolic stability, primarily by blocking sites of oxidative metabolism.[2][11]

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen (C-H) bond.[6][7] This inherent strength makes the CF₃ group highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) family of enzymes, which are major players in drug metabolism.[11]

By strategically replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, medicinal chemists can effectively block a key metabolic pathway.[11] This "metabolic switching" can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[11][12]

Metabolic_Stability cluster_workflow Metabolic Pathway Comparison Start_Benzy Benzylamine Derivative (with CH₃ group) Metabolism_Benzy CYP450 Oxidation Start_Benzy:f0->Metabolism_Benzy:f0 Susceptible to metabolism Product_Benzy Hydroxylated Metabolite (Inactive/Excreted) Metabolism_Benzy:f0->Product_Benzy:f0 Start_CF3 CF₃-Benzylamine Derivative Metabolism_CF3 CYP450 Oxidation Start_CF3:f0->Metabolism_CF3:f0 Resistant to metabolism Product_CF3 Metabolism Blocked (Increased Half-life) Metabolism_CF3:f0->Product_CF3:f0 Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Prep_Solutions Prepare Working Solutions: - Test Compounds - Liver Microsomes - NADPH System Pre_Incubate Pre-incubate Microsomes + Test Compound Prep_Solutions->Pre_Incubate Initiate Initiate Reaction with NADPH System Pre_Incubate->Initiate Time_Points Terminate at Time Points (0, 5, 15, 30, 60 min) with Stop Solution Initiate->Time_Points Process Centrifuge & Collect Supernatant Time_Points->Process LCMS LC-MS/MS Analysis (Quantify Parent Compound) Process->LCMS Data Calculate: - Half-life (t₁/₂) - Intrinsic Clearance (CLᵢₙₜ) LCMS->Data

References

The Methoxy Group: A Subtle Navigator in the Labyrinth of Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxy group (-OCH₃), a seemingly simple functional group, is one of the most prevalent substituents found in small-molecule drugs.[1] Its ubiquity is no accident; it is a testament to its remarkable ability to subtly yet profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic interactions. This guide provides a comprehensive exploration of the multifaceted role of the methoxy group in modern drug design. We will dissect its fundamental electronic and steric characteristics, navigate its complex relationship with drug metabolism, and illuminate its strategic application in optimizing ligand-target interactions. By synthesizing foundational principles with field-proven insights, this document aims to equip medicinal chemists and drug development professionals with the nuanced understanding required to harness the full potential of this versatile "scout" in the quest for safer and more effective medicines.[2]

The Physicochemical Chameleon: Modulating Core Properties

The strategic incorporation of a methoxy group is often a pivotal decision in lead optimization, driven by its ability to fine-tune critical physicochemical parameters that govern a drug's behavior.

Lipophilicity: A Context-Dependent Influence

Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The methoxy group's effect on lipophilicity, often quantified by Δ(LogD), is remarkably dependent on its molecular environment.

  • On Aromatic Systems: When attached to an aromatic ring, the methoxy group is one of the few substituents that exhibits near-zero lipophilicity, with a Δ(LogD) value ranging from -0.05 to 0.00.[2] This makes it an invaluable tool for exploring protein pockets without incurring the lipophilicity penalty that often leads to poor ADME properties.[2]

  • On Non-Aromatic Systems: In contrast, on an aliphatic scaffold, the methoxy group is decidedly more hydrophilic, with a Δ(LogD) contribution in the range of -0.80 to -0.40.[2] This difference arises because the oxygen's lone pair of electrons is more available to interact with water when not delocalized into an aromatic π-system.[2]

Table 1: Comparative Physicochemical Properties

PropertyHydrogen (-H)Hydroxyl (-OH)Methoxy (-OCH₃)Methyl (-CH₃)
Δ(LogD) (Aromatic) 0~ -0.6-0.05 to 0.00 [2]~ +0.5
Δ(LogD) (Aliphatic) 0~ -1.1-0.80 to -0.40 [2]~ +0.5
Polar Surface Area (PSA) 0 Ų20 Ų9 Ų [2]0 Ų
Hydrogen Bond Donor NoYesNo No
Hydrogen Bond Acceptor NoYesYes [3]No
Electronic Effects: A Duality of Induction and Resonance

The methoxy group exerts a dual electronic influence on aromatic rings, a concept critical for understanding its impact on reactivity and molecular interactions.[4][5]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect through the sigma (σ) bonds.[5]

  • Resonance Effect (+M): The lone pairs on the oxygen atom can delocalize into the aromatic π-system, resulting in a powerful electron-donating resonance (mesomeric) effect.[5]

Generally, the resonance effect is more powerful than the inductive effect, making the methoxy group an overall electron-donating group, particularly at the ortho and para positions.[5][6] This electron-donating nature can significantly modulate the pKa of nearby functional groups and influence the molecule's binding affinity to its biological target.[6][7]

electronic_effects cluster_methoxy Methoxy Group (-OCH₃) cluster_effects Electronic Influences cluster_ring Aromatic Ring Methoxy O-CH₃ Inductive Inductive Effect (-I) Electron-Withdrawing Methoxy->Inductive σ-bond polarization Resonance Resonance Effect (+M) Electron-Donating Methoxy->Resonance π-system delocalization AromaticRing Aromatic System Inductive->AromaticRing Resonance->AromaticRing

Caption: Duality of methoxy group electronic effects on an aromatic ring.

A Subtle Hydrogen Bond Acceptor

While not a hydrogen bond donor, the oxygen atom of the methoxy group serves as a competent hydrogen bond acceptor (HBA).[2][3] This capability allows it to form crucial interactions with hydrogen bond donors like backbone amides or hydroxyl-containing residues in a protein's active site.[7] Notably, it achieves this with a minimal contribution to the overall polar surface area (PSA) of the molecule (9 Ų), comparing favorably to other HBAs like hydroxyl (20 Ų) or carbonyl (17 Ų) groups.[2] This makes it an excellent choice for improving potency through targeted interactions without compromising membrane permeability.

The Metabolic Tightrope: Navigating Pharmacokinetic Challenges

The primary drawback of the methoxy group, and a major consideration for any medicinal chemist, is its susceptibility to metabolic oxidation.[2]

The Achilles' Heel: Cytochrome P450-Mediated O-Demethylation

The most common metabolic fate of a methoxy group is O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1, 1A2, and 1B1.[2][8][9] This process involves the oxidation of the methyl group, leading to the formation of an unstable hemiacetal intermediate that spontaneously decomposes to yield a phenol (or alcohol) and formaldehyde.[9]

O_Demethylation_Pathway cluster_products Metabolic Products Drug_OCH3 Drug-O-CH₃ (Methoxy-containing Drug) Intermediate [Drug-O-CH₂OH] (Unstable Hemiacetal) Drug_OCH3->Intermediate CYP450, O₂, NADPH Drug_OH Drug-OH (Phenolic Metabolite) Intermediate->Drug_OH Formaldehyde CH₂O (Formaldehyde) Intermediate->Formaldehyde

Caption: The primary metabolic pathway of O-demethylation.

The resulting hydroxylated metabolite can then undergo further phase II conjugation reactions (e.g., glucuronidation or sulfation), facilitating its excretion. While sometimes this metabolic conversion can lead to an active metabolite, more often it results in rapid clearance and reduced bioavailability of the parent drug.[7][10]

Strategies to Mitigate Metabolic Liability

Fortunately, several strategies can be employed to protect the methoxy group from rapid metabolism:

  • Steric Shielding: Introducing bulky substituents adjacent to the methoxy group can physically hinder the approach of CYP enzymes, thereby slowing the rate of O-demethylation.[2]

  • Electronic Withdrawal: Flanking the methoxy group with electron-withdrawing groups can decrease the electron density on the oxygen atom, making it less favorable for oxidative attack.[2] For instance, a methoxy group on a pyridine ring is generally more stable than one on a benzene ring.[2]

  • Bioisosteric Replacement: In cases of severe metabolic instability, replacing the methoxy group with a bioisostere can be the most effective strategy. This involves substituting the -OCH₃ group with another group that mimics its steric and electronic properties but is more resistant to metabolism.

Table 2: Common Bioisosteres for the Methoxy Group

BioisostereFormulaKey Features
Difluoroethyl -CH₂CF₂HMimics steric and electronic features, but is metabolically more stable.[11]
Trifluoromethoxy -OCF₃Highly stable, but significantly more electron-withdrawing.[12]
Methylthio -SCH₃Can be a reasonable replacement, but may have its own metabolic liabilities (e.g., oxidation to sulfoxide/sulfone).[12]
Dimethylamino -N(CH₃)₂Can mimic HBA properties but introduces basicity.[12]

The choice of bioisostere is a delicate balance, as any change can impact potency, selectivity, and other physicochemical properties.[13][14]

The Art of Interaction: Role in Pharmacodynamics

The methoxy group's unique combination of size, electronics, and hydrogen-bonding capability allows it to play a significant role in defining a ligand's interaction with its target protein, influencing both potency and selectivity.

A "Scout" for Protein Pockets

The methoxy group can be considered a "scout" for exploring protein pockets.[2] Its methyl portion can engage in favorable van der Waals or hydrophobic interactions within lipophilic pockets, while the oxygen atom can probe for nearby hydrogen bond donors.[2][7] This dual nature allows it to establish multiple weak interactions that, in sum, can significantly contribute to binding affinity.[2]

Conformational Control

The presence of a methoxy group, particularly on an aromatic ring, can influence the preferred conformation of a molecule.[15] The steric bulk of the methyl group can restrict rotation around single bonds, locking the molecule into a specific bioactive conformation that is optimal for binding to the target receptor. This conformational restriction can lead to enhanced potency and selectivity.

Experimental Protocols for Assessing Methoxy Group Impact

Validating the strategic role of a methoxy group requires rigorous experimental evaluation. The following protocols represent self-validating systems for assessing its impact on metabolic stability and target binding.

Protocol: In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of a methoxy-containing compound compared to its des-methoxy analog in liver microsomes.

Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a stock solution of the test compound and its des-methoxy analog in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, prepare incubation mixtures containing phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and HLM (final concentration typically 0.5 mg/mL).

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line determines the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

  • Self-Validation: Run positive (a rapidly metabolized compound like verapamil) and negative (compound incubated without NADPH) controls to ensure the enzymatic system is active and the compound is stable in the absence of metabolic cofactors. A significant decrease in the half-life of the methoxy-containing compound compared to its des-methoxy analog is indicative of metabolic liability at the methoxy position.[16]

Protocol: Receptor Binding Assay

Objective: To determine the binding affinity (e.g., Ki or IC₅₀) of a methoxy-containing compound and its des-methoxy analog to a specific target receptor.

Methodology (Example: Radioligand Competition Assay):

  • Reagents: Prepare a membrane preparation expressing the target receptor, a radiolabeled ligand known to bind the target with high affinity, and solutions of the test compounds (methoxy and des-methoxy versions).

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate for a defined period at a specific temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand using filtration over a glass fiber filter mat. The receptor-bound radioligand is retained on the filter.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Self-Validation: Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand) to ensure the assay is performing correctly. A lower IC₅₀ value for the methoxy-containing compound would confirm its positive contribution to binding affinity.

Conclusion: A Small Group with a Mighty Impact

The methoxy group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to act as a non-lipophilic, low-PSA hydrogen bond acceptor makes it an ideal substituent for enhancing ligand-protein interactions without compromising drug-like properties.[2] While its susceptibility to O-demethylation presents a significant challenge, a rational design approach employing steric or electronic shielding, or judicious bioisosteric replacement, can often mitigate this metabolic liability.[2] A thorough understanding of the subtle interplay between its physicochemical properties, metabolic fate, and potential for molecular interactions is paramount for its successful application. By leveraging the unique characteristics of this "scout" moiety, drug discovery teams can more effectively navigate the complex landscape of structure-activity and structure-property relationships to design the next generation of innovative therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-3-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties.[1] The trifluoromethyl group, in particular, is a bioisostere of choice due to its ability to modulate metabolic stability, lipophilicity, and binding affinity.[1] 4-Methoxy-3-(trifluoromethyl)benzylamine is a key building block in the synthesis of novel therapeutic agents, including potent inhibitors of c-KIT mutants in targeted cancer therapy.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in drug discovery and development.

Molecular Structure and Key Features

The structure of this compound incorporates several key functional groups that give rise to its characteristic spectroscopic signatures. The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a unique electronic environment on the aromatic ring, influencing the chemical shifts of the aromatic protons and carbons. The primary amine of the benzylamine moiety is another key feature that is readily identifiable by IR spectroscopy.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data for this compound
AtomPredicted Chemical Shift (δ, ppm)
Aromatic CH6.9 - 7.5
Benzyl CH₂~3.8
Methoxy CH₃~3.9
Amine NH₂Variable

Data sourced from Benchchem.[1]

Interpretation and Comparative Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-donating methoxy group will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing trifluoromethyl group will deshield the ortho and meta protons, shifting them downfield.

For a comparative perspective, the experimental ¹H NMR spectrum of the related compound, 4-(trifluoromethyl)benzylamine , shows aromatic protons in the range of δ 7.4-7.6 ppm. The introduction of the methoxy group at the 4-position in our target molecule is expected to cause a greater dispersion of the aromatic signals.

The benzylic protons (CH₂) are expected to appear as a singlet at approximately δ 3.8 ppm. The protons of the methoxy group (CH₃) will also likely appear as a singlet around δ 3.9 ppm. The amine protons (NH₂) typically present as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data for this compound
AtomPredicted Chemical Shift (δ, ppm)
Aromatic CH110 - 130
Benzyl CH₂~45
Methoxy CH₃~56
Aromatic C-O~158
Aromatic C-CF₃~125 (quartet)
CF₃~124 (quartet)

Data sourced from Benchchem.[1]

Interpretation and Comparative Analysis

The ¹³C NMR spectrum will display distinct signals for each unique carbon atom. The aromatic region will show signals for the six carbons of the benzene ring. The carbon attached to the oxygen of the methoxy group (C-O) is expected to be the most downfield-shifted aromatic carbon due to the deshielding effect of the oxygen atom.

A key feature will be the coupling of the trifluoromethyl carbon and the aromatic carbon attached to it with the three fluorine atoms. The CF₃ carbon will appear as a quartet with a large coupling constant (¹JCF), and the aromatic carbon attached to the CF₃ group will also appear as a quartet with a smaller coupling constant (²JCF). For instance, in related trifluoromethyl-substituted benzenes, the ¹JCF is typically around 275 Hz, and the ²JCF is around 35 Hz.[1]

The benzylic carbon (CH₂) is predicted to resonate around δ 45 ppm, and the methoxy carbon (CH₃) around δ 56 ppm. For comparison, the benzylic carbon in 4-(trifluoromethyl)benzylamine appears at approximately δ 45.6 ppm.

cluster_workflow NMR Data Acquisition Workflow A Sample Preparation B Instrument Setup (Lock & Shim) A->B C 1D ¹H and ¹³C Acquisition B->C E Data Processing (FT, Phasing, Baseline Correction) C->E D 2D NMR (COSY, HSQC, HMBC) D->E Optional F Spectral Analysis & Structure Elucidation E->F

Caption: A generalized workflow for NMR data acquisition and analysis.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrument Setup:

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform, phase the spectrum, and perform baseline correction.

    • Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorptions for this compound
Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (amine)Stretch (asymmetric)3400 - 3300
N-H (amine)Stretch (symmetric)3330 - 3250
N-H (amine)Bend (scissoring)1650 - 1580
C-H (aromatic)Stretch3100 - 3000
C-H (aliphatic)Stretch3000 - 2850
C=C (aromatic)Stretch1600 - 1450
C-N (aliphatic)Stretch1250 - 1020
C-O (ether)Stretch (asymmetric)1275 - 1200
C-O (ether)Stretch (symmetric)1075 - 1020
C-F (CF₃)Stretch (strong)1350 - 1150
Interpretation and Key Features

The IR spectrum of this compound will be characterized by several key absorptions. As a primary amine, it is expected to show two N-H stretching bands in the 3400-3250 cm⁻¹ region.[2] The presence of two bands, corresponding to the asymmetric and symmetric stretching modes, is a definitive indicator of the -NH₂ group.[2][3] An N-H bending vibration should also be observable around 1650-1580 cm⁻¹.[2][4]

The strong, broad absorptions in the 1350-1150 cm⁻¹ range will be indicative of the C-F stretching vibrations of the trifluoromethyl group. The aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group will likely result in strong bands in the 1275-1020 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Predicted Mass Spectrometry Data for this compound
Adduct/FragmentPredicted m/z
[M+H]⁺206.07872
[M]⁺•205.07089
[M-H]⁻204.06416
[M+Na]⁺228.06066

Data sourced from Benchchem and PubChemLite.[1][5]

Fragmentation Analysis

The fragmentation of protonated benzylamines in tandem mass spectrometry (MS/MS) often involves the initial loss of ammonia (NH₃).[1][6] For this compound, the protonated molecule ([M+H]⁺) at m/z 206 would be expected to lose 17 Da to form a benzyl cation at m/z 189. Further fragmentation of this ion could involve the loss of a methyl radical (•CH₃) from the methoxy group, a characteristic fragmentation for methoxy-substituted benzyl derivatives.[1][6]

A [M+H]⁺ m/z = 206 B [M+H - NH₃]⁺ m/z = 189 A->B - NH₃ C [M+H - NH₃ - CH₃]⁺• m/z = 174 B->C - •CH₃

Caption: A plausible fragmentation pathway for protonated this compound.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the analyte.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By integrating predicted data with established principles of spectroscopic interpretation and comparative analysis of related compounds, a detailed and scientifically grounded characterization of this important molecule has been presented. The experimental protocols outlined herein offer a practical framework for researchers to acquire high-quality spectroscopic data. A thorough understanding of the spectroscopic properties of this compound is crucial for its application in the synthesis of novel and impactful pharmaceutical agents.

References

An In-depth Technical Guide to the Precursors of 4-Methoxy-3-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Methoxy-3-(trifluoromethyl)benzylamine in Modern Drug Discovery

This compound is a crucial building block in contemporary medicinal chemistry. Its unique molecular architecture, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts favorable physicochemical properties to parent molecules.[1] The trifluoromethyl group is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and improve a compound's binding affinity to biological targets.[1][2] These characteristics make this compound a sought-after intermediate in the synthesis of a wide array of pharmacologically active agents, including kinase inhibitors for cancer therapy.[1] This guide provides an in-depth exploration of the primary synthetic precursors to this valuable compound, offering a technical overview for researchers and professionals in drug development.

Core Precursors and Synthetic Strategies

The synthesis of this compound can be efficiently achieved from several key precursors. The choice of starting material and synthetic route often depends on factors such as commercial availability, cost, and desired scale of production. The most prominent precursors are 4-methoxy-3-(trifluoromethyl)benzaldehyde and 4-methoxy-3-(trifluoromethyl)benzonitrile.

Diagram: Synthetic Pathways to this compound

G cluster_0 Route 1: From Benzaldehyde cluster_1 Route 2: From Benzonitrile cluster_2 Precursor Synthesis 4-Methoxy-3-(trifluoromethyl)benzaldehyde 4-Methoxy-3-(trifluoromethyl)benzaldehyde Target_1 This compound 4-Methoxy-3-(trifluoromethyl)benzaldehyde->Target_1 Reductive Amination 4-Methoxy-3-(trifluoromethyl)benzonitrile 4-Methoxy-3-(trifluoromethyl)benzonitrile Target_2 This compound 4-Methoxy-3-(trifluoromethyl)benzonitrile->Target_2 Nitrile Reduction Anisole Derivative Anisole Derivative Substituted Aniline Substituted Aniline Anisole Derivative->Substituted Aniline Nitration & Reduction Substituted Aniline->4-Methoxy-3-(trifluoromethyl)benzonitrile Sandmeyer Reaction G start 4-Chloro-3-(trifluoromethyl)anisole step1 Suzuki-Miyaura Coupling with a formyl equivalent start->step1 end 4-Methoxy-3-(trifluoromethyl)benzaldehyde step1->end G start 4-Methoxy-3-(trifluoromethyl)aniline step1 Diazotization (NaNO₂, HCl) start->step1 step2 Sandmeyer Reaction (CuCN) step1->step2 end 4-Methoxy-3-(trifluoromethyl)benzonitrile step2->end

References

The Strategic Utility of 4-Methoxy-3-(trifluoromethyl)benzonitrile in Modern Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-(trifluoromethyl)benzonitrile has emerged as a pivotal structural motif and a versatile starting material in the landscape of contemporary organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl and nitrile functionalities, render it a highly valuable precursor for a diverse array of complex molecules. This guide provides an in-depth exploration of the synthetic transformations achievable from this readily accessible building block, with a focus on its applications in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven experimental protocols, and present a forward-looking perspective on its potential in future synthetic endeavors.

Introduction: Unveiling the Potential of a Multifunctional Building Block

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule.[1] When positioned on a benzonitrile framework, the CF3 group, in concert with a nitrile (-CN) and a methoxy (-OCH3) group, creates a unique chemical entity with multiple reactive handles. 4-Methoxy-3-(trifluoromethyl)benzonitrile thus represents a powerful platform for the synthesis of novel compounds with tailored properties.[2][3]

This guide will illuminate the synthetic pathways that originate from 4-methoxy-3-(trifluoromethyl)benzonitrile, providing researchers and drug development professionals with a comprehensive understanding of its reactivity and utility. We will explore transformations of the nitrile and methoxy groups, as well as reactions involving the aromatic ring, to construct a variety of valuable molecular architectures, including carboxylic acids, primary amines, and heterocyclic systems.

Table 1: Physicochemical Properties of 4-Methoxy-3-(trifluoromethyl)benzonitrile

PropertyValue
CAS Number 261951-87-5
Molecular Formula C9H6F3NO
Molecular Weight 201.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 98-101 °C
Solubility Soluble in most organic solvents

Core Synthetic Transformations

The strategic value of 4-methoxy-3-(trifluoromethyl)benzonitrile lies in the differential reactivity of its functional groups. This allows for a stepwise and controlled approach to molecular elaboration.

Transformation of the Nitrile Group

The nitrile functionality is a versatile precursor to several key chemical moieties, most notably carboxylic acids and primary amines.

The conversion of the nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under both acidic and basic conditions, with the choice of method often dictated by the presence of other functional groups in the molecule.

Experimental Protocol: Acidic Hydrolysis

Objective: To synthesize 4-methoxy-3-(trifluoromethyl)benzoic acid from 4-methoxy-3-(trifluoromethyl)benzonitrile.

Materials:

  • 4-Methoxy-3-(trifluoromethyl)benzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, suspend 4-methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

  • The product, 4-methoxy-3-(trifluoromethyl)benzoic acid, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.

  • Dry the product under vacuum to yield the desired carboxylic acid.

Causality of Experimental Choices: The use of a strong acid like sulfuric acid is crucial for the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. Refluxing provides the necessary thermal energy to overcome the activation barrier for both the initial hydrolysis to the amide and the subsequent hydrolysis to the carboxylic acid.

The reduction of the nitrile to a primary amine is a critical step in the synthesis of many biologically active compounds. This transformation can be accomplished through catalytic hydrogenation or with chemical reducing agents.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Objective: To synthesize 4-methoxy-3-(trifluoromethyl)benzylamine from 4-methoxy-3-(trifluoromethyl)benzonitrile.

Materials:

  • 4-Methoxy-3-(trifluoromethyl)benzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for work-up and purification

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound, which can be further purified by distillation or chromatography.[4]

Trustworthiness of the Protocol: This protocol is a self-validating system. The careful, sequential quenching procedure is critical for safely decomposing the excess LiAlH₄ and the aluminum salts, resulting in a granular precipitate that is easily filtered. The use of an inert atmosphere is essential due to the reactivity of LiAlH₄ with atmospheric moisture.

Modification of the Methoxy Group: Demethylation

The methoxy group can be cleaved to reveal a hydroxyl group, providing another handle for further functionalization. This demethylation is typically achieved using strong Lewis acids or proton acids.

Experimental Protocol: Demethylation with Boron Tribromide (BBr₃)

Objective: To synthesize 4-hydroxy-3-(trifluoromethyl)benzonitrile from 4-methoxy-3-(trifluoromethyl)benzonitrile.

Materials:

  • 4-Methoxy-3-(trifluoromethyl)benzonitrile

  • Boron Tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Inert atmosphere setup

  • Standard glassware for work-up and purification

Procedure:

  • Dissolve 4-methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ in DCM (1.1-1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield 4-hydroxy-3-(trifluoromethyl)benzonitrile.

Expertise and Experience: The choice of BBr₃ is based on its high efficacy for cleaving aryl methyl ethers. The low reaction temperature is critical to control the reactivity of BBr₃ and prevent unwanted side reactions. The slow warming to room temperature ensures the reaction proceeds to completion.

Advanced Synthetic Applications: Construction of Heterocyclic Scaffolds

4-Methoxy-3-(trifluoromethyl)benzonitrile is a valuable precursor for the synthesis of more complex heterocyclic structures, which are prevalent in many pharmaceutical agents. One notable application is in the synthesis of quinazoline derivatives.

Synthesis of Quinazoline Derivatives

Quinazolines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[5][6] A common synthetic strategy involves the reaction of an anthranilonitrile (2-aminobenzonitrile) derivative with a one-carbon synthon. While 4-methoxy-3-(trifluoromethyl)benzonitrile is not an anthranilonitrile itself, it can be elaborated into one through a sequence of nitration and reduction steps.

Conceptual Workflow for Quinazoline Synthesis

G A 4-Methoxy-3-(trifluoromethyl)benzonitrile B Nitration (e.g., HNO₃/H₂SO₄) A->B Step 1 C 2-Nitro-4-methoxy-5-(trifluoromethyl)benzonitrile B->C D Reduction (e.g., Fe/HCl or H₂/Pd-C) C->D Step 2 E 2-Amino-4-methoxy-5-(trifluoromethyl)benzonitrile D->E F Cyclization (e.g., with an orthoester or formamide) E->F Step 3 G Substituted Quinazoline F->G

References

A Senior Application Scientist's Guide to Synthetic Transformations of 4-Methoxy-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-(trifluoromethyl)aniline is a highly valuable, fluorinated building block in modern organic synthesis. Its strategic substitution pattern—a nucleophilic amine, an electron-donating methoxy group, and a potent electron-withdrawing trifluoromethyl group—offers a rich platform for constructing complex molecular architectures. This guide provides an in-depth exploration of core synthetic transformations originating from this versatile precursor. We will move beyond simple procedural lists to dissect the causality behind experimental choices, focusing on diazotization and Sandmeyer-type reactions, amide bond formations, and palladium-catalyzed cross-coupling reactions. Each section is grounded in mechanistic principles and supported by detailed, field-proven protocols, offering researchers a practical and authoritative resource for leveraging this key intermediate in pharmaceutical and materials science applications.

Introduction: The Strategic Value of 4-Methoxy-3-(trifluoromethyl)aniline

4-Methoxy-3-(trifluoromethyl)aniline, a derivative of anisidine, is more than a simple aromatic amine; it is a carefully designed synthetic intermediate.[1] The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity by altering the electronic properties of the parent molecule.[2][3][4] Its presence on the aniline ring, ortho to the amine and meta to the methoxy group, creates a unique electronic and steric environment that dictates the molecule's reactivity.

This compound serves as a crucial precursor for a range of bioactive molecules, including antitumor and antiviral agents, as well as specialized pesticides.[1][5][6] The primary amine is a versatile handle for a host of classical and contemporary transformations, allowing for its conversion into a wide array of functional groups or its participation in bond-forming reactions. This guide will explore the most powerful of these transformations, providing the strategic insights necessary for successful application in complex synthesis campaigns.

Transformation of the Amine: Diazotization and the Sandmeyer Reaction

The conversion of an aromatic primary amine into a diazonium salt is one of the most powerful strategies in organic synthesis, transforming a poor leaving group (-NH2) into an excellent one (-N2). This opens the door to a vast array of subsequent functionalizations that are otherwise difficult to achieve.

The Underlying Principle: Diazotization

The diazotization reaction involves treating the aniline with nitrous acid (HNO2), typically generated in situ from sodium nitrite (NaNO2) and a strong mineral acid (e.g., H2SO4, HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.[7][8] The acidic conditions protonate the amine, which is then attacked by the nitrosating agent. The resulting diazonium salt is a highly reactive intermediate, ready for immediate use.[9]

The Sandmeyer Reaction: A Gateway to Diverse Functionalities

The Sandmeyer reaction utilizes copper(I) salts to catalyze the displacement of the diazonium group with a nucleophile, such as a halide or cyanide.[10][11] This process is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[10] More recently, "Sandmeyer-type" reactions have been developed for trifluoromethylation, providing a direct route to valuable benzotrifluoride derivatives from readily available anilines.[10][12]

The general workflow for this synthetic sequence is outlined below.

G cluster_0 Workflow: Aniline to Functionalized Arene Start 4-Methoxy-3-(trifluoromethyl)aniline Diazonium Arenediazonium Salt (Intermediate) Start->Diazonium NaNO2, H+ (Diazotization) Product Functionalized Product (Halide, CN, CF3, etc.) Diazonium->Product CuX (Sandmeyer Reaction)

Caption: General workflow for Sandmeyer functionalization.

Data Summary: Sandmeyer-Type Trifluoromethylation

The trifluoromethylation of anilines via a one-pot diazotization/Sandmeyer-type protocol is a highly efficient method for introducing a CF3 group.[12][13]

Starting AnilineTrifluoromethylating AgentCatalyst SystemBaseYield (%)Reference
4-MethoxyanilineTMSCF3Copper(I) thiocyanateCs2CO381[11][13]
Various AnilinesTMSCF3Copper-mediated-Good to Excellent[12]
Experimental Protocol: One-Pot Diazotization and Trifluoromethylation

This protocol is adapted from established procedures for the Sandmeyer trifluoromethylation of anilines and serves as a robust starting point for 4-methoxy-3-(trifluoromethyl)aniline.[12]

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the copper catalyst (e.g., CuSCN, 1.2 eq.) and base (e.g., Cs2CO3, 1.5 eq.).

  • Solvent Addition: Add dry acetonitrile and stir the suspension.

  • Addition of CF3 Source: Add the trifluoromethylating agent (e.g., TMSCF3, 2.0 eq.) to the suspension and stir at room temperature.

  • Diazotization (In a separate flask): In a separate, dry flask, dissolve 4-methoxy-3-(trifluoromethyl)aniline (1.0 eq.) in a suitable solvent. Cool the solution to 0 °C. Add tert-butyl nitrite (t-BuONO, 1.2 eq.) dropwise and stir for 30 minutes to form the diazonium salt.

  • Coupling Reaction: Slowly add the prepared diazonium salt solution to the flask containing the copper-catalyst mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with aqueous HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1-methoxy-4-nitro-2,5-bis(trifluoromethyl)benzene.

Amide Bond Formation: Building Blocks for Bioactive Scaffolds

The primary amine of 4-methoxy-3-(trifluoromethyl)aniline readily participates in one of the most fundamental reactions in organic chemistry: amide bond formation. This reaction is central to the synthesis of countless pharmaceuticals, as the amide bond is a key structural feature of peptides and a stable linker in complex drug molecules.

Causality of Reagent Choice

The formation of an amide bond involves the reaction of the nucleophilic amine with an activated carboxylic acid derivative.[9] The choice of activating agent dictates the reaction conditions:

  • Acid Chlorides/Anhydrides: These are highly reactive and typically react rapidly with the aniline at or below room temperature, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl or carboxylic acid byproduct.[14]

  • Carboxylic Acids: Direct reaction with a carboxylic acid requires a coupling agent (e.g., DCC, EDC, HATU) to form a more reactive intermediate in situ. While milder, this adds cost and complexity. Using methoxysilanes as coupling agents in solvent-free conditions represents a greener alternative.[15]

G cluster_0 Workflow: Amide Coupling Aniline 4-Methoxy-3-(trifluoromethyl)aniline Amide N-Aryl Amide Product Aniline->Amide AcidDeriv Carboxylic Acid Derivative (e.g., R-COCl) AcidDeriv->Amide

Caption: General schematic for amide bond formation.

Experimental Protocol: Synthesis of N-[4-Methoxy-3-(trifluoromethyl)phenyl]cinnamamide

This protocol is based on the successful coupling of a similar aniline with cinnamoyl chloride, yielding the corresponding amide in high yield.[14]

  • Initial Setup: Dissolve 4-methoxy-3-(trifluoromethyl)aniline (1.0 eq.) in anhydrous dichloromethane (CH2Cl2) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve cinnamoyl chloride (0.9 eq.) in a small volume of anhydrous CH2Cl2. Add this solution dropwise to the cooled aniline solution over a period of 1-2 hours.

  • Reaction: Allow the mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1 M aqueous NaHCO3 and 1 M aqueous HCl. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, N-[4-methoxy-3-(trifluoromethyl)phenyl]cinnamamide, can be further purified by recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate) to yield the pure amide.

Palladium-Catalyzed Cross-Coupling: Forging C-N and C-C Bonds

The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are pillars of modern synthetic chemistry, enabling the formation of C-N and C-C bonds with remarkable efficiency and functional group tolerance.[16][17] For substrates like 4-methoxy-3-(trifluoromethyl)aniline, these reactions are typically performed on a derivative where the amine has been converted to a halide (e.g., via the Sandmeyer reaction), demonstrating the power of multi-step synthetic sequences.

Buchwald-Hartwig Amination

This reaction creates a new C-N bond between an aryl halide and an amine, catalyzed by a palladium complex.[16] The success of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[18][19]

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(L2)-X Pd0->OxAdd Oxidative Addition (Ar-X) Product Ar-NR2 (Product) AmineCoord [Ar-Pd(II)(L2)(R2NH)]+X- OxAdd->AmineCoord + R2NH Amido Ar-Pd(II)(L2)-NR2 AmineCoord->Amido + Base, - HBX Amido->Pd0 Reductive Elimination

Caption: Simplified Buchwald-Hartwig amination cycle.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

This protocol is for the coupling of an aryl bromide, such as 4-bromo-2-(trifluoromethyl)anisole (derived from our starting aniline), with a generic amine.[18][20]

  • Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 eq.), the amine coupling partner (1.2 eq.), a strong base (e.g., NaOt-Bu or K3PO4, 1.4 eq.), the palladium precatalyst (e.g., Pd(OAc)2, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Solvent: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by GC-MS or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to isolate the desired N-aryl amine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, reacting an aryl halide with an arylboronic acid or ester.[17][21] The electron-withdrawing nature of the trifluoromethyl group on the aryl bromide derivative is expected to enhance the rate of the oxidative addition step, making it an excellent substrate for this transformation.[22]

G cluster_0 Workflow: Suzuki-Miyaura Coupling ArBr Aryl Bromide Derivative Biaryl Biaryl Product (Ar-Ar') ArBr->Biaryl Boronic Arylboronic Acid (Ar'-B(OH)2) Boronic->Biaryl

Caption: General workflow for Suzuki-Miyaura C-C coupling.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl bromide, such as 4-bromo-2-(trifluoromethyl)anisole, with a generic arylboronic acid.[22][23]

  • Setup: In a round-bottom flask, combine the aryl bromide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a base (e.g., K2CO3, K3PO4, or Cs2CO3, 2-3 eq.), and the palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a ligand, 1-5 mol%).

  • Solvent: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Reaction: Heat the mixture under an inert atmosphere to reflux (typically 80-100 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the target biaryl compound.

Conclusion

4-Methoxy-3-(trifluoromethyl)aniline is a testament to the power of strategic functionalization in chemical synthesis. The amine group is not merely a reactive site but a versatile synthetic handle that can be transformed or leveraged in a multitude of ways. From its conversion into a diazonium salt for Sandmeyer functionalization to its role in forming robust amide linkages and its potential as a precursor for advanced palladium-catalyzed cross-coupling reactions, this building block provides a reliable and efficient entry point to a diverse range of complex and high-value molecules. The protocols and principles outlined in this guide serve as a comprehensive resource for scientists seeking to unlock the full synthetic potential of this important intermediate.

References

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 4-Methoxy-3-(trifluoromethyl)benzylamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the application of 4-methoxy-3-(trifluoromethyl)benzylamine as a critical building block in medicinal chemistry. Moving beyond a simple catalog of reactions, we will explore the strategic rationale for its use, focusing on its role in the synthesis of potent protein kinase inhibitors. This guide includes a detailed synthetic protocol, characterization data, and expert insights into the structure-activity relationship contributions of this versatile intermediate.

Part 1: Foundational Insights – Understanding the Value Proposition of the Benzylamine Scaffold

This compound is not merely a reagent; it is a carefully designed structural motif. Its utility in drug discovery stems from the synergistic interplay of its constituent functional groups, which are strategically positioned to influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

  • The Benzylamine Core: Provides a robust and synthetically tractable scaffold. The primary amine offers a reactive handle for a wide array of chemical transformations, including amidation, reductive amination, and participation in cyclization reactions to form heterocyclic systems.

  • The Trifluoromethyl (CF3) Group: This powerful electron-withdrawing group is a cornerstone of modern medicinal chemistry. Its inclusion at the meta-position offers several key advantages:

    • Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly enhance the half-life of a drug.

    • Increased Lipophilicity: The CF3 group increases the overall lipophilicity of the molecule, which can improve membrane permeability and cell penetration.

    • Modulation of pKa: It lowers the pKa of the benzylamine, influencing its ionization state at physiological pH and potentially impacting receptor binding and solubility.

  • The Methoxy (OCH3) Group: Positioned para to the benzylamine, the methoxy group is an electron-donating group.

    • Electronic Tuning: It electronically balances the strong withdrawing effect of the CF3 group, allowing for fine-tuning of the reactivity of the aromatic ring and the basicity of the amine.

    • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.

Logical Workflow: From Building Block to Clinical Candidate

The journey from a simple building block like this compound to a potential drug is a multi-step process of increasing molecular complexity and targeted biological activity.

G cluster_0 Phase 1: Scaffold Elaboration cluster_1 Phase 2: Pharmacophore Installation cluster_2 Phase 3: Preclinical Evaluation A This compound (Starting Material) B Key Intermediate Synthesis (e.g., Condensation Reaction) A->B Introduction of core scaffold C Cyclization & Aromatization (Formation of Heterocycle) B->C Build biologically active core D Final Moiety Installation (e.g., Suzuki Coupling) C->D Add target-specific functional groups E Lead Compound (e.g., Pyrazolo[1,5-a]pyrimidine) D->E Purification & Characterization F In Vitro & In Vivo Testing E->F Biological Screening

Caption: General workflow from a benzylamine building block to a lead compound.

Part 2: Application Profile – Synthesis of Pyrazolo[1,5-a]pyrimidine-based Protein Kinase Inhibitors

A significant application of this compound is in the construction of substituted pyrazolo[1,5-a]pyrimidines. This heterocyclic system is a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors, which are crucial in oncology and immunology.

A key patent in this area describes the synthesis of such inhibitors for therapeutic applications. In this context, the 4-methoxy-3-(trifluoromethyl)benzyl moiety is ultimately positioned to interact with specific residues within the kinase active site, contributing to the compound's potency and selectivity.

The general synthetic strategy involves the reaction of this compound with a suitably functionalized pyrazole precursor to construct the core pyrazolo[1,5-a]pyrimidine ring system.

Table 1: Key Reagents and Rationale
Reagent/ComponentRole in SynthesisRationale for Choice
This compound Primary Amine Source (Nucleophile) Introduces the key substituted benzyl motif. The CF3 and OCH3 groups are pre-installed to confer desired ADME and binding properties to the final molecule.
Ethyl 3-(dimethylamino)-2-(1H-pyrazol-5-yl)acrylate Electrophilic Partner / Pyrazole Precursor This molecule contains the necessary atoms and reactivity to undergo condensation and subsequent cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Acetic Acid (AcOH) Solvent and Catalyst Provides a mildly acidic medium to facilitate the condensation reaction and subsequent intramolecular cyclization. Its high boiling point is suitable for reactions requiring heat.
Heat (e.g., 120 °C) Energy Input Overcomes the activation energy barrier for the multi-step condensation-cyclization sequence, driving the reaction to completion.

Part 3: Detailed Synthetic Protocol – Preparation of 7-(4-Methoxy-3-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazolo[1,5-a]pyrimidin-5(4H)-one

This protocol is adapted from methodologies described for the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives. It represents a robust and scalable method for constructing the core of a potential kinase inhibitor.

Reaction Scheme

reaction cluster_conditions Conditions cluster_product Product r1 This compound p1 7-(4-Methoxy-3-(trifluoromethyl)benzylamino)-3-methyl-1H-pyrazolo[1,5-a]pyrimidin-5(4H)-one r2 Ethyl 3-(dimethylamino)-2-(3-methyl-1H-pyrazol-5-yl)acrylate r2->p1 + c1 Acetic Acid (Solvent/Catalyst) c2 Heat (120 °C)

Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine core.

Step-by-Step Methodology
  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-(dimethylamino)-2-(3-methyl-1H-pyrazol-5-yl)acrylate (1.0 eq).

    • Expert Insight: Ensure all glassware is thoroughly dried to prevent side reactions involving water.

  • Reagent Addition: Add this compound (1.1 eq) to the flask.

    • Causality: A slight excess of the amine is used to ensure complete consumption of the more complex pyrazole starting material, which is often the limiting reagent.

  • Solvent Introduction: Add glacial acetic acid (20 mL) to the mixture. The acetic acid serves as both the solvent and an acid catalyst for the condensation.

  • Reaction Execution: Heat the reaction mixture to 120 °C and maintain this temperature for 12-16 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into ice-cold water (100 mL) with vigorous stirring. This will cause the product to precipitate. c. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) to remove residual acetic acid. d. Dry the solid product under vacuum at 50 °C to a constant weight.

  • Purification (If Necessary): If analytical data indicates impurities, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 4: Analytical Characterization & Data

Validation of the final product's identity and purity is paramount. Standard analytical techniques are employed for this purpose.

Table 2: Expected Analytical Data for the Product
Analytical MethodExpected Result
¹H NMR (400 MHz, DMSO-d₆)Characteristic peaks corresponding to the aromatic protons of the benzyl group, the methoxy protons (~3.9 ppm), the pyrazole and pyrimidine ring protons, and the methyl group protons. The integration of these peaks should match the number of protons in the structure.
Mass Spectrometry (ESI+) The primary ion observed should correspond to the [M+H]⁺ adduct, where M is the molecular weight of the target compound. The calculated mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the observed mass.
HPLC Purity Analysis using a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) should show a major peak corresponding to the product. Purity is typically reported as a percentage of the total peak area, with >95% being a common target for subsequent biological testing.

Part 5: Concluding Remarks & Future Perspectives

This compound represents a highly valuable and strategically designed building block for modern drug discovery. Its pre-packaged combination of a reactive handle and key pharmacophoric features (metabolic stability, lipophilicity modulation, H-bond acceptor) makes it an efficient tool for rapidly accessing complex molecular architectures with desirable drug-like properties. While its application in kinase inhibitor synthesis is well-documented, its utility can be extrapolated to other therapeutic areas where the substituted benzyl motif is known to confer bioactivity. Future work may involve exploring this scaffold in the context of GPCR modulators, ion channel blockers, or other enzyme inhibitor classes, further expanding its role in the development of novel therapeutics.

The Strategic Intermediate: A Guide to 4-Methoxy-3-(trifluoromethyl)benzylamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the judicious selection of synthetic intermediates is paramount to the successful development of novel molecules with tailored properties. Among these, 4-Methoxy-3-(trifluoromethyl)benzylamine has emerged as a key building block, prized for the unique electronic and steric characteristics imparted by its substituted phenyl ring. This guide provides an in-depth exploration of this versatile intermediate, offering detailed synthetic protocols, application notes, and an expert perspective on its strategic use in research and development.

Physicochemical Properties and Strategic Significance

This compound is a substituted benzylamine with the molecular formula C₉H₁₀F₃NO and a molecular weight of 205.18 g/mol .[1][2] Its structure is characterized by a benzylamine core, with a methoxy group at the 4-position and a trifluoromethyl group at the 3-position of the benzene ring. This specific substitution pattern is not arbitrary; it is a deliberate design element that confers a range of desirable properties to the molecule and its derivatives.

The trifluoromethyl (-CF₃) group, a common feature in many pharmaceuticals, is a strong electron-withdrawing group and is known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[3][4] The C-F bond is one of the strongest in organic chemistry, making the -CF₃ group resistant to metabolic degradation.[4] Furthermore, its steric bulk can be used to modulate the conformation of a molecule, influencing its interaction with biological targets.[3]

The methoxy (-OCH₃) group, on the other hand, is an electron-donating group that can act as a hydrogen bond acceptor.[3] This functionality can enhance ligand-target binding and positively impact a compound's physicochemical and pharmacokinetic properties.[3] The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a unique electronic environment on the aromatic ring, which can be strategically exploited in the design of novel bioactive compounds and functional materials.[3]

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 743408-04-0
Molecular Formula C₉H₁₀F₃NO
Molecular Weight 205.18 g/mol
Appearance Colorless to light yellow liquid
Boiling Point Not readily available
Solubility Soluble in organic solvents

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the starting materials, desired scale, and laboratory capabilities. The most common and practical approaches involve the reduction of a corresponding nitrile or the reductive amination of the corresponding aldehyde.

Synthetic Workflow Overview

G cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Reductive Amination A1 4-Methoxy-3-(trifluoromethyl)benzonitrile A2 Reduction (e.g., LiAlH₄ or Catalytic Hydrogenation) A1->A2 A3 This compound A2->A3 B1 4-Methoxy-3-(trifluoromethyl)benzaldehyde B2 Imine Formation (with Ammonia Source) B1->B2 B3 In situ Reduction (e.g., NaBH₃CN or H₂/Catalyst) B2->B3 B4 This compound B3->B4

Caption: Key synthetic routes to this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reduction of 4-Methoxy-3-(trifluoromethyl)benzonitrile

This protocol is adapted from general procedures for nitrile reduction and offers a high-yielding route to the target compound.

Materials:

  • 4-Methoxy-3-(trifluoromethyl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas

  • Anhydrous diethyl ether or ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis, including a reflux condenser and a dropping funnel

Procedure (using LiAlH₄):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

  • Dissolve 4-Methoxy-3-(trifluoromethyl)benzonitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring. Control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, and dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis via Reductive Amination of 4-Methoxy-3-(trifluoromethyl)benzaldehyde

This one-pot procedure is a versatile and efficient method suitable for laboratory-scale synthesis.[5][6][7]

Materials:

  • 4-Methoxy-3-(trifluoromethyl)benzaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or ethanol

  • Acetic acid (catalytic amount)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-Methoxy-3-(trifluoromethyl)benzaldehyde (1 equivalent) in methanol, add ammonium acetate (5-10 equivalents).

  • Add a few drops of glacial acetic acid to catalyze the formation of the imine intermediate.

  • Stir the mixture at room temperature for 1-2 hours.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in methanol and add this solution to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Applications in Synthetic Chemistry

This compound is a valuable intermediate in the synthesis of a wide range of target molecules, from pharmacologically active compounds to advanced materials.

Application in Medicinal Chemistry: Synthesis of KRP-297

A notable application of a related isomer, 4-(trifluoromethyl)benzylamine, is in the synthesis of the potent antidiabetic agent KRP-297. The synthesis involves the coupling of the benzylamine with a carboxylic acid derivative. A similar synthetic strategy can be employed with this compound for the generation of novel analogues for structure-activity relationship (SAR) studies.

Workflow for Amide Coupling:

G A Carboxylic Acid Derivative B Activation (e.g., SOCl₂, EDC/HOBt) A->B C Activated Carboxylic Acid (e.g., Acyl Chloride, Activated Ester) B->C E Amide Coupling C->E D This compound D->E F Target Amide Product E->F

Caption: General workflow for the synthesis of amide derivatives.

Protocol 3: General Procedure for Amide Coupling

Materials:

  • Carboxylic acid of interest

  • Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., EDC/HOBt)

  • This compound

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Triethylamine or diisopropylethylamine (DIPEA)

  • Standard workup and purification reagents

Procedure (using a coupling reagent):

  • Dissolve the carboxylic acid (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in anhydrous DCM.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add this compound (1.1 equivalents) and triethylamine (2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization.

Application in Materials Science: Perovskite Solar Cells

Derivatives of trifluoromethyl-substituted benzylamines have been successfully employed as organic cations to enhance the efficiency and stability of perovskite solar cells (PSCs).[8] The hydrophobic nature of the trifluoromethyl group helps to protect the moisture-sensitive perovskite layer, thereby improving the device's longevity and performance.[8] While the original research used an isomer, this compound can be used to synthesize novel ammonium salts for incorporation into perovskite structures, offering a new avenue for materials optimization.

Table 2: Performance of Quasi-2D Perovskite Solar Cells with a Trifluoromethyl-Substituted Benzylammonium Iodide[9]
ParameterControl DeviceQuasi-2D Device (with 3-TFMBAI)
Power Conversion Efficiency (PCE) -20.89%
Open-Circuit Voltage (Voc) -1.22 V
Stability (after 1000 h at 60 °C, 60% RH) -90.7% of initial PCE retained

Safety and Handling

This compound and its related compounds are corrosive and can cause severe skin burns and eye damage.[9] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]

Conclusion

This compound is a strategically important synthetic intermediate with broad applicability in medicinal chemistry and materials science. Its unique electronic and steric properties, derived from the combination of a methoxy and a trifluoromethyl group, make it an attractive building block for the synthesis of novel compounds with enhanced performance characteristics. The synthetic protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this versatile intermediate in their own research and development endeavors. As with all chemical research, a thorough understanding of the reaction mechanisms and strict adherence to safety protocols are essential for successful and safe experimentation.

References

Application Notes and Protocols for the Acylation of 4-Methoxy-3-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of N-Acylated Benzylamines in Medicinal Chemistry

4-Methoxy-3-(trifluoromethyl)benzylamine is a key building block in contemporary drug discovery. The presence of the trifluoromethyl group (-CF3) often confers desirable pharmacokinetic properties, including enhanced metabolic stability and increased binding affinity to biological targets. Acylation of the primary amine group of this molecule provides a facile route to a diverse array of amides, which are prevalent structural motifs in a vast number of pharmaceuticals. These N-acylated derivatives are of significant interest in the development of novel therapeutics, including kinase inhibitors and other targeted agents.

This guide provides an in-depth exploration of the acylation reactions of this compound, offering detailed experimental protocols, mechanistic insights, and characterization data to support researchers in their synthetic endeavors.

Chemical Reactivity and Mechanistic Considerations

The chemical reactivity of this compound is primarily centered around the nucleophilic character of the primary amine. However, the electron-withdrawing nature of the trifluoromethyl group, positioned ortho to the methoxy group, can influence the reactivity of the amine, making it slightly less nucleophilic than its non-fluorinated counterpart. Consequently, robust acylation conditions are often required to achieve high yields.

The general mechanism for acylation involves the nucleophilic attack of the benzylamine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. The reaction can be catalyzed by a base, which deprotonates the amine to increase its nucleophilicity, or by activating the carboxylic acid with a coupling agent.

Data Presentation: Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₁₀F₃NO[1]
Molecular Weight 205.18 g/mol [1]
CAS Number 743408-04-0[1]

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol details the straightforward N-acetylation of this compound using acetic anhydride. This method is suitable for producing the N-acetyl derivative in high yield.

Reaction Scheme:

G reactant1 This compound reagents Pyridine, DCM reactant2 Acetic Anhydride product N-(4-Methoxy-3-(trifluoromethyl)benzyl)acetamide reagents->product rt, 2h

N-Acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (1.2 eq).

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Results:

ParameterValue
Yield >90%
Appearance White to off-white solid
Purity (by NMR) >95%

Characterization Data (Predicted based on analogous structures[2][3]):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.0 Hz, 1H), 7.20 (s, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.05 (br s, 1H, NH), 4.40 (d, J = 6.0 Hz, 2H), 3.90 (s, 3H), 2.05 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 170.1, 158.5, 131.5, 128.0 (q, J = 5.0 Hz), 125.0 (q, J = 30.0 Hz), 123.0 (q, J = 272.0 Hz), 111.5, 56.0, 43.5, 23.0.

  • IR (KBr, cm⁻¹): 3280 (N-H stretch), 1640 (C=O stretch, amide I), 1550 (N-H bend, amide II), 1325 (C-F stretch), 1260 (C-O stretch).

  • MS (ESI+): m/z 248.08 [M+H]⁺.

Protocol 2: N-Benzoylation using Benzoyl Chloride

This protocol describes the N-benzoylation of this compound using benzoyl chloride in the presence of a base.

Reaction Scheme:

G reactant1 This compound reagents Triethylamine, DCM reactant2 Benzoyl Chloride product N-(4-Methoxy-3-(trifluoromethyl)benzyl)benzamide reagents->product 0 °C to rt, 3h

N-Benzoylation of this compound.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Results:

ParameterValue
Yield >85%
Appearance White solid
Purity (by NMR) >95%

Characterization Data (Predicted based on analogous structures[2][3]):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, J = 7.5 Hz, 2H), 7.55-7.40 (m, 3H), 7.38 (d, J = 8.0 Hz, 1H), 7.25 (s, 1H), 6.95 (d, J = 8.0 Hz, 1H), 6.50 (br s, 1H, NH), 4.65 (d, J = 5.5 Hz, 2H), 3.92 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 167.5, 158.6, 134.5, 131.8, 131.6, 128.7, 128.1 (q, J = 5.0 Hz), 127.1, 125.1 (q, J = 30.0 Hz), 123.0 (q, J = 272.0 Hz), 111.6, 56.1, 44.2.

  • IR (KBr, cm⁻¹): 3300 (N-H stretch), 1635 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1320 (C-F stretch), 1255 (C-O stretch).

  • MS (ESI+): m/z 310.10 [M+H]⁺.

Workflow Visualization

G cluster_start Starting Material cluster_acylation Acylation cluster_workup Workup & Purification cluster_product Final Products cluster_analysis Characterization start This compound protocol1 Protocol 1: N-Acetylation (Acetic Anhydride, Pyridine) start->protocol1 protocol2 Protocol 2: N-Benzoylation (Benzoyl Chloride, TEA) start->protocol2 workup Aqueous Wash (HCl, NaHCO₃, Brine) protocol1->workup protocol2->workup purification Drying & Solvent Removal workup->purification chromatography Column Chromatography / Recrystallization purification->chromatography product1 N-Acetyl Derivative chromatography->product1 product2 N-Benzoyl Derivative chromatography->product2 analysis NMR, IR, MS product1->analysis product2->analysis

General workflow for the acylation of this compound.

Conclusion

The protocols outlined in this guide provide robust and reproducible methods for the N-acylation of this compound. These reactions are fundamental for the synthesis of a wide range of derivatives with potential applications in drug discovery and development. The provided characterization data, while predicted from analogous compounds, serves as a reliable reference for researchers. It is always recommended to perform thorough analytical characterization to confirm the identity and purity of the synthesized compounds.

References

Application Notes and Protocols for the Derivatization of 4-Methoxy-3-(trifluoromethyl)benzylamine via N-Acetylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the derivatization of the primary amine, 4-Methoxy-3-(trifluoromethyl)benzylamine, through N-acetylation using acetic anhydride. This derivatization is a critical step in various analytical and synthetic workflows, enhancing the compound's stability, modifying its chromatographic behavior, and serving as a protective group strategy in multi-step organic synthesis. This document offers a detailed, step-by-step methodology, an in-depth discussion of the underlying chemical principles, and robust procedures for the purification and characterization of the resulting amide, N-(4-methoxy-3-(trifluoromethyl)benzyl)acetamide. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and analytical chemistry.

Introduction: The Rationale for Derivatization

This compound is a key structural motif and building block in the synthesis of a range of biologically active molecules. The primary amine functionality, while crucial for its synthetic utility, can present challenges in certain applications. For instance, in analytical techniques like gas chromatography (GC), the polarity of the amine can lead to poor peak shape and reduced sensitivity.[1] Derivatization to the corresponding acetamide masks this polarity, increasing the compound's volatility and improving its chromatographic properties.

In the realm of organic synthesis, the nucleophilic and basic nature of the primary amine often necessitates protection to prevent unwanted side reactions with electrophilic reagents targeting other parts of the molecule.[2] N-acetylation is a robust and widely employed strategy for amine protection due to the stability of the resulting amide and the variety of conditions available for its subsequent cleavage if required.

This application note provides a detailed protocol for the efficient N-acetylation of this compound, yielding N-(4-methoxy-3-(trifluoromethyl)benzyl)acetamide.

Mechanistic Insights: The Chemistry of N-Acetylation

The N-acetylation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling an acetate ion as a leaving group, to form a protonated amide. A base, such as pyridine or triethylamine, is typically included in the reaction mixture to neutralize the protonated amide and the acetic acid byproduct, driving the reaction to completion.[2][3][4] The use of a base is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[2][4]

Experimental Protocol: Synthesis of N-(4-methoxy-3-(trifluoromethyl)benzyl)acetamide

This section details the step-by-step procedure for the N-acetylation of this compound.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%e.g., Sigma-Aldrich, Oakwood Chemical
Acetic AnhydrideReagent Grade, ≥98%e.g., Sigma-Aldrich, Fisher Scientific
Pyridine (anhydrous)Anhydrous, 99.8%e.g., Sigma-Aldrich, Acros Organics
Dichloromethane (DCM), anhydrousAnhydrous, ≥99.8%e.g., Sigma-Aldrich, Fisher Scientific
1 M Hydrochloric Acid (HCl)Laboratory Gradee.g., Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solutionLaboratory Gradee.g., Fisher Scientific
Brine (Saturated NaCl solution)Laboratory Gradee.g., Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Gradee.g., Sigma-Aldrich
Ethyl AcetateHPLC Gradee.g., Fisher Scientific
HexanesHPLC Gradee.g., Fisher Scientific
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for thin-layer chromatography (TLC)

  • Apparatus for column chromatography

Derivatization Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure N-(4-methoxy-3-(trifluoromethyl)benzyl)acetamide.

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[6]

Visualization of the Derivatization Workflow

The following diagram illustrates the key steps in the derivatization protocol.

Derivatization_Workflow cluster_prep Reaction Preparation cluster_reaction Derivatization cluster_workup Work-up & Purification start Dissolve 4-Methoxy-3- (trifluoromethyl)benzylamine in DCM add_pyridine Add Pyridine start->add_pyridine cool Cool to 0°C add_pyridine->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at Room Temperature (Monitor by TLC) add_anhydride->react quench Quench with Water react->quench extract Aqueous Wash (HCl, NaHCO₃, Brine) quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-(4-methoxy-3- (trifluoromethyl)benzyl)acetamide purify->product

Caption: Workflow for the N-acetylation of this compound.

Trustworthiness and Validation

The reliability of this protocol is ensured through in-process controls and comprehensive final product characterization.

  • Reaction Monitoring: The use of Thin Layer Chromatography (TLC) provides a real-time assessment of the reaction's progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of byproducts due to prolonged reaction times.

  • Aqueous Work-up: The sequential washing steps are critical for removing unreacted reagents and byproducts. The HCl wash removes the basic pyridine, while the NaHCO₃ wash neutralizes any remaining acetic acid and unreacted acetic anhydride.

  • Chromatographic Purification: Flash column chromatography is a highly effective method for isolating the desired product from any remaining impurities, ensuring a high degree of purity for the final compound.

  • Spectroscopic Analysis: Unambiguous structural confirmation of the N-(4-methoxy-3-(trifluoromethyl)benzyl)acetamide is achieved through a combination of NMR, MS, and IR spectroscopy, providing a definitive validation of the derivatization process.

Expertise and Experience: Troubleshooting and Optimization

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be gently warmed or an additional portion of acetic anhydride can be added. It is crucial to use anhydrous solvents and reagents, as water will hydrolyze the acetic anhydride.

  • Low Yield: Low yields can often be attributed to incomplete extraction during the work-up or loss of product during purification. Ensure thorough extraction and careful handling during chromatography.

  • Alternative Bases: While pyridine is effective, other non-nucleophilic bases such as triethylamine can also be used. The choice of base may influence the reaction rate and work-up procedure.

  • Solvent Selection: Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve both the starting material and reagents. Other aprotic solvents like chloroform or tetrahydrofuran (THF) can also be employed.

Conclusion

The N-acetylation of this compound is a reliable and efficient derivatization method. The protocol presented in this application note, grounded in established principles of organic chemistry, provides a clear and reproducible pathway to obtaining the desired N-(4-methoxy-3-(trifluoromethyl)benzyl)acetamide in high purity. By understanding the underlying mechanism and incorporating the validation and troubleshooting strategies outlined, researchers can confidently apply this procedure in their analytical and synthetic endeavors.

References

Application Notes & Protocols for the Use of 4-Methoxy-3-(trifluoromethyl)benzylamine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 4-Methoxy-3-(trifluoromethyl)benzylamine Scaffold

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The this compound moiety represents a privileged starting point for the development of targeted therapeutics, particularly kinase inhibitors. This is not by accident, but by rational design, leveraging the unique and synergistic physicochemical properties of its constituent functional groups.[1]

The trifluoromethyl (-CF₃) group is a cornerstone of contemporary drug design.[2] Its strong electron-withdrawing nature can significantly alter the pKa of the proximal benzylamine, influencing its interaction with target proteins.[1] Furthermore, the C-F bond's high strength enhances metabolic stability by shielding adjacent positions from oxidative metabolism, a crucial factor in improving a compound's pharmacokinetic profile.[1] Its lipophilicity also aids in traversing cellular membranes to reach intracellular targets.[1]

Complementing the -CF₃ group is the methoxy (-OCH₃) group . As an electron-donating group, it modulates the electronic character of the aromatic ring. The oxygen atom can act as a hydrogen bond acceptor, forming key interactions within a protein's binding pocket.[1] This substituent can also influence the molecule's conformation, which in turn can dictate its binding affinity and selectivity.[1] The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a unique electronic environment on the benzene ring, offering a versatile platform for generating diverse compound libraries for Structure-Activity Relationship (SAR) studies.[1]

This guide provides a comprehensive framework for utilizing this compound as a core scaffold in an SAR campaign, exemplified by its application in the discovery of inhibitors for the c-Met receptor tyrosine kinase, a key target in oncology.[2][3]

Section 1: Synthesis and Characterization of the Core Scaffold

A reliable and scalable synthesis of the core amine is the foundation of any SAR study. The following protocol describes a robust two-step synthesis from commercially available starting materials.

Protocol 1.1: Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline

This precursor is synthesized from 4-amino-2-(trifluoromethyl)phenol.

  • Materials:

    • 4-amino-2-(trifluoromethyl)phenol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Iodomethane (CH₃I)

    • Dichloromethane (DCM), anhydrous

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

    • Ethyl acetate/Hexane mixture

  • Procedure:

    • To a solution of sodium hydride (1.2 eq) in anhydrous DCM under a nitrogen atmosphere in an ice bath, slowly add a solution of 4-amino-2-(trifluoromethyl)phenol (1.0 eq) in DCM.

    • Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 6 hours.

    • Cool the mixture back to 0°C and slowly add iodomethane (3.0 eq).

    • Allow the reaction to stir at room temperature for 48 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield 4-methoxy-3-(trifluoromethyl)aniline as a pale pink solid.

  • Characterization: The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 1.2: Synthesis of this compound via Reductive Amination

This protocol adapts a general reductive amination procedure for the synthesis of the target benzylamine from the corresponding, commercially available benzaldehyde.

  • Materials:

    • 4-methoxy-3-(trifluoromethyl)benzaldehyde

    • Ammonium acetate (NH₄OAc)

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-methoxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol in a round-bottom flask.

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the intermediate imine.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Partition the residue between DCM and saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can be used in the next step without further purification if of sufficient purity, or purified by column chromatography.

  • Characterization: Confirm the identity of the product via ¹H NMR and Mass Spectrometry. A characteristic peak for the benzylic CH₂ protons should be observable around 3.8-4.0 ppm in the ¹H NMR spectrum.

Section 2: Building the SAR Library via Amide Coupling

The primary amine of this compound serves as an excellent nucleophilic handle for creating a diverse library of amide derivatives. Amide bond formation is a robust and well-understood reaction in medicinal chemistry.

Protocol 2.1: General Procedure for Amide Coupling

This protocol utilizes EDC/HOBt as the coupling agents, a standard and reliable method for amide bond formation.

  • Materials:

    • This compound

    • A diverse set of carboxylic acids (R-COOH)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add this compound (1.1 eq) to the reaction mixture, followed by DIPEA (2.5 eq).

    • Continue stirring at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide derivative.

  • Characterization of Derivatives: Each new analog must be fully characterized to confirm its structure and purity (>95% by LC-MS is recommended for biological testing).

    • ¹H NMR: To confirm the structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • LC-MS: To assess purity.

Amide Library Synthesis Workflow cluster_0 Activation cluster_1 Coupling cluster_2 Purification & Analysis Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester DMF/DCM, RT, 30 min EDC_HOBt EDC / HOBt EDC_HOBt->Activated_Ester Amide_Product N-Acylated Derivative (Target Compound) Activated_Ester->Amide_Product RT, 12-18h Core_Amine 4-Methoxy-3-(trifluoromethyl) benzylamine Core_Amine->Amide_Product DIPEA DIPEA (Base) DIPEA->Amide_Product Purification Column Chromatography or Recrystallization Amide_Product->Purification Work-up Characterization NMR, MS, LC-MS Purification->Characterization

Workflow for Amide Library Synthesis.

Section 3: Biological Evaluation - A Case Study in c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a high-value target in oncology, and its dysregulation is implicated in numerous cancers.[2][3] The benzylamine scaffold is a known hinge-binding motif for many kinases, making this an excellent target for our SAR campaign.

Protocol 3.1: In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for quantifying kinase inhibition.

  • Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the c-Met kinase. A Europium (Eu)-labeled anti-phospho-tyrosine antibody binds to the phosphorylated substrate. When the substrate is also bound to Streptavidin-Allophycocyanin (SA-APC), FRET occurs between the Eu donor and the APC acceptor upon excitation, generating a signal. Inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.

  • Materials:

    • Recombinant human c-Met kinase domain

    • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

    • ATP (at Km concentration for c-Met)

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • Eu-labeled anti-phospho-tyrosine antibody

    • Streptavidin-Allophycocyanin (SA-APC)

    • Test compounds (amide derivatives) serially diluted in DMSO

    • 384-well low-volume black assay plates

  • Procedure:

    • Add 2 µL of test compound dilutions in assay buffer to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add 4 µL of a solution containing the c-Met enzyme and the biotinylated substrate peptide in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a detection mixture containing the Eu-labeled antibody and SA-APC in a quench buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM EDTA).

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the ratio of the emission signals (665/620) and determine the IC₅₀ values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Data Presentation: Representative SAR Table

The goal is to understand how different 'R' groups on the coupled carboxylic acid affect c-Met inhibition.

Compound IDR Group (from R-COOH)c-Met IC₅₀ (nM)
Core Amine H>10,000
SAR-01 Phenyl850
SAR-02 4-Fluorophenyl420
SAR-03 3,4-Dichlorophenyl150
SAR-04 Pyridin-3-yl95
SAR-05 Quinolin-6-yl25
SAR-06 1H-Indol-5-yl18
SAR-07 Cyclohexyl2,500
SAR-08 tert-Butyl>5,000

This is a representative table based on known SAR for c-Met inhibitors. Actual results will vary.

SAR Analysis and Causality
  • Aromatic vs. Aliphatic (SAR-01 vs. SAR-07, SAR-08): Aromatic R groups are clearly preferred, suggesting a potential π-π stacking interaction in the active site. The poor activity of aliphatic groups indicates a requirement for a flat, rigid moiety.

  • Electronic Effects on Phenyl Ring (SAR-01 to SAR-03): The addition of electron-withdrawing halogens increases potency. This suggests that the electronic nature of this ring is important, possibly for interaction with specific residues or by influencing the overall conformation.

  • Heteroaromatic Rings (SAR-04 to SAR-06): Replacing the phenyl ring with heteroaromatic systems like pyridine, quinoline, and indole leads to a significant increase in potency. This is a common strategy in kinase inhibitor design. The nitrogen and/or indole NH may act as hydrogen bond donors or acceptors, forming additional favorable interactions with the kinase active site, particularly in the solvent-exposed region. The quinoline and indole moieties likely occupy a larger hydrophobic pocket, leading to the observed high potency.

Protocol 3.2: Cellular Cytotoxicity Assay (MTT)

It is crucial to assess whether the observed enzyme inhibition translates to anti-proliferative effects in a cancer cell line that is dependent on c-Met signaling (e.g., EBC-1 or A549) and to rule out general cytotoxicity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • c-Met dependent cancer cell line (e.g., EBC-1)

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) values.

Section 4: In Silico Modeling to Rationalize SAR

Molecular docking can provide structural hypotheses for the observed SAR data, guiding the next round of analog design.

Protocol 4.1: Molecular Docking into the c-Met Active Site
  • Software: AutoDock Vina, Schrödinger Maestro, or similar molecular modeling software.

  • Protein Structure: Download the X-ray crystal structure of the c-Met kinase domain from the Protein Data Bank (PDB). A suitable structure is PDB ID: 2RFN, which contains a small molecule inhibitor.[4]

  • Procedure:

    • Prepare the Protein: Load the PDB structure (e.g., 2RFN). Remove water molecules and the co-crystallized ligand. Add hydrogen atoms and assign appropriate protonation states for residues at physiological pH. Minimize the protein structure to relieve any steric clashes.

    • Define the Binding Site: Define the docking grid box around the ATP-binding site, ensuring it encompasses the hinge region (residues M1160, Y1159) and the DFG motif (D1222, F1223, G1224).

    • Prepare the Ligands: Draw the 2D structures of the synthesized amide derivatives (e.g., SAR-01 to SAR-06). Convert them to 3D structures, assign correct protonation states, and perform energy minimization.

    • Perform Docking: Dock each ligand into the prepared c-Met active site using the chosen software. Generate multiple binding poses for each ligand.

    • Analyze Results: Analyze the top-scoring poses for each compound. The predicted binding energy (docking score) should correlate with the experimental IC₅₀ values. Visualize the interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligands and key residues in the active site.

Molecular_Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_analysis Analysis & Interpretation PDB Download PDB: 2RFN PrepWizard Prepare Protein: - Remove water/ligand - Add Hydrogens - Minimize PDB->PrepWizard GridGen Define Binding Site (Grid Generation) PrepWizard->GridGen Docking Docking Simulation (e.g., AutoDock Vina) GridGen->Docking Lig2D 2D Structures of SAR Analogs Lig3D Generate 3D Structures & Energy Minimize Lig2D->Lig3D Lig3D->Docking PoseAnalysis Analyze Binding Poses & Interactions Docking->PoseAnalysis Correlation Correlate Docking Score with IC₅₀ Data PoseAnalysis->Correlation NextDesign Guide Next Round of Analog Design Correlation->NextDesign

A typical workflow for molecular docking studies.
  • Expected Interactions: The amide backbone of the derivatives should form hydrogen bonds with the hinge region of c-Met (e.g., Met1160). The 4-methoxy-3-(trifluoromethyl)benzyl group will likely be positioned in the hydrophobic region near the gatekeeper residue, while the variable 'R' group explores the solvent-exposed region, where interactions with charged or polar residues can be formed, explaining the high potency of the heteroaromatic derivatives.

Conclusion and Future Directions

This guide has outlined a systematic approach to utilizing this compound as a versatile scaffold for SAR studies, with a practical application in the discovery of c-Met kinase inhibitors. By following the detailed protocols for synthesis, derivatization, biological evaluation, and in silico analysis, researchers can efficiently explore the chemical space around this privileged core. The insights gained from the initial SAR, rationalized by molecular docking, will inform the design of next-generation analogs with improved potency, selectivity, and drug-like properties, accelerating the journey from a chemical starting point to a viable drug candidate.

References

applications in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Applications of Modern Synthesis in the Development of Bioactive Molecules

Introduction: The Central Role of Synthesis in Modern Medicine

The development of new medicines to combat human disease is fundamentally a challenge of molecular design and construction. At its heart, drug discovery is the search for small molecules that can interact with biological targets in a precise and therapeutic way. Chemical synthesis is the engine that powers this endeavor, providing the essential tools to build, refine, and optimize these bioactive molecules. From initial lead discovery to large-scale manufacturing, the ability to efficiently and precisely construct complex molecular architectures is paramount.

Historically, the synthesis of drug candidates was often a lengthy, arduous process. However, the last few decades have witnessed a revolution in synthetic organic chemistry. The advent of powerful catalytic methods, novel reaction pathways, and innovative process technologies has dramatically reshaped the landscape of pharmaceutical development. These modern methods enable chemists to build complex, stereochemically-defined molecules with unprecedented efficiency, atom economy, and environmental sustainability.[1]

This guide provides an in-depth exploration of three transformative areas in modern synthesis: Asymmetric Catalysis , Late-Stage Functionalization , and Continuous Flow Chemistry . For each topic, we will discuss the core concepts, present a real-world case study in the synthesis of a significant bioactive molecule, and provide a detailed, field-proven protocol for a key transformation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools in their own work.

Asymmetric Catalysis: The Industrial Synthesis of Sitagliptin

Expertise & Experience: The Chirality Challenge

A vast number of bioactive molecules are "chiral," meaning they exist as non-superimposable mirror images (enantiomers). Often, only one of these enantiomers provides the desired therapeutic effect, while the other may be inactive or even harmful. Therefore, the ability to selectively synthesize a single enantiomer is a critical requirement in pharmaceutical development. Asymmetric catalysis, a field recognized with the 2001 Nobel Prize in Chemistry, provides an elegant solution by using small amounts of a chiral catalyst to generate large quantities of a single enantiomeric product.

Case Study: A Green Synthesis of Sitagliptin (Januvia®)

Sitagliptin is a potent inhibitor of the dipeptidyl peptidase 4 (DPP-4) enzyme, used for the treatment of type 2 diabetes.[1][2] The molecule contains a critical chiral amine center. An early, first-generation synthesis established this stereocenter using a chiral auxiliary, a reliable but inefficient method that generates significant waste.

Researchers at Merck developed a groundbreaking second-generation synthesis that employed a highly efficient asymmetric hydrogenation of a prochiral enamine precursor.[1][2] This key step utilizes a rhodium catalyst paired with a chiral phosphine ligand (t-Bu JOSIPHOS) to deliver the desired (R)-enantiomer of sitagliptin with nearly perfect optical purity.[2] This "green" synthesis dramatically improved the overall yield, reduced waste, and eliminated aqueous waste streams, setting a new standard for industrial-scale asymmetric synthesis.[1][2]

Workflow for Sitagliptin Synthesis via Asymmetric Hydrogenation

The overall logic of the synthesis is to construct a flat, prochiral enamine intermediate and then use a chiral catalyst to add hydrogen across the double bond from a specific face, setting the required stereocenter.

G cluster_0 One-Pot Intermediate Synthesis cluster_1 Key Asymmetric Step cluster_2 Final Product Isolation A Starting Materials (Trifluorophenylacetic acid derivative + others) B Key Enamine Intermediate (Dehydrositagliptin) A->B 3 steps, one pot ~82% isolated yield C Asymmetric Hydrogenation B->C Rh(I)/tBu-JOSIPHOS catalyst H2 (pressure) D (R)-Sitagliptin (>99.5% ee) C->D E Phosphate Salt Formation D->E Phosphoric Acid F Sitagliptin Phosphate Monohydrate (Final API) E->F Crystallization

Caption: High-level workflow for the green synthesis of Sitagliptin.

Data Summary: Comparison of Synthetic Routes
ParameterFirst-Generation SynthesisSecond-Generation (Asymmetric Hydrogenation)
Key Strategy Chiral AuxiliaryRh-Catalyzed Asymmetric Hydrogenation[2]
Overall Yield ~50-55%Up to 65%[1][2]
Enantiomeric Excess (ee) High (>99%)Excellent (>99.5%)[2]
Atom Economy LowerSignificantly Higher
Waste Generation High (Significant aqueous waste)Minimal (Aqueous waste streams eliminated)[1][2]
Catalyst Loading N/A (Stoichiometric auxiliary)As low as 0.15 mol %[2]
Protocol: Asymmetric Hydrogenation of Dehydrositagliptin

This protocol is adapted from the principles described in the Merck synthesis.[2]

Trustworthiness: This protocol is self-validating. Successful execution will yield a product with a specific enantiomeric excess (>99% ee), which must be verified using chiral High-Performance Liquid Chromatography (HPLC). The chemical purity should be assessed by ¹H NMR and mass spectrometry.

Materials:

  • Dehydrositagliptin (enamine precursor)

  • [Rh(cod)₂]BF₄ (Rhodium precursor)

  • (R,S)-t-Bu JOSIPHOS (Chiral Ligand)

  • Methanol (MeOH), degassed

  • High-pressure hydrogenation vessel (Parr shaker or equivalent)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (Inert Atmosphere):

    • Causality: The rhodium catalyst is highly sensitive to oxygen, which can deactivate it. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon).

    • In a glovebox, add [Rh(cod)₂]BF₄ (0.15 mol %) and (R,S)-t-Bu JOSIPHOS (0.16 mol %, ~1.05 equivalents relative to Rh) to a clean, dry Schlenk flask.

    • Add degassed methanol to dissolve the components. Stir the resulting orange solution for 30-60 minutes to allow for ligand-metal coordination and formation of the active catalyst.

  • Reaction Setup:

    • In a separate flask, dissolve the dehydrositagliptin substrate (1.0 equivalent) in degassed methanol.

    • Transfer this substrate solution via cannula to the autoclave or pressure vessel.

    • Carefully transfer the pre-formed catalyst solution to the pressure vessel via cannula.

  • Hydrogenation:

    • Seal the pressure vessel securely.

    • Purge the vessel headspace 3-5 times with hydrogen gas to remove any residual air.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 90-200 psi).

    • Causality: The pressure of hydrogen gas directly influences the reaction rate. This parameter often requires optimization for a specific substrate and catalyst loading.

    • Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25-50 °C) for 12-24 hours, or until reaction completion is confirmed.

  • Monitoring and Work-up:

    • Self-Validation: Monitor the reaction by taking small aliquots (carefully and safely depressurizing the vessel first) and analyzing by TLC or LC-MS to check for the disappearance of the starting enamine.

    • Once complete, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

    • Concentrate the reaction mixture in vacuo to remove the methanol.

    • The crude (R)-Sitagliptin can then be carried forward for purification and salt formation.

  • Analysis:

    • Dissolve a small sample of the crude product in an appropriate solvent.

    • Analyze by chiral HPLC to determine the enantiomeric excess (% ee). The desired (R)-enantiomer should be the major peak.

    • Confirm the structure and purity using ¹H NMR and MS.

Late-Stage Functionalization via C-H Activation

Expertise & Experience: The Logic of Molecular Editing

In drug development, chemists often need to synthesize numerous analogs of a lead compound to fine-tune its properties (e.g., potency, solubility, metabolic stability). Traditionally, this required creating each new analog from scratch. Late-stage functionalization (LSF) has emerged as a paradigm-shifting strategy that allows for the direct modification of complex molecules, such as existing drugs or natural products, at a late point in the synthesis.[3][4] Carbon-hydrogen (C-H) bond activation is a premier LSF tool, enabling the conversion of typically inert C-H bonds into new functional groups, which dramatically accelerates the exploration of chemical space.[3][5][6]

Case Study: C-H Arylation of the Drug Celecoxib

Celecoxib (Celebrex®) is a widely used nonsteroidal anti-inflammatory drug (NSAID). Its structure contains several C-H bonds on its aromatic rings. Using these C-H bonds as points for modification allows for the rapid generation of new derivatives without a lengthy de novo synthesis.

Work by Daugulis and others has shown that palladium catalysis, guided by a directing group, can selectively activate a specific C-H bond and couple it with an aryl partner. For a molecule like Celecoxib, a native functional group (like the pyrazole nitrogen) can act as the directing group, guiding the catalyst to a specific ortho C-H bond for functionalization. This provides a powerful and predictable way to create a library of novel Celecoxib analogs for structure-activity relationship (SAR) studies.

Conceptual Workflow for Late-Stage C-H Functionalization

The core principle involves a directing group on the bioactive molecule coordinating to a metal catalyst, which then activates a nearby C-H bond, allowing it to react with a coupling partner.

G A Bioactive Molecule (with Directing Group, DG) D Cyclometalated Intermediate A->D Coordination B Metal Catalyst (e.g., Pd(OAc)2) B->D C-H Activation C Coupling Partner (e.g., Aryl-Iodide) C->D Oxidative Addition E Functionalized Molecule (New C-C bond) D->E Reductive Elimination F Catalyst Turnover E->F F->B Regeneration

Caption: Generalized catalytic cycle for directed C-H functionalization.

Protocol: Palladium-Catalyzed C-H Arylation of a Model Heterocycle

This protocol demonstrates the key principles of directed C-H arylation, applicable to many bioactive heterocyclic scaffolds.

Trustworthiness: This protocol is validated by product characterization. The formation of the new C-C bond can be unequivocally confirmed by 2D NMR techniques (e.g., NOESY) showing through-space correlation between the newly introduced group and the directing group. Purity is assessed by ¹H NMR and LC-MS.

Materials:

  • N-Aryl Pyrazole (Model Substrate with Directing Group)

  • 4-Iodotoluene (Arylating Agent)

  • Pd(OAc)₂ (Palladium Catalyst)

  • Potassium Carbonate (K₂CO₃, Base)

  • Dimethylacetamide (DMA, Solvent)

  • Inert atmosphere reaction setup (Schlenk tube)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add the N-Aryl Pyrazole substrate (1.0 equiv), 4-iodotoluene (1.5 equiv), Pd(OAc)₂ (5 mol %), and K₂CO₃ (2.0 equiv).

    • Causality: The base (K₂CO₃) is crucial. It acts as both a proton scavenger for the C-H activation step and facilitates the regeneration of the active catalyst. The excess arylating agent is used to drive the reaction to completion.

  • Inert Atmosphere:

    • Seal the Schlenk tube with a septum.

    • Evacuate the tube and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the Pd(0) species that is formed in the catalytic cycle.

  • Reaction Execution:

    • Add anhydrous, degassed DMA via syringe.

    • Place the sealed tube in a preheated oil bath at 120-140 °C.

    • Causality: High temperatures are typically required to overcome the activation energy for C-H bond cleavage.

    • Stir the reaction vigorously for 16-24 hours.

  • Monitoring and Work-up:

    • Self-Validation: Monitor the reaction progress by TLC, observing the consumption of the starting material.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude residue by column chromatography on silica gel to isolate the desired arylated product.

    • Confirm the structure and regioselectivity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity is a key validation point for directed C-H activation.

Continuous Flow Chemistry: Enhancing Safety and Scalability

Expertise & Experience: Beyond the Round-Bottom Flask

Traditional "batch" synthesis, where reagents are mixed in a flask, has inherent limitations in safety, scalability, and control. Continuous flow chemistry addresses these challenges by performing reactions in a continuously flowing stream within a network of tubes or microreactors.[7][8][9] This approach offers superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous materials at any given time, and allows for seamless scalability by simply running the system for a longer duration.[7][9][10]

Case Study: Synthesis of Hazardous Intermediates for API Manufacturing

Many important pharmaceutical syntheses involve highly exothermic or unstable intermediates (e.g., organometallics, azides). In a large batch reactor, managing the heat from an exothermic reaction can be difficult, leading to potential thermal runaways. Similarly, generating and accumulating unstable intermediates can pose significant safety risks.

Flow chemistry provides a transformative solution.[8] For example, the generation of a Grignard reagent, a common but highly exothermic process, can be performed safely in a flow reactor.[10] The small reactor volume ensures rapid heat dissipation, preventing dangerous temperature spikes. The generated Grignard reagent is immediately consumed in the next step of the flow stream, so the hazardous intermediate never accumulates. This "just-in-time" generation and consumption is a hallmark of the safety and efficiency gains offered by flow chemistry in API manufacturing.[7]

Workflow for a Telescoped Flow Synthesis

This diagram illustrates how multiple reaction steps can be combined ("telescoped") into a single, continuous process without intermediate isolation.

G cluster_0 cluster_1 cluster_2 PumpA Pump A Reagent A Mix1 T-Mixer PumpA->Mix1 PumpB Pump B Reagent B PumpB->Mix1 PumpC Pump C Reagent C Mix2 T-Mixer PumpC->Mix2 Reactor1 Reactor1 Mix1->Reactor1 Reactor1->Mix2 Reactor2 Reactor2 Mix2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Collect Product Collection BPR->Collect

Caption: Schematic of a two-step continuous flow synthesis setup.

Protocol: General Setup for a Flow Chemistry Experiment

This protocol provides a general guide for setting up a simple, single-step flow reaction.

Trustworthiness: This protocol is validated by achieving a steady state. Once the system reaches steady state, the concentration of the product in the output stream should remain constant over time, which can be verified by periodic sampling and analysis (e.g., by HPLC or UPLC). The yield is calculated based on the total amount of limiting reagent pumped through the system.

Materials & Equipment:

  • Syringe pumps or HPLC pumps (for delivering reagents)

  • T-mixer or Y-mixer (for combining reagent streams)

  • Tubing (e.g., PFA, PTFE) of a known internal diameter

  • Reactor coil (can be a length of tubing immersed in a temperature-controlled bath)

  • Back-pressure regulator (BPR)

  • Solutions of Reactant A and Reactant B in a suitable solvent

Procedure:

  • System Assembly:

    • Connect the reagent syringes/reservoirs to the pumps.

    • Connect the pump outlets to the inlets of the T-mixer using appropriate tubing and fittings.

    • Connect the outlet of the T-mixer to the inlet of the reactor coil.

    • Connect the outlet of the reactor coil to the BPR, and finally to a collection vessel.

  • Parameter Calculation:

    • Causality: The residence time (the time reactants spend in the reactor) is a critical parameter that replaces "reaction time" in batch chemistry. It is determined by the reactor volume and the total flow rate.

    • Calculate the reactor volume: Volume = π * (inner radius)² * length.

    • Determine the desired residence time based on batch reaction data or literature precedent.

    • Calculate the required total flow rate: Flow Rate = Reactor Volume / Residence Time.

    • Set the individual flow rates for each pump. For a 1:1 stoichiometry, the flow rates will be equal (Total Flow Rate / 2).

  • System Priming and Execution:

    • Prime each pump and line with the respective reagent solution to ensure no air bubbles are in the system.

    • Begin pumping the reagents simultaneously at the calculated flow rates.

    • Immerse the reactor coil in the temperature-controlled bath (heated or cooled as required).

    • Causality: The BPR is used to keep the system under pressure, which can prevent solvent boiling at elevated temperatures and improve reaction consistency.

  • Reaching Steady State and Collection:

    • Allow the system to run for a period of 2-3 times the residence time to reach a steady state, discarding the initial output.

    • Once at steady state, begin collecting the product stream in a collection flask.

  • Shutdown and Analysis:

    • Once the desired amount of product is collected, switch the pumps to deliver pure solvent to flush the system.

    • Stop the pumps and safely depressurize the system.

    • Analyze the collected solution to determine conversion, yield, and purity.

References

Application Note: Streamlined Amide Coupling with 4-Methoxy-3-(trifluoromethyl)benzylamine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The amide bond is a fundamental linkage in a vast array of pharmaceuticals, natural products, and materials. Its formation is one of the most frequently performed reactions in medicinal chemistry and drug development.[1][2][3][4] The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, is a well-established strategy to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[5] 4-Methoxy-3-(trifluoromethyl)benzylamine is a valuable building block that combines the advantageous properties of the trifluoromethyl group with a benzylamine scaffold, a privileged structure in many biologically active compounds.[5]

This application note provides a comprehensive guide to the experimental procedures for the efficient coupling of this compound with a variety of carboxylic acids. We will delve into the mechanistic rationale behind the selection of coupling reagents and reaction conditions, offering detailed, step-by-step protocols for two of the most reliable and widely used methods: HATU-mediated and EDC/HOBt-mediated amide coupling. Furthermore, we will address critical aspects of reaction work-up, purification, and safety to ensure robust and reproducible results.

Physicochemical Properties and Reactivity Considerations

This compound (MW: 205.18 g/mol ) is a primary amine whose reactivity is influenced by the electronic effects of its substituents.[6] The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a unique electronic environment on the aromatic ring.[5] The primary amine functionality is a potent nucleophile, readily participating in reactions with activated carboxylic acids to form stable amide bonds.

Choosing the Right Coupling Strategy

The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7] Therefore, activation of the carboxylic acid is necessary. A plethora of coupling reagents are available, broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts.[7][8] The choice of reagent depends on several factors, including the steric hindrance of the substrates, the potential for racemization of chiral centers, and the desired reaction conditions.

For the coupling of this compound, both aminium/uronium salt-based reagents like HATU and carbodiimide-based reagents like EDC in the presence of an additive like HOBt are excellent choices.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction rates, high yields, and low racemization, even with sterically hindered substrates.[9] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[9][10]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[7][11] This intermediate is susceptible to nucleophilic attack by the amine. The addition of HOBt (Hydroxybenzotriazole) is crucial as it traps the O-acylisourea to form an active ester, which is less prone to side reactions and racemization.[12] The urea byproduct of EDC is water-soluble, simplifying purification.[13]

Experimental Protocols

Materials and Reagents
  • This compound

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl) or Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Safety Precautions
  • Amide coupling reagents, particularly uronium salts like HATU, are known sensitizers and can cause allergic reactions upon repeated exposure.[14][15][16][17] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents like DMF and DCM are hazardous. Consult the Safety Data Sheets (SDS) for proper handling and disposal procedures.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally preferred for its high efficiency and speed.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and HATU (1.1 - 1.2 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DMF or DCM (approximately 0.1 - 0.2 M concentration with respect to the carboxylic acid) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add DIPEA or TEA (2.0 - 3.0 eq) to the reaction mixture.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This step allows for the formation of the reactive OAt-active ester.[9][18]

  • Amine Addition: Add a solution of this compound (1.0 - 1.2 eq) in a small amount of the reaction solvent to the flask. A slight excess of the amine can help drive the reaction to completion.[9]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl or saturated NH₄Cl (to remove excess base and unreacted amine), saturated NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective and reliable alternative to HATU.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add the carboxylic acid (1.0 eq), this compound (1.0 eq), and HOBt (1.0 - 1.2 eq).

  • Solvent Addition: Dissolve the components in anhydrous DMF or DCM (approximately 0.1 - 0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2 - 1.5 eq) portion-wise to the stirred solution.

  • Base Addition (Optional but Recommended): Add DIPEA or TEA (1.2 eq) to the reaction mixture.[13]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl or 10% citric acid solution, saturated NaHCO₃ solution, and brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography as described in Protocol 1. Recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can also be an effective purification method for solid products.[19]

Data Presentation and Comparison

ParameterHATU ProtocolEDC/HOBt Protocol
Coupling Reagent HATUEDC·HCl / HOBt
Equivalents (Reagent) 1.1 - 1.21.2 - 1.5 (EDC), 1.0 - 1.2 (HOBt)
Base DIPEA or TEADIPEA or TEA (optional but recommended)
Equivalents (Base) 2.0 - 3.01.2
Reaction Time 1 - 4 hours12 - 18 hours
Reaction Temperature Room Temperature0 °C to Room Temperature
Byproduct Removal Aqueous washesAqueous washes (water-soluble urea)
Typical Yields HighGood to High
Racemization Risk LowLow (with HOBt)

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated ester intermediate.

    • Increase the equivalents of the coupling reagent or the amine.

    • For sterically hindered substrates, consider switching to the HATU protocol if using EDC/HOBt, or increasing the reaction time and/or temperature. Some challenging couplings may require specialized protocols.[3][4]

  • Presence of Starting Materials:

    • If unreacted carboxylic acid remains, add more coupling reagent and amine.

    • If unreacted amine remains, ensure sufficient pre-activation time if using HATU, or add more activated carboxylic acid (if prepared separately).

  • Difficult Purification:

    • The urea byproduct from EDC is water-soluble, making the work-up straightforward. If purification is still challenging, consider alternative purification techniques like reversed-phase chromatography or recrystallization.[19][20]

Visualization of the Experimental Workflow

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Carboxylic Acid (1.0 eq) - Amine (1.0-1.2 eq) - Coupling Reagent - Base solvent Prepare Anhydrous Solvent (DMF/DCM) setup Combine Acid, Coupling Reagent & Base in Solvent reagents->setup preactivate Pre-activation (HATU Protocol) setup->preactivate 15-30 min add_amine Add Amine Solution preactivate->add_amine stir Stir at RT (Monitor by TLC/LC-MS) add_amine->stir 1-18 hours dilute Dilute with Ethyl Acetate stir->dilute wash Aqueous Washes: 1. Acidic (HCl/NH4Cl) 2. Basic (NaHCO3) 3. Brine dilute->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify: - Column Chromatography - Recrystallization dry->purify

Caption: General workflow for amide coupling reactions.

Conclusion

The amide coupling of this compound is a robust and versatile reaction that can be efficiently achieved using standard coupling reagents like HATU and EDC/HOBt. By understanding the underlying mechanisms and following the detailed protocols provided in this application note, researchers can confidently synthesize a wide range of novel amide-containing molecules for various applications in drug discovery and development. Careful attention to reaction conditions, work-up procedures, and safety precautions will ensure the successful and reproducible synthesis of the desired products.

References

Application Notes and Protocols for Library Synthesis Using 4-Methoxy-3-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 4-Methoxy-3-(trifluoromethyl)benzylamine Scaffold

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful generation of novel and effective compound libraries. This compound emerges as a privileged scaffold due to the unique interplay of its constituent functional groups. The trifluoromethyl (-CF3) group, a bioisostere for chlorine or a methyl group, confers enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins by virtue of its strong electron-withdrawing nature and steric bulk. Concurrently, the electron-donating methoxy (-OCH3) group can act as a hydrogen bond acceptor, influencing molecular conformation and enhancing ligand-target interactions. This electronic dichotomy makes this compound a versatile starting point for the construction of diverse and drug-like molecular libraries.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in library synthesis. We will delve into the strategic considerations for library design, provide detailed, field-proven protocols for the parallel synthesis of an amide library, and discuss essential techniques for purification and characterization.

Strategic Considerations for Library Design

The primary amine functionality of this compound serves as a versatile handle for a multitude of chemical transformations, enabling the exploration of vast chemical space. The two most direct and robust approaches for library synthesis are reductive amination and amide coupling.

  • Reductive Amination: Reaction with a diverse library of aldehydes or ketones, followed by in-situ reduction, yields a library of secondary or tertiary amines. This approach is ideal for introducing a wide range of alkyl and aryl substituents.

  • Amide Coupling: Acylation with a library of carboxylic acids, activated esters, or acyl chlorides produces a diverse array of amides. This is a highly reliable and extensively utilized transformation in medicinal chemistry for generating compounds with favorable pharmacokinetic properties.

For the purpose of these application notes, we will focus on the synthesis of an amide library due to the prevalence of the amide bond in pharmaceuticals and the robustness of the underlying chemistry for parallel synthesis.

Core Protocol: Parallel Solution-Phase Synthesis of an Amide Library

This protocol details the synthesis of a 96-well plate-based amide library from this compound and a diverse set of carboxylic acids. The use of a solution-phase approach offers flexibility and avoids the challenges associated with solid-phase synthesis, such as linker cleavage and resin-related side reactions.[1]

Experimental Workflow

The overall workflow for the parallel synthesis of the amide library is depicted below.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage prep_reagents Reagent Plate (Carboxylic Acids) dispense Dispense Reagents into 96-well Plate prep_reagents->dispense prep_amine Stock Solution (this compound) prep_amine->dispense add_coupling Add Coupling Agent (e.g., HATU, COMU) dispense->add_coupling react Reaction Incubation (Room Temp, 12-24h) add_coupling->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract purify High-Throughput Purification (e.g., Preparative HPLC-MS) extract->purify analyze Quality Control (LC-MS, NMR) purify->analyze store Compound Plating & Storage analyze->store

Caption: Workflow for parallel solution-phase amide library synthesis.

Materials and Reagents
ReagentSupplierPurityPurpose
This compoundCommercial Source>98%Starting Amine
Carboxylic Acid LibraryDiverse Sources>95%Building Blocks
HATU (or COMU)Chemical Supplier>98%Coupling Agent
Diisopropylethylamine (DIPEA)Chemical Supplier>99%Base
Dimethylformamide (DMF), AnhydrousChemical Supplier>99.8%Solvent
Dichloromethane (DCM)Chemical Supplier>99.8%Extraction Solvent
1N Hydrochloric Acid (HCl)Chemical Supplier-Aqueous Wash
Saturated Sodium Bicarbonate (NaHCO3)Chemical Supplier-Aqueous Wash
Brine--Aqueous Wash
Anhydrous Sodium Sulfate (Na2SO4)Chemical Supplier-Drying Agent
96-well Deep-Well Plates (2 mL)Laboratory Supplier-Reaction Vessels
Step-by-Step Protocol

1. Preparation of Stock Solutions:

  • Amine Stock Solution: Prepare a 0.2 M solution of this compound in anhydrous DMF.

  • Carboxylic Acid Stock Solutions: Prepare 0.22 M solutions of each carboxylic acid from your library in anhydrous DMF in individual vials or a 96-well plate.

  • Coupling Agent Stock Solution: Prepare a 0.24 M solution of HATU (or COMU) in anhydrous DMF.

  • Base Stock Solution: Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

Causality: The use of stock solutions and slightly super-stoichiometric amounts of the carboxylic acid and coupling agent helps to drive the reaction to completion, which is crucial in a parallel synthesis format where individual reaction monitoring is impractical. Anhydrous solvents are critical to prevent hydrolysis of the coupling agent and activated carboxylic acid intermediate.

2. Reaction Setup (in a 96-well deep-well plate):

  • To each well of the 96-well plate, add 250 µL of the appropriate carboxylic acid stock solution (0.055 mmol, 1.1 eq).

  • To each well, add 250 µL of the this compound stock solution (0.05 mmol, 1.0 eq).

  • To each well, add 250 µL of the DIPEA stock solution (0.2 mmol, 4.0 eq).

  • Initiate the reaction by adding 250 µL of the HATU stock solution (0.06 mmol, 1.2 eq) to each well.

  • Seal the plate securely with a cap mat.

  • Shake the plate at room temperature for 12-24 hours.

Causality: The order of addition is important. The base is added before the coupling agent to neutralize any acidic impurities and to facilitate the activation of the carboxylic acid. HATU is a highly efficient coupling agent that minimizes racemization for chiral carboxylic acids.

3. Work-up and Extraction:

  • After the reaction is complete, add 1 mL of DCM to each well.

  • Add 1 mL of 1N HCl to each well, seal the plate, and shake vigorously for 2 minutes. Allow the layers to separate and carefully remove the aqueous (upper) layer.

  • Add 1 mL of saturated NaHCO3 solution to each well, seal, and shake. Remove the aqueous layer.

  • Add 1 mL of brine to each well, seal, and shake. Remove the aqueous layer.

  • Dry the organic layer by adding anhydrous Na2SO4 to each well, allowing it to stand for 15 minutes, and then filtering the contents of each well into a new 96-well plate.

Causality: The aqueous washes are designed to remove excess reagents, the coupling agent byproducts (e.g., HOBt), and unreacted starting materials. The acidic wash removes excess DIPEA, while the basic wash removes unreacted carboxylic acid.

4. High-Throughput Purification:

  • Concentrate the DCM from the purified organic layers in the 96-well plate using a centrifugal evaporator or a stream of nitrogen.

  • Redissolve the crude amide products in a suitable solvent for purification (e.g., DMSO/methanol).

  • Purify the library using an automated parallel preparative HPLC-MS system.[2][3] This allows for mass-triggered fractionation, ensuring that only the desired product is collected from each well.

Causality: High-throughput purification is essential for obtaining compounds of sufficient purity for biological screening.[2] Preparative HPLC-MS is the industry standard for this task, offering both separation and identification in a single run.

5. Quality Control and Plating:

  • Analyze a small aliquot of each purified compound by analytical LC-MS to confirm purity and identity.

  • For a representative subset of the library, obtain 1H NMR spectra to further confirm the structure.

  • Prepare daughter plates at the desired concentration for biological screening and a master plate for long-term storage at -20°C or -80°C.

Alternative Protocol: Ugi Four-Component Reaction (Ugi-4CR) for Enhanced Diversity

For a more significant leap in molecular diversity from a single synthetic step, the Ugi four-component reaction is an excellent choice. This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides.[4][5][6]

Ugi-4CR Workflow

ugi_workflow cluster_reagents Reagent Preparation cluster_reaction_ugi Ugi Reaction cluster_purification_ugi Purification & Analysis reagent1 Aldehyde Library mix Combine Reagents in 96-well Plate reagent1->mix reagent2 This compound reagent2->mix reagent3 Carboxylic Acid Library reagent3->mix reagent4 Isocyanide Library reagent4->mix react_ugi Reaction Incubation (Room Temp, 24-48h) mix->react_ugi concentrate Solvent Evaporation react_ugi->concentrate purify_ugi High-Throughput Purification (Preparative HPLC-MS) concentrate->purify_ugi analyze_ugi QC & Plating purify_ugi->analyze_ugi

Caption: Workflow for Ugi four-component library synthesis.

A detailed protocol for the Ugi-4CR can be adapted from established literature procedures, substituting this compound as the amine component.[5][6] The reaction is typically performed in methanol at room temperature and the products can be purified using the high-throughput methods described above.

Data Presentation: Quantitative Summary of a Representative Amide Library Synthesis

The following table summarizes the expected outcomes for a 96-member amide library synthesized using the core protocol.

ParameterValue/RangeNotes
Number of Compounds96Based on a standard 96-well plate format.
Scale per Compound10-15 mg (crude)Based on 0.05 mmol starting amine.
Average Yield (Purified)40-70%Highly dependent on the specific carboxylic acid used.
Average Purity (Post-HPLC)>95%As determined by analytical LC-MS.
Success Rate>85%Percentage of reactions yielding the desired product.
Reaction Time12-24 hoursCan be optimized based on the reactivity of the carboxylic acids.
Purification Time per Plate8-12 hoursUsing an automated preparative HPLC-MS system.

Conclusion: A Versatile Platform for Discovery

This compound represents a powerful and versatile building block for the synthesis of diverse chemical libraries. The protocols outlined in these application notes provide a robust framework for the efficient generation of amide-based libraries suitable for high-throughput screening in drug discovery and other research endeavors. By leveraging the unique properties of this scaffold and employing modern parallel synthesis and purification techniques, researchers can rapidly explore vast regions of chemical space and accelerate the identification of novel bioactive compounds.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Methoxy-3-(trifluoromethyl)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxy-3-(trifluoromethyl)benzylamine and its derivatives are pivotal intermediates in the synthesis of a multitude of pharmacologically active agents and advanced materials.[1] The incorporation of the trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document provides a comprehensive guide to the scale-up synthesis of this important building block, focusing on robust and scalable methodologies. We will delve into the critical aspects of reaction parameter optimization, process safety, and analytical controls necessary for successful large-scale production.

Strategic Approaches to Synthesis

The synthesis of this compound on a larger scale necessitates a careful selection of the synthetic route, prioritizing safety, cost-effectiveness, and high yield. Two primary and industrially viable pathways are the reductive amination of 4-methoxy-3-(trifluoromethyl)benzaldehyde and the reduction of 4-methoxy-3-(trifluoromethyl)benzonitrile.

Pathway 1: Reductive Amination of 4-Methoxy-3-(trifluoromethyl)benzaldehyde

This is a convergent and efficient one-pot method that is well-suited for both laboratory and industrial-scale synthesis.[3][4] The reaction proceeds through the in-situ formation of an imine from the aldehyde and an ammonia source, which is then reduced to the target benzylamine.

Mechanism of Reductive Amination

G Aldehyde 4-Methoxy-3-(trifluoromethyl)benzaldehyde Imine Iminium Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Amine This compound Imine->Amine ReducingAgent Reducing Agent (e.g., H2/Catalyst, NaBH4) ReducingAgent->Amine Reduction

Caption: Reductive amination of 4-methoxy-3-(trifluoromethyl)benzaldehyde.

A critical aspect of scaling up this reaction is the choice of the reducing agent and the ammonia source.

Catalytic hydrogenation is an economical and environmentally benign option for large-scale production.[4][5]

Materials:

  • 4-Methoxy-3-(trifluoromethyl)benzaldehyde

  • Aqueous ammonia (25-28 wt%)

  • Palladium on carbon (5-10% Pd/C) or Raney Nickel[1]

  • Methanol or Ethanol

  • High-pressure autoclave reactor

Procedure:

  • Charge the high-pressure autoclave reactor with 4-methoxy-3-(trifluoromethyl)benzaldehyde (1.0 eq), methanol or ethanol, and the Pd/C or Raney Nickel catalyst (typically 1-5 mol%).

  • Add aqueous ammonia (a significant excess, e.g., 10-20 eq) to the mixture. The excess ammonia drives the imine formation and minimizes the formation of secondary amine byproducts.[6]

  • Seal the reactor and purge it multiple times with nitrogen gas, followed by hydrogen gas to ensure an inert atmosphere.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 5-10 bar).

  • Heat the reaction mixture to 50-80 °C with vigorous stirring to ensure efficient mass transfer.

  • Monitor the reaction progress by monitoring hydrogen uptake or by in-process controls (e.g., HPLC, GC).

  • Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can then be purified by distillation under reduced pressure or by crystallization of a suitable salt.

For processes where high-pressure hydrogenation is not feasible, sodium borohydride offers a milder and highly selective alternative.[4]

Materials:

  • 4-Methoxy-3-(trifluoromethyl)benzaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium borohydride (NaBH₄)

  • Methanol or Tetrahydrofuran (THF)

  • Dichloromethane or Ethyl acetate for extraction

Procedure:

  • In a suitably sized reactor, dissolve 4-methoxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) and a source of ammonia such as ammonium acetate (2-3 eq) in methanol or THF.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • Slowly add sodium borohydride (1.2-1.5 eq) in portions, maintaining the temperature below 15 °C to control the exothermic reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution to yield the crude product, which can be further purified by vacuum distillation.[4]

Pathway 2: Reduction of 4-Methoxy-3-(trifluoromethyl)benzonitrile

This pathway offers a direct and high-yielding route to the primary amine, particularly amenable to large-scale industrial production.[1][7] The primary challenge lies in the synthesis of the benzonitrile precursor.

Synthesis of the Nitrile Precursor A common route to 4-methoxy-3-(trifluoromethyl)benzonitrile is via a Sandmeyer reaction starting from 4-methoxy-3-(trifluoromethyl)aniline.[7]

Mechanism of Nitrile Reduction

G Nitrile 4-Methoxy-3-(trifluoromethyl)benzonitrile Amine This compound Nitrile->Amine ReducingAgent Reducing Agent (e.g., H2/Catalyst, LiAlH4) ReducingAgent->Amine Reduction

Caption: Reduction of 4-methoxy-3-(trifluoromethyl)benzonitrile.

Materials:

  • 4-Methoxy-3-(trifluoromethyl)benzonitrile

  • Raney Nickel or a rhodium-based catalyst

  • Aqueous ammonia

  • Ethanol or 2-Propanol[1]

  • High-pressure reactor

Procedure:

  • Charge a high-pressure reactor with 4-methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq), the chosen solvent, and the catalyst (typically 5-10 wt%).

  • Add aqueous ammonia to suppress the formation of secondary amines.[1]

  • Pressurize the reactor with hydrogen gas (pressure can range from 500 to 2000 kPa) and heat to a temperature between 328–358 K.[1]

  • Monitor the reaction until hydrogen uptake ceases.

  • After completion, cool the reactor, vent the hydrogen, and filter off the catalyst.

  • Remove the solvent under reduced pressure, and purify the crude product by distillation.

For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is a potent reducing agent for nitriles.[1] Caution: LiAlH₄ reacts violently with water and protic solvents. All equipment must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

Materials:

  • 4-Methoxy-3-(trifluoromethyl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under a nitrogen or argon atmosphere, add a solution of 4-methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with THF.

  • The combined organic filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine, which can be purified by distillation.[1]

Process Optimization and Scale-Up Considerations

ParameterCatalytic HydrogenationBorohydride ReductionLiAlH₄ Reduction
Scalability ExcellentGoodModerate (due to safety)
Safety High pressure H₂ gasFlammable solvents, H₂ evolutionHighly reactive, pyrophoric
Cost Generally lower catalyst costModerate reagent costHigher reagent cost
Waste Stream Minimal, catalyst recyclableBorate saltsAluminum salts
Selectivity High (with ammonia)HighHigh
Yield Generally high[8]HighHigh[1]

Safety and Handling

  • Trifluoromethylated Compounds: While the C-F bond is very strong, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.[9] Operations should be conducted in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Requires specialized high-pressure equipment and adherence to strict safety protocols for handling hydrogen gas.[5]

  • Borohydride and LiAlH₄ Reductions: These reagents are flammable and react with water to produce hydrogen gas. Reactions should be carried out under an inert atmosphere and away from ignition sources. Quenching procedures must be performed slowly and with adequate cooling.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.[10][11]

Analytical Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine purity.

Conclusion

The scale-up synthesis of this compound derivatives can be successfully achieved through either reductive amination of the corresponding benzaldehyde or reduction of the benzonitrile. For large-scale industrial production, catalytic hydrogenation offers a cost-effective and environmentally friendly approach. For laboratory-scale and specialized applications, borohydride reductions provide a milder and often more convenient alternative. Careful consideration of safety, process parameters, and analytical controls is paramount for a successful and reproducible synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxy-3-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methoxy-3-(trifluoromethyl)benzylamine (MTBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the purification of this versatile building block. The trifluoromethyl and methoxy groups on the benzylamine scaffold create a unique electronic environment, making it a valuable intermediate in medicinal chemistry.[1] However, these same features can present specific challenges during purification. This resource aims to provide you with the expertise to navigate these challenges effectively.

Understanding the Molecule: Properties of this compound

A thorough understanding of the physicochemical properties of MTBA is the foundation for developing a successful purification strategy.

PropertyValueSource
CAS Number 743408-04-0[2]
Molecular Formula C₉H₁₀F₃NO[2]
Molecular Weight 205.18 g/mol [2]
Appearance Colorless to light yellow clear liquidTCI America
Boiling Point Not explicitly available, but expected to be >200 °C at atmospheric pressure. Vacuum distillation is recommended.Inferred from similar compounds
pKa (of conjugate acid) Estimated to be around 9-10Inferred from benzylamine (pKa ~9.3)[3]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the handling and purification of this compound.

Q1: What are the likely impurities in a crude sample of MTBA?

The potential impurities in your crude MTBA will largely depend on the synthetic route employed. Common synthetic pathways include the reductive amination of 4-methoxy-3-(trifluoromethyl)benzaldehyde or the reduction of 4-methoxy-3-(trifluoromethyl)benzonitrile.[1]

  • Unreacted Starting Materials: Residual 4-methoxy-3-(trifluoromethyl)benzaldehyde or 4-methoxy-3-(trifluoromethyl)benzonitrile.

  • Side-Products: Over-alkylation products (dibenzylamines), imine intermediates from reductive amination, or amides from incomplete nitrile reduction.

  • Reagents and Catalysts: Residual reducing agents (e.g., borohydrides) or catalysts (e.g., palladium on carbon).

  • Solvent Residues: Traces of reaction or extraction solvents.

Q2: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.

  • Stationary Phase: Standard silica gel plates (SiO₂) are generally suitable.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. To mitigate streaking, which is common with amines on silica, add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent.[4][5]

  • Visualization:

    • UV Light (254 nm): As an aromatic compound, MTBA should be visible under short-wave UV light.[6][7]

    • Staining: If UV visualization is weak, various TLC stains can be employed.

      • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for oxidizable functional groups like amines.[7]

      • Ninhydrin Stain: This stain is specific for primary and secondary amines, appearing as pink or purple spots upon heating.[8]

      • Iodine Chamber: A simple and often effective method for visualizing many organic compounds.[6][9]

Q3: What are the recommended storage conditions for purified MTBA?

To maintain the purity of your this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.[10] Some benzylamines can be sensitive to light and air, leading to degradation over time.[10]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Issue 1: Streaking or Tailing on Silica Gel Chromatography

Streaking or tailing of amines on silica gel is a frequent problem. This is due to the interaction of the basic amine with the acidic silanol groups on the silica surface, leading to strong adsorption and poor separation.[4][5][11]

Root Cause Analysis and Solutions:

Caption: Troubleshooting streaking in silica gel chromatography.

Detailed Protocols:

  • Protocol 1: Column Chromatography with a Basic Modifier

    • Prepare your mobile phase (e.g., Hexane:Ethyl Acetate) and add 0.5-1% triethylamine.

    • Equilibrate your silica gel column with this mobile phase.

    • Dissolve your crude MTBA in a minimal amount of the mobile phase.

    • Load the sample onto the column and begin elution.

    • Monitor the fractions by TLC.

  • Protocol 2: Using Amine-Functionalized Silica Gel

    • Pack a column with commercially available amine-functionalized silica.

    • Equilibrate the column with your chosen mobile phase (e.g., Hexane:Ethyl Acetate). A basic modifier is typically not necessary with this stationary phase.[12]

    • Proceed with loading and eluting your sample as you would with standard silica gel.

Issue 2: Difficulty Removing Non-Polar Impurities

If your crude MTBA is contaminated with non-polar impurities that have similar retention factors on silica gel, chromatographic separation can be challenging.

Troubleshooting Workflow:

Caption: Strategy for removing non-polar impurities.

Detailed Protocols:

  • Protocol 3: Acid-Base Extraction

    • Dissolve the crude MTBA in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic MTBA will move into the aqueous layer as its protonated salt, while non-polar, non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

    • Basify the aqueous layer with a base (e.g., 2M NaOH) to a pH > 12.

    • Extract the freebased MTBA back into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Protocol 4: Purification via Hydrochloride Salt Formation and Recrystallization

    • Dissolve the crude MTBA in a suitable solvent like diethyl ether or isopropanol.

    • Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) until precipitation is complete.[13]

    • Collect the precipitated MTBA hydrochloride salt by filtration and wash it with cold solvent.

    • Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether or methanol/ether).

    • To recover the free amine, dissolve the purified salt in water, basify with NaOH, and extract with an organic solvent as described in Protocol 3.

Issue 3: Thermal Decomposition During Distillation

Benzylamines can be susceptible to decomposition at high temperatures. If you are attempting to purify MTBA by distillation, it is crucial to use vacuum distillation to lower the boiling point.

Troubleshooting Tips for Distillation:

  • Always use a vacuum: Never attempt to distill MTBA at atmospheric pressure.

  • Monitor the temperature: Use a heating mantle with a temperature controller and monitor both the pot temperature and the head temperature.

  • Use a short path distillation apparatus: For small quantities, a Kugelrohr apparatus can minimize the residence time at high temperatures.

  • Ensure a good vacuum: Check your vacuum pump and all connections for leaks. A lower pressure will result in a lower boiling point.

  • Consider a nitrogen bleed: A slow bleed of an inert gas can help to prevent bumping and decomposition.

Analytical Characterization of Purified MTBA

After purification, it is essential to confirm the purity and identity of your this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the benzylic CH₂ group, the methoxy group, and the amine protons. The amine protons may be broad and their chemical shift can be concentration-dependent.

    • ¹³C NMR: Will show the expected number of carbon signals, including the characteristic quartet for the CF₃ group.

    • ¹⁹F NMR: Will show a singlet for the CF₃ group.

    • Common Impurities: Be aware of common NMR solvent and grease impurities.[14][15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and identifying volatile impurities. The mass spectrum will show the molecular ion and characteristic fragmentation patterns.[17][18][19]

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product with high accuracy.

By following the guidance in this technical support center, you will be well-equipped to purify this compound to a high degree of purity, ensuring the success of your subsequent research and development activities.

References

Technical Support Center: Synthesis of 4-Methoxy-3-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methoxy-3-(trifluoromethyl)benzylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Our goal is to provide you with the expertise and practical solutions needed to ensure the purity and quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and how does the route influence the impurity profile?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the reductive amination of 4-Methoxy-3-(trifluoromethyl)benzaldehyde.[1] This one-pot reaction is efficient but can introduce specific impurities related to the starting materials and intermediates. An alternative route is the reduction of 4-Methoxy-3-(trifluoromethyl)benzonitrile , which involves harsher reducing agents or catalytic hydrogenation and presents a different set of potential byproducts.[2][3] The choice of synthesis directly dictates the likely impurities; for instance, reductive amination is prone to forming secondary amines, while nitrile reduction may have unreacted nitrile or over-reduced byproducts.

Q2: Why is the trifluoromethyl group significant in this molecule and its impurities?

A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and reactivity.[2] It increases the electrophilicity of the adjacent carbonyl carbon in the starting aldehyde, making it more susceptible to nucleophilic attack.[4] This enhanced reactivity can facilitate the desired imine formation but may also promote side reactions if conditions are not carefully controlled. For analytical purposes, the -CF3 group provides a unique spectroscopic handle, particularly in ¹⁹F NMR, which can be a powerful tool for impurity detection and quantification.

Q3: What are the main classes of impurities I should be aware of?

A3: Impurities are generally classified by the International Conference on Harmonization (ICH) as organic, inorganic, and residual solvents.[5][6] In this specific synthesis, you will primarily encounter:

  • Organic Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions (e.g., over-alkylation, reduction of the aldehyde).

  • Inorganic Impurities: These can originate from catalysts (e.g., Palladium or Nickel residues from hydrogenation) or reagents (e.g., borate salts from sodium borohydride).[7]

  • Residual Solvents: Volatile organic compounds used as the reaction medium (e.g., methanol, dichloromethane, THF).[7]

Q4: Which analytical techniques are best suited for identifying and quantifying impurities in this synthesis?

A4: A multi-technique approach is recommended for comprehensive impurity profiling.[6][7]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying organic impurities. A reverse-phase C18 column with a UV detector is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, including residual solvents and some low-boiling point organic byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown impurities, aiding in their structural identification.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for structural elucidation of isolated impurities and can sometimes be used for quantification.

Troubleshooting Guide: Reductive Amination Pathway

This guide focuses on the most common synthetic route: the reductive amination of 4-Methoxy-3-(trifluoromethyl)benzaldehyde with an ammonia source, followed by reduction.

Visualizing the Main Reaction and Impurity Formation

Here is a diagram illustrating the primary synthetic pathway and the origin points of common impurities.

G cluster_main Main Synthetic Pathway cluster_impurities Common Impurity Formation A 4-Methoxy-3-(trifluoromethyl)benzaldehyde B Imine Intermediate A->B + NH₃ - H₂O I1 Impurity 1: Unreacted Aldehyde A->I1 Incomplete Reaction I2 Impurity 2: Benzyl Alcohol Derivative A->I2 Direct Reduction C This compound (Target Product) B->C + Reducing Agent (e.g., NaBH₄) I3 Impurity 3: Secondary Amine C->I3 + Imine Intermediate + Reducing Agent

Caption: Synthetic pathway and key impurity origins.

Common Problems and Solutions
Observed Problem Probable Cause & Likely Impurity Troubleshooting & Mitigation Steps
Low Yield of Final Product Incomplete imine formation or inefficient reduction. Impurity: High levels of unreacted 4-Methoxy-3-(trifluoromethyl)benzaldehyde.1. Confirm Imine Formation: Before adding the reducing agent, monitor the reaction by TLC or ¹H NMR to ensure the aldehyde has been consumed. 2. Optimize pH: Imine formation is pH-dependent. Using a mild acid catalyst or buffered ammonia source (like ammonium acetate) can improve the rate.[1] 3. Water Removal: Use a Dean-Stark trap or molecular sieves if water formed during imine formation inhibits the reaction.
Additional Peak in HPLC/GC-MS with MW ~206 Reduction of the starting aldehyde. Impurity: 4-Methoxy-3-(trifluoromethyl)benzyl alcohol.This occurs if the reducing agent is not selective for the imine over the aldehyde. 1. Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are milder and more selective for reducing the protonated imine over the aldehyde.[8] 2. Control Temperature: Add the reducing agent at a low temperature (0-5 °C) to minimize direct aldehyde reduction.[1]
Major Impurity Peak in LC-MS with MW ~395 Over-alkylation of the product. Impurity: Bis(4-methoxy-3-(trifluoromethyl)benzyl)amine (Secondary Amine).This is a common byproduct where the desired primary amine product acts as a nucleophile, reacting with another molecule of the imine intermediate. 1. Stoichiometry Control: Use a significant excess of the ammonia source to outcompete the product amine from reacting with the imine. 2. Slow Addition: Add the starting aldehyde slowly to a solution containing the ammonia source to maintain a low concentration of the aldehyde/imine, disfavoring the secondary amine formation.
Product Fails Purity Specs After Workup Residual Reagents or Byproducts. Impurities: Borate salts, residual solvents.1. Aqueous Workup: Perform a thorough aqueous wash to remove water-soluble borate salts. An acidic wash (e.g., dilute HCl) will protonate the amine product, moving it to the aqueous layer and leaving non-basic impurities in the organic layer. Subsequent basification and extraction will recover the purified amine. 2. Purification: For high purity, column chromatography on silica gel is effective. Alternatively, converting the amine to its hydrochloride salt can allow for purification via recrystallization, followed by liberation of the free base.[9]
Summary of Common Organic Impurities
Impurity NameStructureMolecular WeightOrigin
4-Methoxy-3-(trifluoromethyl)benzaldehydeC₉H₇F₃O₂204.15[10]Unreacted starting material.
4-Methoxy-3-(trifluoromethyl)benzyl alcoholC₉H₉F₃O₂206.16Direct reduction of the starting aldehyde.
Bis(4-methoxy-3-(trifluoromethyl)benzyl)amineC₁₈H₁₇F₆NO₂393.32Reaction of the product amine with the imine intermediate.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol is a representative example and should be optimized for your specific laboratory conditions.

  • Imine Formation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-Methoxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, 5-10 mL per gram of aldehyde).

  • Add the ammonia source (e.g., ammonium acetate, 2.0-3.0 eq, or a 7N solution of ammonia in methanol, 2.0 eq).

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting aldehyde spot is significantly diminished.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.2 eq) in small portions, ensuring the internal temperature does not exceed 10 °C. For higher selectivity, consider using sodium triacetoxyborohydride (1.5 eq) at room temperature.[8]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until completion as monitored by TLC/LC-MS.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent to yield the crude product.

    • Purify the crude amine by vacuum distillation or column chromatography on silica gel.[1]

Protocol 2: HPLC Method for Impurity Profiling

This is a starting point; method development and validation are required.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of crude product in 1 mL of 50:50 Acetonitrile:Water.

Troubleshooting Workflow Diagram

G start Crude Product Analysis (HPLC, LC-MS) purity_check Purity > 98%? start->purity_check impurity_id Identify Major Impurity by MS purity_check->impurity_id No end Pure Product purity_check->end Yes unreacted_sm Impurity = Starting Aldehyde? impurity_id->unreacted_sm secondary_amine Impurity = Secondary Amine? unreacted_sm->secondary_amine No optimize_reduct Optimize Reduction: - Use selective reagent (NaBH(OAc)₃) - Lower temperature unreacted_sm->optimize_reduct Yes other_impurity Other Impurity Detected secondary_amine->other_impurity No optimize_stoich Optimize Stoichiometry: - Increase excess of NH₃ source - Slow aldehyde addition secondary_amine->optimize_stoich Yes purify Purification Step: - Column Chromatography - Recrystallization of salt other_impurity->purify optimize_reduct->start optimize_stoich->start purify->start

Caption: A logical workflow for troubleshooting product impurities.

References

Technical Support Center: 4-Methoxy-3-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Methoxy-3-(trifluoromethyl)benzylamine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this versatile building block. The unique electronic properties of this reagent, stemming from the interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, can present specific hurdles in synthesis.[1] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions and achieve your synthetic goals.

Section 1: Troubleshooting Amide Bond Formation (Acylation)

Amide coupling is one of the most frequent applications for this compound. However, its attenuated nucleophilicity compared to other benzylamines requires careful optimization.

Q1: My amide coupling reaction with this compound is resulting in low or no yield. What are the common causes?

A1: Low yields in this specific coupling are common and typically trace back to one of four key areas: amine reactivity, acid activation, steric hindrance, or suboptimal conditions.[2]

  • Reduced Amine Nucleophilicity: The primary cause is the electronic nature of the starting material. The potent electron-withdrawing trifluoromethyl (-CF3) group significantly reduces the electron density of the aromatic ring and, by extension, the basicity and nucleophilicity of the primary amine.[1] This makes it a weaker nucleophile than benzylamine or 4-methoxybenzylamine, so it reacts more slowly with activated carboxylic acids.

  • Incomplete Carboxylic Acid Activation: If the coupling reagent is not efficient enough or the activation time is too short, the activated acid intermediate (e.g., an active ester) may not form in sufficient quantity before the amine is introduced.[2]

  • Steric Hindrance: While the amine itself is not exceptionally bulky, if the carboxylic acid partner possesses significant steric hindrance near the carboxyl group, the reaction rate can be dramatically reduced.[2]

  • Hydrolysis: The presence of trace amounts of water can hydrolyze the activated carboxylic acid intermediate back to the starting material, competing directly with the desired amidation. It is critical to use anhydrous solvents and reagents.[2]

Q2: I see both of my starting materials remaining by LCMS, even after extended reaction times. How can I drive the reaction to completion?

A2: This indicates a failure to overcome the activation energy of the reaction, likely due to the low nucleophilicity of the amine. Several strategies can be employed:

  • Pre-activation of the Carboxylic Acid: Do not add all reagents at once. First, activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before introducing the this compound.[2][3] This ensures the highly reactive intermediate is present at a maximum concentration when the amine is added.

  • Choice of Coupling Reagent: For challenging amines, stronger coupling reagents are necessary. Uronium/aminium salt-based reagents are highly recommended.

Coupling ReagentClassTypical BaseKey Considerations
HATU, HCTU Uronium/AminiumDIPEA, 2,6-LutidineHighly effective for hindered or electron-deficient amines; forms a very reactive OAt active ester.[4]
EDC/HOBt CarbodiimideDIPEA, NMMA classic, cost-effective choice, but may be insufficient for this specific amine.
T3P® (Propylphosphonic Anhydride) Phosphonic AnhydridePyridine, DIPEAExcellent water scavenger, leading to very clean reactions and easy workup.[5]
Acyl Chloride Formation N/APyridine, Et3NConvert the carboxylic acid to the more reactive acyl chloride using SOCl2 or (COCl)2. This is a robust but can be harsh if other sensitive functional groups are present.[6]
  • Reaction Temperature: While room temperature is standard, gently heating the reaction to 40-50 °C can often provide the necessary energy to overcome the activation barrier. Monitor carefully for potential side reactions or racemization if your acid has a chiral center.[4]

Workflow: Troubleshooting Low Amide Coupling Conversion

G start Low Conversion in Amide Coupling check_reagents Are solvents anhydrous? Are reagents fresh? start->check_reagents check_reagents->start No, resolve first preactivate Implement pre-activation step (Acid + Reagent + Base for 20 min) check_reagents->preactivate Yes change_reagent Switch to a stronger coupling reagent (e.g., HATU, T3P®) preactivate->change_reagent increase_temp Gently increase temperature (40-50 °C) change_reagent->increase_temp check_again Re-analyze reaction increase_temp->check_again check_again->change_reagent No Improvement success Reaction Complete check_again->success Improved

Caption: Decision workflow for low-yield amide coupling.

Protocol 1: General Procedure for High-Yield Amide Coupling using HATU
  • To a flame-dried flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF or DCM (to 0.1-0.5 M).

  • Add HATU (1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the acid.

  • Add a solution of this compound (1.05 eq.) in the same anhydrous solvent.

  • Stir the reaction at room temperature and monitor progress by TLC or LC-MS. If the reaction is sluggish after 4 hours, heat to 40 °C.

  • Upon completion, quench the reaction with water or saturated aqueous NH4Cl.[2]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: Troubleshooting Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, but it involves an equilibrium-driven imine formation step that can be challenging.

Q1: My one-pot reductive amination between an aldehyde/ketone and this compound is failing. I'm isolating the starting aldehyde's corresponding alcohol instead.

A1: This is a classic case of mismatched reaction rates. The reducing agent is reducing the carbonyl starting material faster than the carbonyl can react with the amine to form the imine/iminium ion.

  • Cause: You are likely using a non-selective, overly powerful reducing agent like Sodium Borohydride (NaBH4).[7][8] NaBH4 is capable of rapidly reducing aldehydes and ketones at neutral pH.

  • Solution: Switch to a milder, more selective reducing agent that preferentially reduces the protonated iminium ion intermediate over the starting carbonyl. The industry standards for this are:

    • Sodium Triacetoxyborohydride (NaBH(OAc)3 or STAB): This is often the reagent of choice. It is less basic than NaBH4 and is particularly effective in dichloromethane (DCM) or 1,2-dichloroethane (DCE).[7][9]

    • Sodium Cyanoborohydride (NaBH3CN): Also highly selective, but it is acutely toxic and requires careful handling and quenching procedures. STAB is a safer alternative for most applications.[10]

Q2: The reaction is sluggish and stalls, leaving unreacted starting materials. How can I improve the rate of imine formation?

A2: The formation of the imine from the amine and carbonyl is a dehydration reaction that is often the rate-limiting step and is reversible.

  • Acid Catalysis: Imine formation is catalyzed by mild acid. Adding a catalytic amount of acetic acid (e.g., 5-10 mol%) can protonate the carbonyl oxygen, making it more electrophilic, and facilitate the final dehydration step.

  • Water Removal: Since water is a byproduct of imine formation, its removal can drive the equilibrium forward. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO4) or molecular sieves to the reaction mixture.

  • Solvent Choice: Using a solvent that can azeotropically remove water (e.g., toluene with a Dean-Stark apparatus) is effective but often unnecessary when using STAB, which is tolerant of the conditions.

Workflow: Optimizing Reductive Amination Reactions

G start Low Yield in Reductive Amination check_product What is the main byproduct? start->check_product alcohol Alcohol from carbonyl reduction check_product->alcohol Alcohol starting_mat Unreacted starting materials check_product->starting_mat Starting Materials change_reductant Switch to selective reductant (NaBH(OAc)3) alcohol->change_reductant add_acid Add catalytic acid (e.g., Acetic Acid) starting_mat->add_acid success Reaction Optimized change_reductant->success remove_water Add dehydrating agent (e.g., MgSO4, sieves) add_acid->remove_water remove_water->success

Caption: Troubleshooting tree for reductive amination.

Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCM or DCE (to 0.2 M).

  • If desired, add catalytic acetic acid (0.1 eq.) and/or anhydrous MgSO4 (2 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the mixture. Note: The reaction may bubble slightly.

  • Stir at room temperature for 3-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Carefully quench the reaction by slow addition of a saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify via column chromatography as needed.

Section 3: Troubleshooting N-Alkylation

Direct alkylation of the amine with alkyl halides can be effective but is often plagued by over-alkylation.

Q: When I try to mono-alkylate this compound with an alkyl halide, I get a mixture of the desired secondary amine, the tertiary amine, and even some unreacted starting material. How can I improve selectivity?

A: This is a very common problem. The secondary amine product is often as nucleophilic, or even more so, than the starting primary amine, leading to a second alkylation event.

  • Cause: The reaction rates for the first and second alkylations are too similar. Once the secondary amine forms, it competes effectively for the remaining alkyl halide.

  • Solution 1 (Stoichiometry): The simplest approach is to use a large excess of the this compound (e.g., 5-10 equivalents) relative to the alkyl halide. This statistically favors the reaction of the halide with the primary amine over the small amount of secondary amine product that has formed. This is only practical if the amine is inexpensive and easily separable from the product.

  • Solution 2 (Slow Addition): Maintain a very low concentration of the alkyl halide by adding it dropwise via a syringe pump over several hours to a solution of the amine and a base. This ensures the halide reacts almost immediately upon addition, minimizing its chance of encountering a secondary amine product.

  • Alternative Method: For clean, controlled mono-alkylation, reductive amination (as described in Section 2) is almost always a superior method. It avoids the problem of over-alkylation entirely.

Section 4: General FAQs

Q: What are the recommended storage and handling procedures for this reagent?

A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] It is incompatible with strong acids and strong oxidizing agents.[11] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Q: What are the primary safety hazards?

A: This compound is classified as a skin and eye irritant and may cause serious eye damage.[11][13] It may also cause respiratory irritation.[13] Always handle this chemical in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][13]

Q: How will this reagent appear on an NMR spectrum?

A: In a typical ¹H NMR spectrum, you should expect to see a singlet for the methoxy (-OCH3) protons around 3.9 ppm, a singlet for the benzylic (-CH2-) protons around 3.8 ppm, and aromatic signals between 6.9 and 7.5 ppm. The amine (-NH2) protons often appear as a broad singlet which can exchange with D2O.

References

Technical Support Center: Synthesis of 4-Methoxy-3-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-Methoxy-3-(trifluoromethyl)benzylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate and optimize the synthesis of this important building block. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Reductive Amination of 4-Methoxy-3-(trifluoromethyl)benzaldehyde

The most common and direct laboratory-scale synthesis of this compound is the reductive amination of its corresponding aldehyde. This one-pot reaction, which involves the in situ formation and subsequent reduction of an imine intermediate, is efficient but can be prone to issues affecting yield and purity.[1] This section addresses the most frequently encountered problems.

dot

Caption: General experimental workflow for the synthesis of this compound.

Q1: My reaction yield is very low, or I've recovered mostly unreacted starting aldehyde. What went wrong?

This is the most common issue and typically points to a problem in one of the two key stages: imine formation or reduction.

Possible Cause 1: Inefficient Imine Formation The equilibrium between the aldehyde/ketone and the amine often favors the starting materials.[2] For the reaction to proceed, this equilibrium must be shifted towards the imine intermediate.

  • Scientific Rationale: Imine formation is a condensation reaction that produces water. According to Le Châtelier's principle, removing water will drive the equilibrium toward the product (the imine). Furthermore, the reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Troubleshooting Steps:

    • Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) into the reaction mixture before adding the reducing agent to sequester the water formed.

    • Use an Acid Catalyst: A catalytic amount of acetic acid (AcOH) can significantly improve the rate of imine formation, particularly with less reactive ketones or aldehydes.[3] When using sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), the reagent itself can release acetic acid, aiding in catalysis.

    • Allow Sufficient Time for Imine Formation: Before adding your reducing agent, allow the aldehyde and ammonia source to stir together for a period (e.g., 30-60 minutes at room temperature) to ensure the imine has formed. Monitor this step by TLC or ¹H NMR if possible.[4]

Possible Cause 2: Premature Reduction of the Aldehyde If the reducing agent is too reactive, it can reduce the starting aldehyde to the corresponding alcohol (4-Methoxy-3-(trifluoromethyl)benzyl alcohol) faster than the imine is reduced.[5]

  • Scientific Rationale: The reactivity of borohydride reagents varies. Sodium borohydride (NaBH₄) is strong enough to reduce aldehydes and ketones directly, especially under protic conditions.[6] Milder, sterically hindered, or electronically deactivated reagents are required to selectively reduce the imine in the presence of the aldehyde.

  • Troubleshooting Steps:

    • Switch to a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations precisely because it is less reactive towards aldehydes and ketones but readily reduces the protonated imine intermediate.[2][3]

    • Use Sodium Cyanoborohydride (NaBH₃CN) with pH control: NaBH₃CN is another selective reagent, particularly effective at mildly acidic pH (4-5) where the imine is protonated and more reactive than the carbonyl.[5] However, be aware of the potential to generate toxic HCN gas during acidic workup.

    • Adopt a Stepwise Procedure: If using NaBH₄, first form the imine completely (confirm by TLC/NMR), then cool the reaction mixture (e.g., to 0 °C) before slowly adding the NaBH₄.[3][6] This temporal separation minimizes the reduction of the starting aldehyde.

dot

Troubleshooting_Low_Yield Problem Problem: Low Yield / No Reaction Cause1 Potential Cause 1: Inefficient Imine Formation Problem->Cause1 Cause2 Potential Cause 2: Aldehyde Reduction Side Reaction Problem->Cause2 Cause3 Potential Cause 3: Inactive Reagents Problem->Cause3 Sol1a Solution: Add dehydrating agent (e.g., molecular sieves) Cause1->Sol1a Sol1b Solution: Add catalytic acid (e.g., Acetic Acid) Cause1->Sol1b Sol1c Solution: Allow more time for imine formation before adding reductant Cause1->Sol1c Sol2a Solution: Use a milder reducing agent (e.g., NaBH(OAc)3) Cause2->Sol2a Sol2b Solution: Perform reaction stepwise: 1. Form imine 2. Add NaBH4 at 0°C Cause2->Sol2b Sol3a Solution: Use fresh, anhydrous solvent Cause3->Sol3a Sol3b Solution: Check activity of reducing agent (STAB is moisture-sensitive) Cause3->Sol3b

Caption: Decision tree for troubleshooting low yield in reductive amination.

Q2: I'm observing a significant amount of an alcohol byproduct. How can I suppress this?

This is a classic selectivity problem in reductive amination. The byproduct is almost certainly 4-Methoxy-3-(trifluoromethyl)benzyl alcohol.

  • Scientific Rationale: As discussed previously, this occurs when the rate of aldehyde reduction is competitive with the rate of imine reduction. The key is to create conditions that overwhelmingly favor reduction of the C=N bond over the C=O bond.

  • Troubleshooting Steps:

    • Primary Recommendation - Change Reducing Agent: The most effective solution is to switch from a general-purpose reductant like NaBH₄ to a selective one like Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[3] Its bulkiness and attenuated reactivity make it ideal for this purpose.

    • Optimize Reaction Conditions:

      • Solvent Choice: Use an aprotic solvent like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[6] Protic solvents like methanol can activate NaBH₄, increasing the rate of aldehyde reduction.

      • Temperature Control: If you must use NaBH₄, add it at a lower temperature (0 °C) after the imine has already formed to slow the unwanted aldehyde reduction.

dot

Competing_Reactions Aldehyde R-CHO (Aldehyde) SideProduct R-CH2-OH (Alcohol Byproduct) Aldehyde->SideProduct Reduction (Side Reaction) p1 Aldehyde->p1 Ammonia NH3 Ammonia->p1 Imine R-CH=NH (Imine Intermediate) DesiredProduct R-CH2-NH2 (Desired Amine) Imine->DesiredProduct Reduction (Desired Pathway) p1->Imine + H2O p2

Caption: Competing reaction pathways in reductive amination.

Q3: My purification by silica gel chromatography is difficult, with significant product loss.

Amines are basic and can interact strongly with the acidic silica gel surface, leading to peak tailing, smearing, and irreversible adsorption.

  • Scientific Rationale: The lone pair on the nitrogen atom of the amine forms hydrogen bonds with the silanol (Si-OH) groups on the silica surface. This strong interaction impedes smooth elution.

  • Troubleshooting Steps:

    • Neutralize the Silica: Pre-treat your eluent by adding a small amount of a basic modifier. A common practice is to add 1-2% triethylamine (Et₃N) or ammonia (e.g., using a 7N solution in methanol as part of the mobile phase) to the solvent system. This deactivates the acidic sites on the silica, allowing the amine to elute cleanly.

    • Alternative Workup (Acid-Base Extraction): Before chromatography, consider an acid-base extraction.

      • Dissolve the crude reaction mixture in a nonpolar organic solvent (e.g., ethyl acetate, DCM).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic amine product will move into the aqueous layer as the ammonium salt, leaving non-basic impurities behind in the organic layer.

      • Separate the layers, then basify the aqueous layer (e.g., with 2M NaOH) to a pH > 10.

      • Extract the free amine back into an organic solvent.

      • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate. This will provide a much cleaner sample for chromatography, often requiring a less polar eluent system.

    • Consider an Alternative Stationary Phase: If problems persist, consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based support.

Frequently Asked Questions (FAQs)

Q1: What is the best overall synthetic route for preparing this compound?

The optimal route depends on the scale and available equipment.

Synthetic RouteStarting MaterialKey ReagentsAdvantagesDisadvantagesBest For
Reductive Amination 4-Methoxy-3-(trifluoromethyl)benzaldehydeNH₄OAc, NaBH(OAc)₃One-pot, mild conditions, high functional group tolerance.[1][3]Can have selectivity issues with incorrect reagents.[5]Laboratory scale (mg to g).
Nitrile Reduction 4-Methoxy-3-(trifluoromethyl)benzonitrileH₂, Raney Ni or LiAlH₄Direct, often high-yielding.[7][8]Catalytic hydrogenation requires pressure equipment; LiAlH₄ is highly reactive and requires careful handling.[8]Large-scale industrial production (hydrogenation) or lab-scale when aldehyde is unavailable.
Benzamide Reduction 4-Methoxy-3-(trifluoromethyl)benzamideLiAlH₄ or other strong hydridesA viable alternative if the corresponding amide is readily available.[7]Requires a potent reducing agent with associated handling challenges.Niche applications where the amide is a more accessible precursor.

For most research applications, reductive amination is the preferred method due to its operational simplicity and mild conditions.

Q2: How should I choose my reducing agent for the reductive amination?

The choice of reducing agent is critical for maximizing yield and minimizing side products.[6]

Reducing AgentTypical SolventAcidityProsCons
NaBH(OAc)₃ (STAB) DCE, DCM, THFCan be used with catalytic acidHighly selective for imines over aldehydes; commercially available and easy to handle.[2][3]Moisture sensitive; higher molecular weight.[6]
NaBH₃CN MeOH, EtOHRequires mildly acidic pH (4-5)Selective for protonated imines; not water-sensitive.[2][6]Highly toxic (releases HCN in strong acid); pH control is crucial.
NaBH₄ MeOH, EtOHBasic/NeutralInexpensive and powerful.Poor selectivity; readily reduces the starting aldehyde.[5][6] Best used in a two-step process.
H₂ / Catalyst (Pd/C, PtO₂, Ra-Ni) AlcoholsNeutral"Green" (water is the only byproduct); excellent for large scale.[1][2]Requires specialized high-pressure hydrogenation equipment; catalyst can be pyrophoric.

Recommendation: For routine, one-pot laboratory synthesis, NaBH(OAc)₃ (STAB) is the most reliable and convenient choice.

Q3: What are the key considerations for scaling up this synthesis?

Scaling up from grams to kilograms introduces new challenges.

  • Reaction Method: While reductive amination is excellent for lab scale, catalytic hydrogenation of 4-Methoxy-3-(trifluoromethyl)benzonitrile becomes more economically and environmentally viable at a larger scale due to high atom economy and the low cost of hydrogen gas.[1][8]

  • Thermal Safety: Reductive aminations and hydride reductions are exothermic. On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous thermal runaway. A thorough safety assessment (e.g., using reaction calorimetry) is essential. Add reagents slowly and ensure adequate cooling capacity.

  • Workup and Isolation: Large-volume extractions can be cumbersome and lead to emulsions. Consider alternative isolation procedures like crystallization of the product as a salt (e.g., hydrochloride) for easier handling and purification.

  • Reagent Cost and Availability: The cost of reagents like NaBH(OAc)₃ can become prohibitive at scale. The cost-effectiveness of catalytic hydrogenation is a major advantage for industrial production.

Q4: How can I obtain the starting material, 4-Methoxy-3-(trifluoromethyl)benzaldehyde?

This starting material is commercially available from major chemical suppliers. For researchers needing to synthesize it, a common route involves the electrophilic substitution of 4-methoxytoluene, followed by functional group manipulations, though direct purchase is almost always more efficient for immediate use.

References

Technical Support Center: Synthesis of 4-Methoxy-3-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-(trifluoromethyl)benzylamine (CAS 743408-04-0)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable fluorinated building block. By understanding the causality behind experimental choices and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through two robust and scalable pathways. The choice of method often depends on the available starting materials, equipment, and desired scale of the reaction.

  • Reductive Amination of 4-Methoxy-3-(trifluoromethyl)benzaldehyde: This one-pot procedure involves the reaction of the corresponding aldehyde with an ammonia source to form an imine intermediate, which is then reduced in situ to the target primary amine.

  • Reduction of 4-Methoxy-3-(trifluoromethyl)benzonitrile: This is a direct route where the nitrile functional group is reduced to a primary amine using chemical reducing agents or catalytic hydrogenation.

Both pathways are effective, but each is susceptible to specific side reactions that can impact the final product's quality and yield. This guide will address the most common issues for each route in a question-and-answer format.

II. Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific problems you might encounter during your synthesis, providing explanations for their cause and actionable solutions.

Route 1: Reductive Amination

Question 1: My yield is significantly lower than expected, and I observe a significant amount of a higher molecular weight impurity in my LC-MS analysis. What is happening?

Answer: You are likely observing the formation of a secondary amine byproduct, specifically N-((4-methoxy-3-(trifluoromethyl)phenyl)methyl)-4-methoxy-3-(trifluoromethyl)benzylamine, through over-alkylation.

  • Causality: The primary amine product is nucleophilic and can react with the starting aldehyde to form a new imine, which is then reduced to a secondary amine. This is a common side reaction in reductive aminations when using a primary amine or, as in this case, when the product is a primary amine.[2]

  • Troubleshooting & Mitigation:

    • Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) to favor the formation of the primary imine over the secondary imine.

    • Slow Addition of Reducing Agent: Add the reducing agent slowly at a low temperature (e.g., 0 °C) to reduce the initially formed primary imine as quickly as it's generated, minimizing its time to react further.

    • Stepwise Procedure: For maximum control, a stepwise approach can be employed where the imine is formed first, followed by its reduction.[2]

Question 2: My NMR spectrum shows a singlet around 4.6 ppm, which does not correspond to my product. What is this impurity?

Answer: This signal is characteristic of the benzylic protons of 4-Methoxy-3-(trifluoromethyl)benzyl alcohol, which is formed by the direct reduction of the starting aldehyde.

  • Causality: The reducing agent can directly attack the carbonyl group of the aldehyde, competing with the desired imine formation and reduction pathway. This is particularly prevalent with less selective reducing agents like sodium borohydride (NaBH₄) under certain conditions.[3]

  • Troubleshooting & Mitigation:

    • Choice of Reducing Agent: Employ a more selective reducing agent that is less reactive towards aldehydes but highly effective for imine/iminium ion reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less likely to reduce the starting aldehyde.[3]

    • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation and its subsequent protonation to the more reactive iminium ion, which is preferentially reduced over the aldehyde.

Route 2: Nitrile Reduction

Question 3: During the catalytic hydrogenation of 4-methoxy-3-(trifluoromethyl)benzonitrile, I'm observing the formation of dibenzylamine and toluene derivatives. Why is this happening?

Answer: You are encountering two common side reactions in catalytic hydrogenation of nitriles: the formation of a secondary amine and hydrogenolysis.

  • Causality:

    • Secondary Amine Formation: The primary amine product can react with an intermediate imine on the catalyst surface, leading to the formation of a secondary amine after further reduction.[4][5]

    • Hydrogenolysis: The C-N bond of the newly formed benzylamine can be cleaved by the catalyst in the presence of hydrogen, resulting in the formation of 4-methoxy-3-(trifluoromethyl)toluene.[5]

  • Troubleshooting & Mitigation:

    • Addition of Ammonia: Performing the hydrogenation in the presence of ammonia can suppress the formation of secondary amines by competitively adsorbing to the catalyst surface and shifting the equilibrium away from secondary imine formation.[6]

    • Catalyst Choice: The choice of catalyst and support can influence the extent of hydrogenolysis. Palladium-based catalysts are known to be effective for both hydrogenation and hydrogenolysis.[5] Experimenting with different catalysts, such as Raney Nickel, may offer better selectivity.[6]

    • Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can help to minimize the over-reduction and hydrogenolysis side reactions.

Question 4: After quenching my LiAlH₄ reduction of the nitrile, my workup is difficult, and I suspect incomplete reaction. What could be the issue?

Answer: Incomplete reduction with LiAlH₄ can leave behind imine intermediates which are hydrolyzed to the starting aldehyde upon aqueous workup.

  • Causality: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent, but insufficient equivalents or reaction time can lead to incomplete conversion of the nitrile to the primary amine. The reaction proceeds through an intermediate imine salt which requires a second hydride addition.[7]

  • Troubleshooting & Mitigation:

    • Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Sufficient Equivalents of LiAlH₄: Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents) to ensure complete reduction.

    • Reaction Temperature and Time: While the initial addition is often done at 0 °C, allowing the reaction to warm to room temperature and then refluxing for several hours can drive the reaction to completion.[6]

    • Careful Quenching: A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) can help to precipitate the aluminum salts in a granular form that is easier to filter off.

III. Frequently Asked Questions (FAQs)

Q1: What are the key differences in the impurity profiles of the two main synthetic routes?

A1: The reductive amination route is more prone to impurities arising from the reactivity of the starting aldehyde, such as the corresponding benzyl alcohol and the secondary amine dimer. The nitrile reduction route, particularly via catalytic hydrogenation, is more susceptible to over-reduction products like the secondary amine and hydrogenolysis byproducts.

Q2: How can I effectively purify the final product, this compound, from these side products?

A2:

  • Acid-Base Extraction: As a basic amine, the product can be separated from neutral impurities (like the benzyl alcohol or toluene byproduct) by dissolving the crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.

  • Column Chromatography: For removal of closely related amine impurities (like the secondary amine), column chromatography on silica gel is an effective method. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol, often with a small amount of a basic modifier like triethylamine to prevent streaking) is typically used.[8]

  • Distillation: If the impurities have significantly different boiling points, vacuum distillation can be an effective purification method for the final product.[3][6]

Q3: Can the trifluoromethyl group be hydrolyzed during synthesis or workup?

A3: The trifluoromethyl group is generally stable under many reaction conditions. However, it can be susceptible to hydrolysis to a carboxylic acid under harsh acidic or basic conditions, especially with prolonged heating. It is important to avoid unnecessarily strong acids or bases during the workup and purification steps.

Q4: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A4:

  • Thin-Layer Chromatography (TLC): An excellent technique for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information to confirm the identity of the product and characterize any impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for analyzing the purity of the final product and detecting non-volatile impurities.

IV. Data & Protocols

Comparative Data for Reductive Amination of Analogous Aldehydes
Reducing AgentAmmonia SourceSolventTemperatureTypical Yield (%)Purity (%)Reference
H₂/Pd-CAqueous AmmoniaMethanol/IPA80 °C72-96>98[3]
NaBH₄Aqueous AmmoniaMethanol/THFRoom Temp.85-95>97[3]
NaBH(OAc)₃Ammonium AcetateDichloromethaneRoom Temp.90-98>98[3]

Note: Yields and purities are for the analogous 4-(trifluoromethyl)benzylamine and can vary based on specific reaction conditions and purification methods.[3]

Detailed Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol is adapted from procedures for the synthesis of similar benzylamines.[3]

  • Imine Formation: In a round-bottom flask, dissolve 4-methoxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) and ammonium acetate (2.0 eq) in methanol. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.2 eq) in small portions, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography or vacuum distillation.[3]

V. Visualizing Side Reactions

Reductive Amination Pathway and Side Reactions

Reductive_Amination Aldehyde 4-Methoxy-3-(trifluoromethyl)benzaldehyde Imine Primary Imine Intermediate Aldehyde->Imine + NH₃ - H₂O Alcohol 4-Methoxy-3-(trifluoromethyl)benzyl Alcohol (Side Product) Aldehyde->Alcohol + [H] (Direct Reduction) Ammonia NH₃ Ammonia->Imine Product This compound (Desired Product) Imine->Product + [H] Secondary_Imine Secondary Imine Intermediate Product->Secondary_Imine + Aldehyde - H₂O Secondary_Amine Secondary Amine Dimer (Side Product) Secondary_Imine->Secondary_Amine + [H] Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Product Reducing_Agent->Alcohol Reducing_Agent->Secondary_Amine

Caption: Main reaction and side pathways in reductive amination.

Nitrile Reduction (Catalytic Hydrogenation) Side Reactions

Nitrile_Reduction Nitrile 4-Methoxy-3-(trifluoromethyl)benzonitrile Imine_Intermediate Imine Intermediate Nitrile->Imine_Intermediate + H₂ Product This compound (Desired Product) Imine_Intermediate->Product + H₂ Secondary_Amine Dibenzylamine Derivative (Side Product) Imine_Intermediate->Secondary_Amine + Product - NH₃ Toluene_Derivative 4-Methoxy-3-(trifluoromethyl)toluene (Hydrogenolysis Product) Product->Toluene_Derivative Catalyst H₂ / Catalyst (e.g., Pd/C) Catalyst->Imine_Intermediate Catalyst->Product Catalyst->Secondary_Amine Catalyst->Toluene_Derivative

Caption: Side reactions in catalytic hydrogenation of nitriles.

VI. References

  • BenchChem. (2025). Synthesis of 4-(Trifluoromethyl)benzylamine from 4-trifluoromethylbenzaldehyde. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine in the Synthesis of Advanced Materials. --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Dye-sensitized C-H arylation of furan with a trifluoromethylated diazonium salt. --INVALID-LINK--

  • ChemicalBook. (2022). Synthesis and Application of 4-methoxybenzylamine. --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzyl alcohol(349-95-1) 1H NMR spectrum. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine. --INVALID-LINK--

  • ResearchGate. (2007). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. --INVALID-LINK--

  • BenchChem. (2025). A Technical Guide to 4-(Trifluoromethyl)benzylamine: Commercial Availability, Synthesis, and Application in Drug Discovery. --INVALID-LINK--

  • ChemRxiv. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. --INVALID-LINK--

  • Biological Magnetic Resonance Bank. (n.d.). bmse010136 4-Methoxy Benzyl Alcohol at BMRB. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). --INVALID-LINK--

  • ResearchGate. (2007). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. --INVALID-LINK--

  • ResearchGate. (2021). Reductive amination of benzaldehyde and ammonia catalyzed by (a) Pt/CoFe‐LDH and (b) Pt/C.... --INVALID-LINK--

  • Scribd. (n.d.). Benzyl Alcohol, A-methyl-3,4,5-Tri - Methoxy-, - Optional (13c NMR) - Chemical Shifts - Spectrabase. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum. --INVALID-LINK--

  • PubChem. (n.d.). 4-methoxy-3-(trifluoromethyl)benzonitrile. --INVALID-LINK--

  • ElectronicsAndBooks. (n.d.). Lithium Aluminum Hydride-Aluminum Hydride Reduction of Sultones. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--

  • Queen's University Belfast. (n.d.). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. --INVALID-LINK--

  • ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. --INVALID-LINK--

  • ResearchGate. (2021). (a) Reaction pathway for the reductive amination with benzaldehyde and.... --INVALID-LINK--

  • Google Patents. (n.d.). CN101462970B - Process for synthesizing chiral methoxybenzylamine. --INVALID-LINK--

  • ElectronicsAndBooks. (n.d.). Selective Reductions. IV. The Partial Reduction of Nitriles with Lithium Triethoxyaluminohydride—A Convenient Aldehyde Synthes. --INVALID-LINK--

References

Technical Support Center: Analytical Methods for 4-Methoxy-3-(trifluoromethyl)benzylamine Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4-Methoxy-3-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for assessing the purity of this critical chemical intermediate. As a key building block in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This document provides in-depth, field-proven insights and step-by-step protocols for the most common analytical techniques. We will delve into the "why" behind experimental choices, empowering you to not only execute these methods but also to troubleshoot and adapt them to your specific needs.

The Importance of Purity Analysis

This compound is a fluorinated organic compound, a class of molecules widely used in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The presence of impurities, which can arise from the synthetic route or degradation, can significantly impact the quality and safety of pharmaceuticals.[1] Therefore, validated analytical methods are crucial for identifying and quantifying any potential impurities.[3][4][5][6][7]

Potential Impurities

Understanding the potential impurities is the first step in developing a robust analytical method. Based on common synthetic pathways for benzylamines, such as the reduction of a nitrile or reductive amination of an aldehyde, potential impurities could include:[2][8]

  • Starting materials: Unreacted 4-methoxy-3-(trifluoromethyl)benzonitrile or 4-methoxy-3-(trifluoromethyl)benzaldehyde.[2][8]

  • Intermediates: Partially reduced intermediates or byproducts from side reactions.

  • Degradation products: Products arising from hydrolysis, oxidation, or thermal degradation.[9][10]

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][9][10][11][12] These studies involve subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[9][10]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a general reversed-phase HPLC method suitable for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare the sample solution at a similar concentration.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
  • Analysis:

    • Inject a blank (diluent), the reference standard, and the sample solution.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample by the area percent method.

HPLC Troubleshooting Guide

HPLC_Troubleshooting

Caption: HPLC Troubleshooting Flowchart

Q1: Why is my peak for this compound tailing?

A1: Peak tailing for basic compounds like benzylamines is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase.[13][14]

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or trifluoroacetic acid) will protonate the silanol groups, minimizing these secondary interactions.[13][15]

  • Solution 2: Use a Specialized Column: Employing an end-capped column or a column with a polar-embedded phase can shield the residual silanols, leading to improved peak shape for basic analytes.[14]

  • Solution 3: Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[13][16] Try reducing the injection volume or diluting the sample.[13][16]

  • Solution 4: Sample Solvent Mismatch: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion. Ensure your sample solvent is of equal or weaker strength than the mobile phase.[13]

Q2: I am seeing poor resolution between my main peak and an impurity. What should I do?

A2: Poor resolution can be addressed by optimizing several chromatographic parameters to increase the separation efficiency.

  • Solution 1: Optimize the Gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.

  • Solution 2: Change the Column: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and enhance resolution.[14]

  • Solution 3: Modify the Mobile Phase: Changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous phase can alter the selectivity of the separation and improve resolution.

Gas Chromatography (GC) for Purity and Volatile Impurities

Gas chromatography is an excellent technique for analyzing volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents and other volatile impurities that may be present from the synthesis.

Experimental Protocol: GC-MS

This protocol describes a general GC-MS method for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • Helium (carrier gas)

  • Methanol or Dichloromethane (solvent)

  • This compound reference standard and sample

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable volatile solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Prepare the sample solution at a similar concentration.

  • GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm x 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
MS Mode Electron Ionization (EI) at 70 eV, scanning from m/z 40-400
  • Analysis:

    • Inject the standard and sample solutions.

    • Identify the peak for this compound by its retention time and mass spectrum.

    • Analyze the chromatogram for any additional peaks, which can be identified by their mass spectra and compared to a library (e.g., NIST).

GC Troubleshooting Guide

GC_Troubleshooting

Caption: GC Troubleshooting Flowchart

Q1: My peaks in the GC chromatogram are broad. What could be the cause?

A1: Peak broadening in GC can result from several factors related to the injection, column, and flow path.

  • Solution 1: Injection Technique: A slow injection can lead to a broad initial band of sample on the column. A fast injection is crucial for sharp peaks.

  • Solution 2: System Leaks: Leaks in the carrier gas flow path can disrupt the flow and cause peak broadening. Check all fittings and connections.

  • Solution 3: Column Issues: An improperly installed or poorly conditioned column can lead to broad peaks. Ensure the column is installed correctly and has been adequately conditioned according to the manufacturer's instructions.

Q2: I am not getting good separation of my impurities. How can I improve this?

A2: Improving separation in GC often involves optimizing the temperature program and column selection.

  • Solution 1: Optimize Oven Temperature Program: A slower temperature ramp rate will increase the time analytes spend in the column, often leading to better separation.[17]

  • Solution 2: Column Selection: If resolution is still an issue, a longer column will provide more theoretical plates. Alternatively, a column with a different stationary phase may offer different selectivity and improve the separation of critical pairs.

  • Solution 3: Carrier Gas Flow Rate: The linear velocity of the carrier gas affects separation efficiency. Ensure your flow rate is set to the optimal value for your column dimensions and carrier gas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative purity determination.

¹H NMR Analysis

The ¹H NMR spectrum of this compound will provide characteristic signals for the protons in the molecule, confirming its structure.

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm).

  • Benzyl CH₂ Protons: A singlet or a multiplet around 3.8-4.0 ppm.

  • Methoxy CH₃ Protons: A sharp singlet around 3.8-3.9 ppm.

  • Amine NH₂ Protons: A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

Quantitative ¹H NMR (qNMR) can be used for purity determination by integrating the signals of the analyte against a certified internal standard of known purity and concentration.[18]

¹⁹F NMR Analysis

The presence of the trifluoromethyl (-CF₃) group makes ¹⁹F NMR a highly specific and sensitive technique for analyzing this compound. A single sharp signal will be observed for the three equivalent fluorine atoms, and the presence of any fluorine-containing impurities would be readily apparent.

Method Validation

All analytical methods used for purity determination in a regulatory environment must be validated to ensure they are suitable for their intended purpose.[3][4][5][6][7] Key validation parameters, as outlined in ICH Q2(R1) guidelines, include:[5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity analysis of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. A combination of chromatographic and spectroscopic techniques, such as HPLC, GC, and NMR, provides a comprehensive approach to identifying and quantifying impurities. By understanding the principles behind these methods and following the troubleshooting guidance provided, researchers can develop and implement robust and reliable analytical procedures.

References

Technical Support Center: Identification and Troubleshooting of 4-Methoxy-3-(trifluoromethyl)benzylamine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with 4-Methoxy-3-(trifluoromethyl)benzylamine. Positional isomerism presents a significant challenge in the synthesis, purification, and characterization of substituted aromatic compounds. The precise location of functional groups on the benzene ring can drastically alter a molecule's physicochemical properties, biological activity, and safety profile. This document provides in-depth troubleshooting advice and detailed analytical protocols to confidently identify this compound and differentiate it from its potential positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the potential positional isomers of this compound I should be aware of?

When synthesizing this compound, side reactions or impure starting materials can lead to the formation of several other isomers where the methoxy (-OCH₃), trifluoromethyl (-CF₃), and benzylamine (-CH₂NH₂) groups are arranged differently on the benzene ring. Based on the trisubstituted benzene pattern, there are six primary positional isomers to consider.

Below is a diagram illustrating the target molecule and its five other possible positional isomers.

Caption: Positional Isomers of Methoxy-(trifluoromethyl)benzylamine.

Q2: Why is it critical to separate and identify these isomers in drug development?

The specific arrangement of substituents on the aromatic ring dictates the molecule's three-dimensional shape and electronic properties. The trifluoromethyl group is a strong electron-withdrawing group, while the methoxy group is electron-donating.[1] Their relative positions influence the pKa of the benzylamine, lipophilicity, and the ability to form hydrogen bonds.[1] Consequently, different positional isomers can have vastly different potencies, selectivities, metabolic stabilities, and toxicity profiles. For regulatory approval and patient safety, the precise isomeric identity and purity of an active pharmaceutical ingredient (API) must be unequivocally established.

Troubleshooting & Analytical Guides

This section addresses common issues encountered during the analysis of this compound.

Q3: My ¹H NMR spectrum is difficult to interpret. How can I use it to confirm the substitution pattern?

¹H NMR spectroscopy is one of the most powerful tools for differentiating aromatic isomers. The key lies in analyzing the splitting patterns (multiplicity) and coupling constants (J) of the aromatic protons (typically resonating between 6.5-8.0 ppm).[2] The number of bonds separating protons determines the magnitude of the coupling constant.

  • ³J (ortho-coupling): Between adjacent protons (3 bonds). Typically 6-10 Hz.[2]

  • ⁴J (meta-coupling): Between protons separated by one carbon (4 bonds). Typically 2-4 Hz.

  • ⁵J (para-coupling): Between protons on opposite sides of the ring (5 bonds). Typically 0-1 Hz (often not resolved).

The expected patterns for the target compound and a potential isomer are detailed below.

Isomer StructureAromatic ProtonsExpected Splitting Pattern
This compound (Target) 3 protonsH2: doublet (d), ⁴J ≈ 2 HzH5: doublet of doublets (dd), ³J ≈ 8 Hz, ⁴J ≈ 2 HzH6: doublet (d), ³J ≈ 8 Hz
4-Methoxy-2-(trifluoromethyl)benzylamine (Isomer) 3 protonsH3: doublet (d), ⁴J ≈ 2.5 HzH5: doublet of doublets (dd), ³J ≈ 8.5 Hz, ⁴J ≈ 2.5 HzH6: doublet (d), ³J ≈ 8.5 Hz
3-Methoxy-4-(trifluoromethyl)benzylamine (Isomer) 3 protonsH2: doublet (d), ⁴J ≈ 2 HzH5: doublet (d), ³J ≈ 8 HzH6: doublet of doublets (dd), ³J ≈ 8 Hz, ⁴J ≈ 2 Hz

Expert Insight: The most telling signal for the target compound, this compound, is the proton at the C2 position. It will appear as a finely split doublet (or a narrow singlet if the meta-coupling is not resolved) due to its meta-relationship with the proton at C5. In contrast, isomers with a proton ortho to another proton will show a clear, larger doublet splitting.

Q4: How can ¹⁹F and ¹³C NMR spectroscopy provide definitive structural confirmation?

While ¹H NMR is excellent, ¹⁹F and ¹³C NMR provide complementary and often decisive data.

  • ¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, making it an excellent probe.[3] The chemical shift of the -CF₃ group is highly sensitive to its electronic environment.[4][5] The electron-donating -OCH₃ group and the electron-withdrawing -CH₂NH₂ group will influence the -CF₃ resonance differently depending on their relative positions (ortho, meta, para). While predicting the exact chemical shift is complex, each unique isomer will produce a distinct singlet in the ¹⁹F NMR spectrum at a characteristic chemical shift. Comparing the obtained spectrum to a reference standard or using computational predictions can confirm the isomer's identity.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The number of signals in the aromatic region (typically 110-160 ppm) can quickly help rule out certain isomers. For example, isomers with higher symmetry will have fewer signals than asymmetric ones. Furthermore, the chemical shifts of the carbon atoms directly attached to the substituents are highly informative. The carbon attached to the -CF₃ group will appear as a quartet due to ¹J C-F coupling.

Q5: My chromatographic analysis (GC/HPLC) shows multiple peaks. How can I identify the correct product?

Positional isomers often have very similar polarities and boiling points, making their separation challenging. However, with proper method development, chromatography is the best way to separate and quantify isomeric mixtures.

  • High-Performance Liquid Chromatography (HPLC): This is often the preferred method.

    • Column Choice: For aromatic positional isomers, columns that offer alternative selectivities, such as Phenyl or Pentafluorophenyl (PFP) phases, are highly effective.[6][7] These columns provide π-π interactions in addition to hydrophobic interactions, which can enhance the separation of isomers with different electron density distributions on the aromatic ring.[6][8]

    • Mobile Phase: A typical starting point for reversed-phase HPLC would be a gradient of acetonitrile or methanol with water. Modifying the pH of the aqueous portion can be crucial, as it will change the ionization state of the benzylamine group and can significantly impact retention and peak shape.

  • Gas Chromatography (GC): GC can also be used, especially when coupled with a mass spectrometer (GC-MS).

    • Column Choice: A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point.[9][10]

    • Derivatization: The polarity of the amine group can sometimes lead to poor peak shape (tailing). Derivatizing the amine, for example, through acylation, can improve chromatographic performance.[11]

Troubleshooting Tip: If co-elution is suspected, spike the sample with a small amount of a pure reference standard. An increase in the height of a single peak confirms its identity.

Q6: Can I rely on Mass Spectrometry (MS) alone to differentiate the isomers?

No. Mass spectrometry is generally not suitable for distinguishing positional isomers on its own.[12][13] All the isomers of methoxy-(trifluoromethyl)benzylamine have the exact same molecular formula (C₉H₁₀F₃NO) and therefore the exact same molecular weight (205.18 g/mol ).[14] Consequently, they will produce a molecular ion ([M+H]⁺ at m/z 206.0787 in high-resolution MS) at the identical mass-to-charge ratio.[15]

While fragmentation patterns in tandem MS (MS/MS) can sometimes show subtle, reproducible differences, these are often not distinct enough for unambiguous identification without a reference standard for each isomer. The primary role of MS in this context is as a detector for a separation technique like GC or HPLC.[9][16] The workflow is to first separate the isomers chromatographically and then use the mass spectrometer to confirm that the separated peaks have the correct mass of the target compound.

Experimental Protocols & Workflows

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Lock and shim the spectrometer on the deuterium signal of the solvent to optimize magnetic field homogeneity.[17]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.[2][17]

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. The wide spectral width of ¹⁹F may require adjustment of the spectral center.[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds will be necessary.[2]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants to determine the substitution pattern.

Workflow for Isomer Identification

The following diagram outlines a logical workflow for the definitive identification of this compound.

Isomer_Identification_Workflow A Synthesized Product Mixture B HPLC or GC Separation A->B Inject sample C Multiple Peaks Observed B->C Result D Single Peak Observed B->D Result E Collect Fractions for Each Peak C->E G Analyze by MS D->G K Proceed with Purity Assessment D->K Purity > 99% F Analyze by NMR (¹H, ¹³C, ¹⁹F) E->F I Compare Spectra to Reference Data F->I H Confirm Mass (m/z = 206.0787 for [M+H]⁺) G->H H->I J Identify Target Isomer and Impurities I->J

Caption: Systematic workflow for separation and identification of isomers.

References

Technical Support Center: Improving the Scalability of 4-Methoxy-3-(trifluoromethyl)benzylamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the scalable synthesis of 4-Methoxy-3-(trifluoromethyl)benzylamine, a critical building block in modern medicinal chemistry. We will address common challenges encountered during process development and scale-up, offering detailed troubleshooting guides and optimized protocols to enhance yield, purity, and overall efficiency.

Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for the large-scale production of this compound?

When considering scalability, the most common and industrially viable routes start from either 4-Methoxy-3-(trifluoromethyl)benzaldehyde via reductive amination or from 4-Methoxy-3-(trifluoromethyl)benzonitrile through reduction.[1][2]

  • Reductive Amination of the Aldehyde: This is a versatile one-pot reaction that combines the aldehyde with an ammonia source to form an imine intermediate, which is then reduced in situ to the target amine.[3] Catalytic hydrogenation is often preferred for this step on a large scale due to its high atom economy and lower cost compared to stoichiometric borohydride reagents.[3]

  • Reduction of the Nitrile: This is a direct and efficient method. Catalytic hydrogenation using catalysts like Raney Nickel is a widely used industrial method that offers high yields and is environmentally benign.[2] Chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective but are typically reserved for laboratory-scale synthesis due to cost and safety considerations upon scale-up.[2]

Q2: What are the primary challenges when scaling up the synthesis of this benzylamine derivative?

Scaling up any chemical synthesis introduces challenges that may not be apparent at the bench scale. For this specific molecule, key issues include:

  • Byproduct Formation: The primary amine product is nucleophilic and can react with the starting aldehyde (if using reductive amination) or other intermediates, leading to the formation of secondary amines (dibenzylamines) and other impurities.[4][5]

  • Catalyst Deactivation: In catalytic hydrogenation routes, the amine product can act as a ligand, poisoning the metal catalyst surface, which reduces its activity and can lead to incomplete reactions.[4] Impurities in starting materials or solvents can also deactivate the catalyst.

  • Exothermicity and Mass Transfer: Both reductive amination and nitrile hydrogenation are exothermic. Managing heat removal is critical on a large scale to prevent runaway reactions and the formation of thermal degradation byproducts. Efficient stirring is also necessary to ensure proper mass transfer, especially in heterogeneous catalytic systems.

  • Work-up and Purification: Isolating the pure amine from the reaction mixture, which may contain catalyst residues, unreacted starting materials, and byproducts, can be challenging. Emulsion formation during aqueous work-up is a common issue.

Q3: How do I choose between the reductive amination and nitrile reduction pathways for my project?

The choice depends on several factors including cost and availability of starting materials, required purity of the final product, and available equipment.

FeatureReductive Amination (from Aldehyde)Nitrile Reduction (from Nitrile)
Starting Material 4-Methoxy-3-(trifluoromethyl)benzaldehyde4-Methoxy-3-(trifluoromethyl)benzonitrile
Key Advantage Often a one-pot procedure, versatile.Generally higher yielding and cleaner.
Common Byproducts Secondary amines, alcohol from aldehyde reduction.[6]Unreacted nitrile, potential oligomers.
Scalability Concerns Control of imine formation, potential for over-alkylation.[5]Catalyst poisoning, high-pressure equipment needed.
Ideal For Situations where the aldehyde is a more accessible or cost-effective starting material.Projects requiring very high purity and where high-pressure hydrogenation is feasible.

Visual Guide: Synthetic Route Selection

start Start: Need Scalable Synthesis of This compound sm_avail Evaluate Starting Material Cost & Availability start->sm_avail aldehyde_cheaper Is the Aldehyde Significantly Cheaper/More Available? sm_avail->aldehyde_cheaper Analysis Complete aldehyde_route Route 1: Reductive Amination (from Aldehyde) nitrile_route Route 2: Nitrile Reduction (from Nitrile) aldehyde_cheaper->aldehyde_route Yes pressure_equip Is High-Pressure Hydrogenation Equipment Available? aldehyde_cheaper->pressure_equip No / Comparable pressure_equip->aldehyde_route No purity_req Are Purity Requirements Extremely High (>99.5%)? pressure_equip->purity_req Yes purity_req->aldehyde_route No purity_req->nitrile_route Yes cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up a Charge Reactor with Aldehyde, Solvent (e.g., Methanol), and Aqueous Ammonia b Add Catalyst (e.g., 5% Pd/C or Raney Nickel) a->b c Purge Reactor with N₂ then Pressurize with H₂ (e.g., 2-5 MPa) b->c d Heat to 60-80°C with Vigorous Stirring c->d e Monitor H₂ Uptake and Reaction Progress (GC/HPLC) d->e f Cool, Vent, and Filter to Remove Catalyst e->f g Concentrate Solvent f->g h Purify by Distillation or Crystallization g->h

References

Technical Support Center: Catalyst Screening for 4-Methoxy-3-(trifluoromethyl)benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-(trifluoromethyl)benzylamine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical advice on catalyst screening and troubleshooting for this critical synthesis. Our goal is to empower you with the expertise to navigate experimental challenges and efficiently optimize your reaction conditions.

Introduction: The Importance of Catalyst Selection

This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its efficient production is often reliant on the reductive amination of 4-methoxy-3-(trifluoromethyl)benzaldehyde. The choice of catalyst is the most critical parameter in this process, directly influencing reaction rate, yield, purity, and overall process economics. A well-designed catalyst screen is not merely a trial-and-error exercise; it is a systematic investigation to identify the most active, selective, and robust catalyst for your specific conditions.

This guide provides field-proven insights and systematic protocols to help you navigate the complexities of catalyst screening and troubleshoot common issues encountered during the synthesis.

Section 1: Catalyst Selection & Screening FAQ

This section addresses common questions regarding the selection of catalysts and the design of a screening protocol for the synthesis of this compound via reductive amination.

Q1: What are the primary classes of catalysts I should consider for this reductive amination?

A: For the reductive amination of an aromatic aldehyde like 4-methoxy-3-(trifluoromethyl)benzaldehyde, heterogeneous catalysts are generally preferred for their ease of separation and reusability. The most common and effective choices fall into three main groups:

  • Palladium-based catalysts: Palladium on carbon (Pd/C) is a versatile and widely used catalyst. It is often effective under mild conditions and is known for its high activity. Different loadings (e.g., 5% or 10% Pd) and support types can be screened.

  • Platinum-based catalysts: Platinum(IV) oxide (PtO₂, Adams' catalyst) and platinum on carbon (Pt/C) are also highly effective, particularly when the reaction is sluggish with palladium catalysts. They can often operate at lower pressures than some other systems.

  • Nickel-based catalysts: Raney® Nickel is a cost-effective and highly active catalyst. However, it may require higher hydrogen pressures and temperatures and can sometimes lead to side reactions if not used carefully. It is particularly sensitive to impurities.

Q2: What is the mechanistic role of the catalyst in this reaction?

A: The heterogeneous catalyst plays a dual role in the reductive amination process. First, it can facilitate the condensation of the aldehyde with ammonia (or an ammonia source) to form an imine intermediate. Second, and most critically, the catalyst's metal surface adsorbs and activates molecular hydrogen (H₂), splitting it into reactive hydrogen atoms. These atoms are then transferred to the imine intermediate, reducing the C=N double bond to form the desired benzylamine product. The efficiency of this hydrogen activation and transfer is what differentiates the performance of various catalysts.

Q3: How do I design an effective initial catalyst screen?

A: A well-designed screen should be systematic and allow for easy comparison. Start by fixing key parameters while varying the catalyst type. A typical starting point would be to screen a panel of catalysts under identical, mild conditions.

Table 1: Example Initial Catalyst Screening Protocol

ParameterRecommended Starting ConditionRationale
Substrate4-methoxy-3-(trifluoromethyl)benzaldehyde1.0 equivalent
Amine SourceAmmonia (7N in Methanol)3-5 equivalents to drive imine formation
SolventMethanolExcellent solvent for substrate, imine, and ammonia
CatalystPd/C (5%), PtO₂, Raney® NiScreen a diverse set of common catalysts
Catalyst Loading1-5 mol%A typical starting range for screening
H₂ Pressure50-100 psi (3-7 bar)Mild conditions, accessible with standard lab equipment
Temperature25-40 °CStart near room temperature to minimize side reactions
Reaction Time12-24 hoursAllow sufficient time for slower catalysts to show activity

Monitor the reaction progress by a suitable analytical method like GC-MS or HPLC to determine conversion and selectivity.

Q4: What are the most critical safety precautions when working with these catalysts and hydrogen?

A: Safety is paramount.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all reactions are conducted in a well-ventilated fume hood, using properly rated pressure equipment. Always purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen and before opening it to the air after the reaction.

  • Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) and Raney® Nickel can be pyrophoric, especially after use when they are dry and saturated with hydrogen. They can spontaneously ignite upon exposure to air. Never allow the catalyst to dry in the air. Always handle it as a wet slurry. The filter cake should be quenched carefully with water and kept wet before disposal.

  • Reagents: 4-methoxy-3-(trifluoromethyl)benzaldehyde and the resulting amine product should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 2: Experimental Workflow & Protocol

A systematic workflow is crucial for successful and reproducible catalyst screening.

Catalyst Screening Workflow Diagram

The following diagram outlines the logical flow from initial setup to final analysis in a typical catalyst screening experiment.

G prep 1. Prepare Stock Solutions (Aldehyde, Ammonia in MeOH) reactors 2. Set Up Parallel Reactors (Labelled pressure vials) prep->reactors cat_add 3. Add Catalysts (e.g., Pd/C, PtO₂, Raney Ni) reactors->cat_add purge 4. Seal & Purge Vessels (3x N₂/Vacuum cycles) cat_add->purge react 5. Introduce H₂ & React (Set T and P) purge->react monitor 6. Monitor Reaction (Take aliquots for GC/HPLC) react->monitor workup 7. Quench & Work-up (Filter catalyst, concentrate) monitor->workup analyze 8. Analyze Results (Yield, Purity, Selectivity) workup->analyze

Caption: Workflow for parallel catalyst screening.

Step-by-Step Screening Protocol

This protocol details a representative experiment for screening three catalysts in parallel for the synthesis of this compound.

Materials:

  • 4-methoxy-3-(trifluoromethyl)benzaldehyde

  • Ammonia in Methanol (7N solution)

  • Methanol (anhydrous)

  • Catalysts: 5% Pd/C (50% wet), PtO₂, Raney® 2800 Nickel (in water slurry)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (for purging)

  • Celatom® or Celite® (filter aid)

  • Parallel pressure reactor or individual pressure vessels

  • Stir bars

Procedure:

  • Reactor Preparation: Place a stir bar into three separate, clean, and dry pressure-rated reaction vials. Label each vial clearly for the catalyst to be used (Pd/C, PtO₂, Raney Ni).

  • Catalyst Addition:

    • Vial 1 (Pd/C): Weigh 10-20 mg of 5% Pd/C (50% wet) and add it to the vial. Note: Account for the water content when calculating mol%.

    • Vial 2 (PtO₂): Weigh 5-10 mg of PtO₂ and add it to the vial.

    • Vial 3 (Raney Ni): Using a pipette, carefully remove the storage water from the Raney Nickel slurry. Add approximately 20-30 mg of the wet catalyst slurry to the vial.

  • Reagent Addition:

    • In a separate flask, prepare a stock solution of the aldehyde in methanol.

    • To each of the three vials, add 206 mg (1.0 mmol) of 4-methoxy-3-(trifluoromethyl)benzaldehyde.

    • Add 2.0 mL of anhydrous methanol to each vial.

    • Add 0.57 mL (4.0 mmol, 4.0 equiv) of a 7N solution of ammonia in methanol to each vial.

  • System Purge: Seal the vials securely. Connect them to a manifold that can switch between a vacuum source and an inert gas (Nitrogen). Purge each vessel by applying a vacuum until the solvent begins to bubble, then backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Reaction:

    • Pressurize the vials to 60 psi (approx. 4 bar) with hydrogen gas.

    • Place the vials in a reactor block pre-heated to 30 °C.

    • Begin stirring at a consistent rate (e.g., 500-700 RPM) to ensure good mixing and catalyst suspension.

  • Monitoring & Work-up:

    • After 12 hours, cool the reactor to room temperature.

    • Carefully and slowly vent the excess hydrogen pressure.

    • Purge the system with nitrogen gas.

    • Open the vials in a fume hood. Take a small, filtered aliquot from each vial for analysis (e.g., by GC-MS or LC-MS) to determine the conversion of the starting material and the formation of the product and any byproducts.

  • Catalyst Removal:

    • Dilute the reaction mixture with additional methanol.

    • Carefully filter the mixture through a small pad of Celite® to remove the catalyst. Keep the filter cake wet.

    • Rinse the filter cake with a small amount of methanol.

    • Safety: Immediately quench the wet filter cake with plenty of water. Do not allow it to dry.

  • Analysis: Analyze the filtrate to determine the final yield and purity of the this compound. Compare the results from the three different catalysts to identify the most promising candidate for further optimization.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This guide addresses common issues observed during this synthesis.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The catalyst may be poisoned (e.g., by sulfur or halide impurities in reagents/solvents) or simply not active enough under the chosen conditions. 2. Insufficient Hydrogen: A leak in the system or insufficient H₂ pressure. 3. Poor Mixing: Inadequate stirring speed, preventing proper suspension of the heterogeneous catalyst.1. Screen Different Catalysts: Try a more active catalyst (e.g., switch from Pd/C to PtO₂). Ensure high-purity reagents and solvents. 2. Check System Integrity: Check all fittings for leaks. Increase the hydrogen pressure (e.g., to 100-200 psi). 3. Increase Stirring Rate: Ensure a vortex is visible and the catalyst is fully suspended in the reaction medium.
Stalling of Reaction 1. Catalyst Deactivation: The catalyst surface may become fouled over time. 2. Incomplete Imine Formation: The equilibrium between aldehyde/ammonia and the imine may not favor the imine, especially if water is present.1. Increase Catalyst Loading: A higher loading may compensate for deactivation. 2. Add a Dehydrating Agent: Include anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove water and drive imine formation.
Formation of Side Products 1. Alcohol Byproduct: Over-reduction of the starting aldehyde to 4-methoxy-3-(trifluoromethyl)benzyl alcohol. This is more common with powerful reducing agents or less selective catalysts. 2. Dimerization/Oligomerization: Side reactions of the aldehyde or imine intermediate.1. Optimize Conditions: Reduce the reaction temperature. Screen for a more selective catalyst. Ensure sufficient ammonia is present to favor imine formation over direct aldehyde reduction. 2. Modify Reagent Addition: Try adding the aldehyde solution slowly to a mixture of the catalyst and ammonia to keep its instantaneous concentration low.
Poor Reproducibility 1. Inconsistent Catalyst Activity: Catalyst activity can vary between batches or due to improper handling and storage (e.g., exposure to air). 2. Variable Reagent Quality: Water content or impurities in solvents or reagents.1. Standardize Catalyst Handling: Use a consistent source and batch of catalyst. Handle catalysts under an inert atmosphere where possible. 2. Use Anhydrous Reagents: Always use high-purity, anhydrous solvents and reagents for consistent results.

Section 4: Reaction Pathway Visualization

Understanding the reaction pathway is key to rational optimization. The reductive amination proceeds via the initial formation of an imine, which is then reduced to the target amine.

G aldehyde 4-Methoxy-3-(trifluoromethyl)benzaldehyde p1 aldehyde->p1 ammonia + NH₃ ammonia->p1 imine Imine Intermediate p2 imine->p2 amine This compound water - H₂O water->p2 h2_cat + H₂ (Catalyst) h2_cat->amine p1->imine Condensation p2->amine Reduction

Caption: Reductive amination pathway.

Technical Support Center: Synthesis of 4-Methoxy-3-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methoxy-3-(trifluoromethyl)benzylamine. This document provides in-depth troubleshooting advice and detailed protocols for the workup and purification of this important building block, primarily focusing on its synthesis via the reduction of 4-methoxy-3-(trifluoromethyl)benzonitrile using Lithium Aluminum Hydride (LiAlH₄).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level challenges encountered during the synthesis and workup.

Q1: My reaction is complete by TLC, but my final yield is very low. Where could my product have gone?

A1: Low yield is a frequent issue, often stemming from the workup procedure rather than the reaction itself. Key loss points include:

  • Incomplete Extraction: As a primary amine, your product is basic and can be protonated to form a water-soluble ammonium salt.[1] If the aqueous layer is not sufficiently basic (pH > 11-12) during extraction, a significant portion of your product will remain in the aqueous phase.

  • Emulsion Formation: The precipitation of aluminum salts during the quenching of LiAlH₄ can lead to persistent emulsions, trapping your product between the aqueous and organic layers.[2]

  • Adsorption onto Aluminum Salts: The gelatinous aluminum hydroxide precipitate can physically trap or adsorb the product, preventing its complete extraction. A proper quenching and filtration procedure is vital to minimize this.[3]

Q2: After quenching the LiAlH₄, I have a thick, unfilterable gel instead of a fine precipitate. What went wrong?

A2: The formation of a gelatinous precipitate is a classic problem when quenching LiAlH₄ reactions, typically caused by the uncontrolled addition of water.[3] This gel makes filtration extremely slow and inefficient, leading to product loss. The recommended solution is to use a carefully controlled quenching method, such as the Fieser workup, which is designed to produce granular, easily filterable aluminum salts.[3][4]

Q3: During the aqueous workup, I'm struggling with a severe emulsion that won't separate. How can I break it?

A3: Emulsions in this workup are usually stabilized by fine particles of aluminum salts and the amphiphilic nature of the product itself. To resolve this:

  • Add Brine: Addition of a saturated aqueous solution of NaCl increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Filter through Celite®: Passing the entire mixture through a pad of Celite® or diatomaceous earth can remove the fine particulates that stabilize the emulsion.

  • Patience and Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent their formation.

Q4: Is my final product, this compound, expected to be an oil or a solid?

A4: While some benzylamines are solids, this compound is often isolated as a colorless to pale yellow oil at room temperature.[5] Do not be alarmed if you do not obtain a crystalline solid after solvent removal. Purity should be assessed by NMR and/or GC-MS rather than physical appearance alone.

Section 2: Troubleshooting Guide: From Reaction Quench to Pure Product

This guide provides a systematic approach to resolving specific issues observed during the workup procedure.

Issue 1: Violent/Uncontrolled Reaction During Quenching
Observation Probable Cause Recommended Action
Excessive fuming, rapid boiling, or splashing upon addition of water.Quenching agent (water) was added too quickly to the unreacted LiAlH₄.Immediate: Cease addition and ensure the cooling bath (ice/water) is effectively cooling the flask. Future Prevention: Always cool the reaction mixture to 0 °C before quenching. Add the quenching agent dropwise with vigorous stirring, allowing the initial effervescence to subside between additions.[3] For larger-scale reactions, consider quenching with a less reactive reagent like ethyl acetate first to consume the bulk of the excess LiAlH₄ before adding water.[3]
Issue 2: Product Isolation & Purification Problems
Observation Probable Cause Recommended Action
The organic layer shows the product spot on TLC, but the product disappears after an acidic wash.The product is a basic amine and has been extracted into the acidic aqueous layer as its ammonium salt.This is an expected outcome if performing an acid-base purification. To recover your product, separate the acidic aqueous layer, cool it to 0 °C, and slowly add a strong base (e.g., 10M NaOH) until the pH is >12. The amine will deprotonate and precipitate or form an oil. You can then re-extract the free amine product into an organic solvent like dichloromethane or ethyl acetate.[1][6]
Final product is contaminated with unreacted nitrile starting material.The reduction reaction was incomplete.If the contamination is minor, purification can be achieved by column chromatography. A more robust method is an acid-base extraction: dissolve the crude material in an organic solvent, extract with dilute acid (e.g., 1M HCl) to pull the basic amine product into the aqueous layer, leaving the neutral nitrile in the organic layer. Then, basify the aqueous layer and re-extract the pure amine.[6][7]
The purified product darkens or degrades over time.Primary benzylamines can be susceptible to air oxidation or condensation reactions.Store the purified amine under an inert atmosphere (Nitrogen or Argon) in a sealed container, preferably in a refrigerator or freezer to prolong its shelf life.[8]

Section 3: Validated Workup Protocol

This section provides a step-by-step protocol for the workup of this compound following its synthesis via LiAlH₄ reduction of the corresponding benzonitrile.

Diagram: LiAlH₄ Reduction Workup Workflow

G cluster_0 Reaction & Quenching cluster_1 Isolation cluster_2 Purification A Crude Reaction Mixture (Post-LiAlH₄ Reduction) B Cool to 0 °C A->B C Fieser Quench (Sequential H₂O, NaOH, H₂O) B->C D Stir at RT (Granular Precipitate Forms) C->D E Filter through Celite® D->E F Wash Precipitate (with THF/EtOAc) E->F G Combine Filtrates F->G H Liquid-Liquid Extraction (Organic vs. Basic Aqueous) G->H I Separate Layers H->I J Dry Organic Layer (e.g., Na₂SO₄) I->J K Concentrate in vacuo J->K L Final Product (Oil) K->L

Caption: Workflow for the workup of this compound.

Step-by-Step Experimental Protocol

This protocol is based on the well-established Fieser method for quenching LiAlH₄ reactions, which is designed to produce easily filterable inorganic salts.[4][9]

Assumptions: The reaction was performed using X grams of LiAlH₄ in an ethereal solvent like THF or Diethyl Ether.

  • Cooling: After the reaction is deemed complete by TLC, cool the reaction flask to 0 °C using an ice-water bath. It is critical to maintain cooling throughout the quenching process.

  • Quenching (Fieser Workup): While stirring vigorously, perform the following additions sequentially and dropwise. Wait for gas evolution to subside after each addition.

    • Slowly add X mL of deionized water.

    • Slowly add X mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.

    • Slowly add 3X mL of deionized water.[4][10]

  • Precipitate Formation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 15-30 minutes. A white, granular precipitate should form.[2] If the precipitate remains gelatinous, stirring for a longer period (up to several hours) may be beneficial.

  • Filtration: Set up a Büchner funnel with a pad of Celite®. Wet the Celite® pad with the reaction solvent. Filter the reaction slurry through the Celite® pad.

  • Washing: Wash the filtered solid cake thoroughly with several portions of the reaction solvent (e.g., THF) or another suitable solvent like ethyl acetate to ensure all the product is recovered.

  • Extraction: Combine the filtrate and all the washes into a separatory funnel. Wash the combined organic solution with brine (saturated aqueous NaCl). Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which is typically an oil.[7]

  • Further Purification (Optional): If necessary, the crude oil can be further purified by vacuum distillation or column chromatography on silica gel.

Section 4: Data & Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

Table 1: Physical and Spectroscopic Properties

PropertyValue
CAS Number 743408-04-0[11]
Molecular Formula C₉H₁₀F₃NO[11]
Molecular Weight 205.18 g/mol [11]
Appearance Colorless to pale yellow oil[5]
¹H NMR (CDCl₃) Expected shifts (δ, ppm): ~1.6 (s, 2H, -NH₂), 3.8 (s, 2H, -CH₂-), 3.9 (s, 3H, -OCH₃), 6.9-7.5 (m, 3H, Ar-H). Note: Actual shifts may vary.
¹⁹F NMR (CDCl₃) Expected shift (δ, ppm): ~ -62 to -65 (s, 3F, -CF₃). Note: This is an estimate based on similar structures.[12]
InChIKey OLXNTNRECSTMGX-UHFFFAOYSA-N[13]

References

Validation & Comparative

A Senior Application Scientist's Guide to 4-Methoxy-3-(trifluoromethyl)benzylamine: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of substituted benzylamines, a cornerstone scaffold in modern medicinal chemistry. In this guide, we move beyond catalog data to provide a functional comparison, focusing on the unique profile of 4-methoxy-3-(trifluoromethyl)benzylamine. Our goal is to dissect its structure, compare it to relevant analogs, and provide the experimental context necessary for you, the research and drug development professional, to make informed decisions in your projects.

The benzylamine framework is recognized as a "privileged structure" in drug design, capable of interacting with a wide array of biological targets.[1] The true power of this scaffold, however, is unlocked through precise substitution on the aromatic ring. The strategic placement of functional groups allows for the fine-tuning of physicochemical and pharmacological properties. This guide will specifically analyze the interplay between the electron-donating methoxy (-OCH3) group and the strongly electron-withdrawing, lipophilic trifluoromethyl (-CF3) group, as seen in our lead compound. We will examine how this specific arrangement influences its potential biological activity when compared against simpler and isomeric benzylamines.

The Physicochemical Landscape: More Than Just a Sum of Parts

The biological fate and efficacy of a molecule are fundamentally governed by its physicochemical properties. The introduction of the methoxy and trifluoromethyl groups onto the benzylamine core dramatically alters its character compared to the parent molecule. The trifluoromethyl group, in particular, is a prized substituent in drug discovery for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1][2][3]

The table below presents a comparative summary of key physicochemical properties. The juxtaposition of an electron-donating group (methoxy) and a powerful electron-withdrawing group (trifluoromethyl) creates a unique electronic distribution across the aromatic ring, which can profoundly influence target interaction.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)Calculated logP
Benzylamine C₇H₉N107.159.33[2]1.09[2]
4-(Trifluoromethyl)benzylamine C₈H₈F₃N175.15[2]8.60 ± 0.10[2]1.8[2]
4-Methoxybenzylamine C₈H₁₁NO137.189.57 (approx.)1.05 (approx.)
This compound C₉H₁₀F₃NO205.18[4]N/A1.6 (predicted)[5]

Expert Insights:

  • Lipophilicity (logP): The -CF3 group substantially increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes.[2] The 4-methoxy group has a milder effect. The combined substitutions in this compound result in a moderately lipophilic compound, potentially balancing membrane permeability with aqueous solubility.

Decoding the Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) analysis is the process of correlating molecular structure with biological activity, providing a roadmap for optimizing lead compounds.[6] For benzylamines, the nature, position, and orientation of ring substituents are paramount.

Caption: General benzylamine scaffold highlighting key substitution positions and their typical influence on SAR.

Comparative Insights from Published Studies:

  • Serotonin Reuptake Inhibition: A study on substituted benzylamines as selective serotonin reuptake inhibitors (SSRIs) revealed that substitution patterns are critical for potency and selectivity.[7] While this specific study did not test our lead compound, it established that structurally simplified benzylamines could achieve low nanomolar potency. The electronic and steric profile of this compound makes it an intriguing candidate for screening in similar neurological targets.

  • Serotonin 5-HT2 Receptor Agonism: Research into N-benzylated tryptamines, which share the benzylamine moiety, showed that substitution at the meta position of the benzyl group often enhanced receptor affinity, while para substitution reduced it.[8] This finding is particularly relevant to our lead compound, which possesses the potent trifluoromethyl group in the meta position. This suggests a potentially favorable interaction with receptors where meta-substitution is preferred.

  • Enzyme Inhibition (17β-HSD): In the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a series of substituted aryl benzylamines were investigated.[9] The lead compound in that series featured a 2-acetamido substitution. Subsequent modifications, including moving the N-acetyl group to the 3 or 4 positions, resulted in lower activity, demonstrating high positional sensitivity.[9] This underscores the importance of precise substituent placement, a key feature of this compound.

  • Antimicrobial & Antifungal Activity: The benzylamine scaffold is also a fertile ground for developing antimicrobial agents. Studies have shown that halogen substitutions and other modifications can confer potent antimycotic and anti-Mycobacterium tuberculosis activity.[10][11][12]

Performance in Action: Comparative Biological Data

While direct comparative data for this compound is limited in the public domain, we can construct a representative comparison using data from a homologous series of 17β-HSD3 inhibitors to illustrate SAR principles.

Compound ID (from source)Central Ring SubstitutionHeadgroup% Inhibition @ 10 µMIC₅₀ (µM)
1 [9]2-N-Acetamido4-chlorophenoxy870.9
18 [9]4-N-Acetamido4-chlorophenoxy29>10
20 [9]3-N-Acetamido4-chlorophenoxy53>10
2 [9]2-N-Acetamido4-trifluoromethoxyphenoxy<20Inactive
3 [9]2-N-Acetamido5-fluoro-4-chlorophenoxy<20Inactive

Analysis of Data: This dataset clearly demonstrates the critical importance of substituent positioning.[9] The migration of the N-acetamide group from the ortho position (Compound 1 ) to the meta or para positions (Compounds 20 and 18 ) leads to a dramatic loss of inhibitory activity. This highlights that even with an identical core scaffold, positional isomerism can be the difference between a potent hit and an inactive molecule. The unique meta/para substitution of this compound offers a distinct spatial and electronic arrangement that warrants investigation in various target classes.

Experimental Protocols: From Synthesis to Screening

To ensure scientific integrity and reproducibility, we provide standardized protocols for the synthesis and evaluation of novel benzylamine derivatives.

Protocol 1: Synthesis via Reductive Amination

This is a robust and widely used method for preparing substituted benzylamines from the corresponding aldehydes. The causality is a two-step process within a single pot: first, the formation of a Schiff base (imine) intermediate, followed by its immediate reduction to the target amine.

Caption: Workflow for the synthesis of benzylamines via reductive amination.

Step-by-Step Methodology: (Adapted from sources[10][12])

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (e.g., 4-methoxy-3-(trifluoromethyl)benzaldehyde) (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Imine Formation: Add the amine source (e.g., an ammonium salt like ammonium acetate or a primary amine) (1.5-2.0 eq). Stir the mixture at room temperature. The reaction can be monitored by TLC or LC-MS for the disappearance of the aldehyde. Rationale: This step forms the C=N double bond of the imine intermediate, which is susceptible to reduction.

  • Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to control gas evolution. Rationale: Sodium borohydride is a mild and selective reducing agent that efficiently reduces the imine to the amine without affecting the aromatic ring.

  • Quenching and Extraction: After the reaction is complete, quench carefully by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the pure benzylamine.

Protocol 2: In Vitro Enzyme Inhibition Microplate Assay

This protocol provides a general framework for assessing the inhibitory potential of a compound against a specific enzyme.

  • Preparation: Prepare serial dilutions of the test compounds (e.g., this compound and analogs) in DMSO. Prepare assay buffer, enzyme solution, and substrate solution at desired concentrations.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer to all wells. Add a small volume (1-2 µL) of the diluted test compounds or DMSO (for positive and negative controls) to the appropriate wells.

  • Enzyme Addition: Add the enzyme solution to all wells except the negative control (blank). Incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Detection: Measure the signal (e.g., absorbance or fluorescence) at regular intervals using a microplate reader. The signal corresponds to the product being formed.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion and Strategic Outlook

This compound is not merely another chemical building block; it is a carefully designed scaffold element. The meta-trifluoromethyl group offers enhanced lipophilicity and metabolic stability while occupying a position frequently associated with improved receptor affinity.[8] The para-methoxy group modulates the electronic properties and provides a potential hydrogen bond acceptor site.

This unique combination makes it a highly valuable starting point for library synthesis and lead optimization in diverse therapeutic areas, from CNS disorders to infectious diseases and oncology.[7][9][10] By understanding the fundamental SAR principles and leveraging the comparative data from related analogs, researchers can strategically deploy this compound to accelerate the discovery of next-generation therapeutics.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzylamines for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the benzylamine scaffold is a cornerstone, appearing in a vast array of bioactive molecules. The strategic modification of this scaffold is a key tactic in optimizing a compound's pharmacokinetic and pharmacodynamic properties. Among the most powerful modifications is the introduction of fluorine atoms to the aromatic ring. This guide provides an in-depth, objective comparison of the reactivity of fluorinated and non-fluorinated benzylamines, supported by experimental data and detailed protocols, to empower researchers in making informed decisions in their synthetic strategies.

The Electronic Influence of Fluorine: A Double-Edged Sword

The profound impact of fluorine on the reactivity of benzylamines stems from its unique electronic properties. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated through resonance (+M effect). The interplay of these opposing effects, which varies depending on the position of the fluorine atom on the benzene ring (ortho, meta, or para), governs the electron density of both the aromatic ring and the benzylic amine group, thereby modulating its reactivity.[1][2]

The reduced basicity of fluorinated benzylamines is a direct consequence of the electron-withdrawing nature of fluorine. This is quantitatively reflected in their pKa values. A lower pKa value indicates a weaker base.[3]

CompoundpKa
Benzylamine9.33
4-Fluorobenzylamine9.01 (Predicted)[4]
4-(Trifluoromethyl)benzylamine8.60 (Predicted)[3]

This decrease in basicity has significant implications for drug design, as it can improve a compound's oral bioavailability by increasing its ability to cross lipid membranes.[3]

Comparative Reactivity in Key Transformations

The altered electronic landscape of fluorinated benzylamines directly influences their performance in common synthetic transformations crucial for drug development.

N-Alkylation: A Look at Nucleophilicity

N-alkylation is a fundamental reaction for introducing molecular diversity. The rate of this SN2 reaction is primarily dictated by the nucleophilicity of the amine. The electron-withdrawing fluorine atom reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity and slowing down the rate of N-alkylation compared to its non-fluorinated counterpart.

While direct comparative kinetic studies are not abundant in the literature, the Hammett equation provides a framework for predicting these effects. The Hammett plot for the N-alkylation of hexylamine with para-substituted benzyl alcohols shows a negative ρ (rho) value, indicating that electron-donating groups on the benzyl alcohol accelerate the reaction.[5] Conversely, for the amine nucleophile, electron-withdrawing groups are expected to decrease the reaction rate.

Experimental Protocol: Comparative N-Alkylation Kinetics

This protocol allows for the direct comparison of the N-alkylation rates of benzylamine and 4-fluorobenzylamine with a model electrophile, such as benzyl bromide. The reaction can be monitored by ¹H NMR or ¹⁹F NMR spectroscopy.[6][7]

Materials:

  • Benzylamine

  • 4-Fluorobenzylamine

  • Benzyl bromide

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR)

  • NMR tubes

  • Thermostated NMR spectrometer

Procedure:

  • Prepare stock solutions of known concentrations of benzylamine, 4-fluorobenzylamine, benzyl bromide, and the internal standard in the chosen anhydrous solvent.

  • In an NMR tube, combine the amine (benzylamine or 4-fluorobenzylamine) and the internal standard.

  • Acquire an initial NMR spectrum (t=0).

  • Initiate the reaction by adding a precise volume of the benzyl bromide stock solution to the NMR tube.

  • Immediately begin acquiring NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the starting materials and the product relative to the internal standard to determine their concentrations over time.

  • Plot the concentration of the product versus time and fit the data to an appropriate rate law to determine the rate constant.

N_Alkylation_Workflow

Acylation: The Formation of Amide Bonds

Amide bond formation is arguably one of the most important reactions in medicinal chemistry. The acylation of benzylamines with acylating agents like acyl chlorides or anhydrides is a nucleophilic acyl substitution reaction. Similar to N-alkylation, the reduced nucleophilicity of fluorinated benzylamines generally leads to a slower reaction rate compared to non-fluorinated analogs.

Experimental Protocol: Competitive Acylation

This experiment provides a direct comparison of the acylation reactivity of benzylamine and 4-fluorobenzylamine in a single reaction vessel.

Materials:

  • Equimolar mixture of benzylamine and 4-fluorobenzylamine

  • Limiting amount of a suitable acylating agent (e.g., benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for analysis

Procedure:

  • In a round-bottom flask, dissolve the equimolar mixture of benzylamine and 4-fluorobenzylamine and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the limiting acylating agent in DCM to the amine mixture.

  • Allow the reaction to proceed for a set amount of time.

  • Quench the reaction with water.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Analyze the product mixture by GC-MS or HPLC to determine the ratio of the acylated products (N-benzylbenzamide and N-(4-fluorobenzyl)benzamide). The product ratio will reflect the relative reactivity of the two amines.

Acylation_Mechanism

Oxidation: Impact on Metabolic Stability

The oxidation of benzylamines is a critical consideration in drug development as it often represents a primary metabolic pathway, frequently mediated by monoamine oxidase (MAO) enzymes.[3] Fluorination can significantly impact metabolic stability. The strong carbon-fluorine bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond. Furthermore, the electron-withdrawing nature of fluorine can deactivate the aromatic ring towards oxidative metabolism.

Kinetic studies on the oxidation of substituted benzylamines have shown that electron-donating groups on the aromatic ring generally increase the rate of oxidation, while electron-withdrawing groups decrease it.[8] This suggests that fluorinated benzylamines would be more resistant to oxidation compared to their non-fluorinated counterparts.

Substituent (on Benzylamine)Relative Rate of Oxidation
p-OCH₃Faster
p-CH₃Faster
HBaseline
p-ClSlower
p-F Slower (Predicted)

This table illustrates the general trend observed in the oxidation of substituted benzylamines. The reactivity of p-fluorobenzylamine is predicted based on the electronic effect of the fluorine substituent.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a common method to assess the metabolic stability of a compound using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Test compounds (benzylamine and 4-fluorobenzylamine)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • LC-MS/MS for analysis

Procedure:

  • Pre-incubate the test compound with liver microsomes in phosphate buffer at 37 °C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points, take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the half-life (t₁/₂) of the compound. A longer half-life indicates greater metabolic stability.

Metabolic_Stability_Workflow

Conclusion

The incorporation of fluorine into the benzylamine scaffold is a powerful strategy in drug design that significantly modulates its reactivity. Fluorination generally leads to a decrease in the basicity and nucleophilicity of the amine, resulting in slower rates of N-alkylation and acylation. However, this modification often enhances the metabolic stability of the molecule by making it more resistant to oxidative metabolism.

For the medicinal chemist, this presents a trade-off. While the synthesis of fluorinated benzylamine derivatives may require more forcing conditions or longer reaction times, the resulting compounds often possess improved pharmacokinetic properties, such as increased bioavailability and a longer half-life. A thorough understanding of these reactivity differences, supported by the experimental approaches outlined in this guide, is essential for the rational design and efficient synthesis of the next generation of benzylamine-containing therapeutics.

References

The Pivotal Role of Substitution Patterns in Benzylamine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the benzylamine scaffold stands as a privileged structure, a foundational framework for a multitude of biologically active molecules. Its inherent structural features allow for critical interactions with various biological targets, particularly enzymes like kinases.[1] The strategic modification of this scaffold is a cornerstone of rational drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties. This guide delves into the intricate structure-activity relationships (SAR) of 4-Methoxy-3-(trifluoromethyl)benzylamine analogs, a class of compounds with significant therapeutic potential. We will objectively compare the performance of various analogs, supported by experimental data, to provide actionable insights for researchers and drug development professionals.

The inclusion of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, has become a paramount strategy in drug design.[1] The CF3 group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] When combined with a methoxy group, the interplay of electronic and steric effects on the benzylamine core creates a rich design space for optimizing therapeutic agents.

I. The 4-Methoxy-3-(trifluoromethyl)phenyl Moiety: A Scaffold for Kinase Inhibition

The 4-methoxy-3-(trifluoromethyl)phenyl group is a key feature in a number of potent kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The proto-oncogene c-KIT, a receptor tyrosine kinase, is a particularly important target in the treatment of gastrointestinal stromal tumors (GISTs).[3] Several c-KIT inhibitors incorporate the trifluoromethylphenyl moiety to enhance their inhibitory activity.

A systematic study of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogs has provided significant insights into the SAR of this scaffold.[4] While these compounds are amides, the principles governing the influence of the substituted trifluoromethylphenyl ring on biological activity are highly relevant to the corresponding benzylamine analogs.

A. Impact of Substitution at the 4-Position

The following table summarizes the anticancer activity of a series of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramide analogs against the HL 60 (leukemia) cancer cell line. This data allows for a direct comparison of how different substituents at the 4-position, replacing the methoxy group, affect the compound's potency.

Compound4-SubstituentIC50 (µM) against HL 60 Cells
8l -OCH3 (Methoxy)1.83
8q -Cl (Chloro)1.94
9n -Br (Bromo)1.89
9p -I (Iodo)1.91
Methotrexate (Standard)2.11
Data sourced from a study on the synthesis and biological evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides.[4]

From this comparative data, we can derive the following SAR insights:

  • Halogen Substitution: Replacing the methoxy group with halogens (Cl, Br, I) generally maintains or slightly improves anticancer activity against the HL 60 cell line.[4] All the halogenated analogs (8q, 9n, 9p) and the methoxy analog (8l) demonstrated higher potency than the standard chemotherapeutic agent, methotrexate.[4]

  • Electron-Withdrawing Effects: The strong electron-withdrawing nature of the trifluoromethyl group at the 3-position appears to be a critical determinant of activity. The nature of the substituent at the 4-position can then fine-tune this activity.

II. Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and effective approach involves the reduction of a corresponding benzonitrile or amide.

A. Synthesis from 4-Methoxy-3-(trifluoromethyl)aniline

A logical precursor for the synthesis is 4-methoxy-3-(trifluoromethyl)aniline. This starting material can be converted to the target benzylamine through a two-step process.

Synthesis from Aniline A 4-Methoxy-3-(trifluoromethyl)aniline B 4-Methoxy-3-(trifluoromethyl)benzonitrile A->B  Sandmeyer Reaction    (NaNO2, HCl, CuCN)   C This compound B->C  Reduction    (e.g., LiAlH4 or Catalytic Hydrogenation)  

Caption: Synthetic pathway from aniline to benzylamine.

Experimental Protocol: Reduction of Benzonitrile

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Methoxy-3-(trifluoromethyl)benzonitrile in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

B. Synthesis via Reductive Amination

For analogs with substitutions on the amine, reductive amination of the corresponding aldehyde is a versatile method.

Reductive Amination Workflow Start 4-Methoxy-3-(trifluoromethyl)benzaldehyde Imine Intermediate Imine/Iminium Ion Start->Imine  Reaction with Amine   Amine Primary or Secondary Amine (R-NH2) Amine->Imine Product Substituted Benzylamine Analog Imine->Product  Reduction    (e.g., NaBH(OAc)3)  

Caption: General workflow for reductive amination.

III. The Role of the Trifluoromethyl Group: A Bioisosteric Perspective

The trifluoromethyl group is often employed as a bioisostere for other chemical groups to enhance a molecule's drug-like properties.[2] A bioisostere is a chemical substituent that can be interchanged with another substituent without significantly altering the molecule's biological activity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[2] This can lead to an increased half-life and improved pharmacokinetic profile of the drug candidate.

  • Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross cell membranes and reach its target.[2]

  • Binding Interactions: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target protein.

IV. Future Directions and Optimization Strategies

The SAR data presented provides a solid foundation for the further optimization of this compound analogs. Future research could explore:

  • A Wider Range of 4-Substituents: Investigating a more diverse array of electron-donating and electron-withdrawing groups at the 4-position could further refine the SAR and lead to more potent compounds.

  • Modifications of the Benzylamine Moiety: N-alkylation or N-acylation of the benzylamine could probe the importance of the amine's hydrogen-bonding capacity for target engagement.

  • Bioisosteric Replacement of the Methoxy Group: To address potential metabolic liabilities associated with the methoxy group, bioisosteric replacements such as a difluoromethyl or a small heterocyclic ring could be explored.

V. Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The interplay between the methoxy and trifluoromethyl groups provides a powerful handle for modulating the biological activity of these compounds. The comparative data presented in this guide highlights the importance of systematic SAR studies in optimizing lead compounds. By understanding the causal relationships between structural modifications and biological activity, researchers can more effectively design and synthesize next-generation drug candidates with improved efficacy and safety profiles.

References

biological activity of 4-Methoxy-3-(trifluoromethyl)benzylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-Methoxy-3-(trifluoromethyl)benzylamine Derivatives

A Comparative Analysis for Researchers and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. When coupled with a methoxy-substituted benzylamine scaffold, a versatile platform for drug discovery emerges. This guide provides a comprehensive comparison of the potential biological activities of this compound derivatives, drawing upon experimental data from structurally related compounds to illuminate promising avenues for research and development.

This document is structured to provide not just data, but a logical framework for understanding the design, synthesis, and evaluation of these potent molecules. We will delve into their anticancer and antimicrobial properties, supported by detailed experimental protocols and mechanistic insights.

The Strategic Advantage of the this compound Scaffold

The combination of the methoxy and trifluoromethyl groups on the benzylamine core is not arbitrary; it is a deliberate design choice rooted in established medicinal chemistry principles.

  • The Trifluoromethyl Group (-CF3): This strong electron-withdrawing group significantly alters the electronic properties of the aromatic ring, influencing pKa and improving metabolic stability by blocking potential sites of oxidation. Its lipophilicity can enhance membrane permeability, a critical factor for oral bioavailability.

  • The Methoxy Group (-OCH3): As a hydrogen bond acceptor, the methoxy group can play a crucial role in ligand-receptor interactions. Its presence also influences the overall conformation of the molecule, which can be critical for selective binding to biological targets.[1]

  • The Benzylamine Moiety: The primary amine of the benzylamine serves as a versatile chemical handle for the synthesis of a diverse library of derivatives through reactions such as acylation, alkylation, and the formation of Schiff bases.

This strategic combination of functional groups creates a scaffold with significant potential for the development of novel therapeutic agents.

Anticancer Activity: A Promising Frontier

While direct studies on a broad range of this compound derivatives are emerging, the anticancer potential of structurally similar compounds, particularly those bearing a trifluoromethyl group, is well-documented.[1] Research has shown that the inclusion of a trifluoromethyl moiety can significantly enhance the anticancer activity of various heterocyclic compounds.[2][3]

Comparative Analysis of Trifluoromethylated Compounds

A compelling example of the trifluoromethyl group's impact is seen in isoxazole-based molecules. A study comparing a trifluoromethylated isoxazole with its non-fluorinated analog revealed a nearly eight-fold increase in anticancer activity against the MCF-7 human breast cancer cell line.[2][3]

CompoundNon-Trifluoromethylated IC50 (µM) on MCF-7Trifluoromethylated IC50 (µM) on MCF-7Fold Increase in Potency
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole vs. its 4-(trifluoromethyl) analog19.722.63~8x

This data strongly suggests that derivatives of this compound are promising candidates for anticancer drug development. Further derivatization of the amine group could lead to compounds with enhanced selectivity and potency.

Proposed Mechanism of Action: Induction of Apoptosis

Studies on trifluoromethyl-containing anticancer agents suggest that their mechanism of action often involves the induction of apoptosis.[2] This programmed cell death is a critical pathway for eliminating cancerous cells. Further investigations, such as cell cycle analysis and nuclear staining, would be necessary to confirm this mechanism for novel derivatives.

Antimicrobial Activity: The Potential of Schiff Base Derivatives

The primary amine of this compound is an ideal starting point for the synthesis of Schiff bases, a class of compounds known for their broad-spectrum antimicrobial activities.[4][5][6][7] The formation of an imine (-C=N-) linkage through condensation with an aldehyde or ketone can impart significant biological activity.

Comparative Antimicrobial Activity of Schiff Bases

While specific data for Schiff bases of this compound is not yet widely available, studies on other Schiff bases provide a strong rationale for their investigation. For example, Schiff bases derived from 4-aminoantipyrine have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5]

OrganismTypeZone of Inhibition (mm) for Representative Schiff Bases
Staphylococcus aureusGram-positive10-15
Escherichia coliGram-negative12-18
Candida albicansFungi15-20

Note: The zone of inhibition values are representative and will vary depending on the specific Schiff base and the experimental conditions.

The antimicrobial efficacy of Schiff bases is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or disrupt other essential cellular processes.

Experimental Protocols

The following protocols provide a starting point for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol outlines the general procedure for the condensation reaction between this compound and a substituted benzaldehyde.

Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis Reactants This compound + Substituted Benzaldehyde Solvent Ethanol Reactants->Solvent Catalyst Glacial Acetic Acid (catalytic) Solvent->Catalyst Reflux Reflux (2-4 hours) Catalyst->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Precipitate Formation Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry in Vacuo Washing->Drying Product Purified Schiff Base Derivative Drying->Product

Caption: A typical workflow for the synthesis of a Schiff base derivative.

Step-by-Step Methodology:

  • Dissolution: Dissolve equimolar amounts of this compound and a selected substituted benzaldehyde in absolute ethanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base derivative under vacuum.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Test Compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is a qualitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[4]

Workflow for Disc Diffusion Assay

Disc_Diffusion_Workflow Prepare_Agar Prepare Mueller-Hinton Agar Plates Inoculate_Plates Inoculate Plates with Microbial Suspension Prepare_Agar->Inoculate_Plates Apply_Discs Apply Paper Discs Impregnated with Test Compound Inoculate_Plates->Apply_Discs Incubate_Plates Incubate Plates at 37°C for 24h Apply_Discs->Incubate_Plates Measure_Zones Measure the Diameter of the Zone of Inhibition Incubate_Plates->Measure_Zones

Caption: A schematic of the disc diffusion method for antimicrobial testing.

Step-by-Step Methodology:

  • Plate Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Disc Application: Aseptically apply sterile paper discs impregnated with a known concentration of the synthesized Schiff base derivative onto the surface of the inoculated agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative data from structurally related compounds strongly suggests that its derivatives are likely to possess significant anticancer and antimicrobial activities.

Future research should focus on:

  • Synthesis of a diverse library of derivatives: Exploration of different substituents on the amine and aromatic ring is crucial for establishing structure-activity relationships (SAR).

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways will be essential for optimizing the pharmacological properties of these compounds.

  • In vivo evaluation: Promising candidates from in vitro studies should be advanced to animal models to assess their efficacy and safety.

This guide provides a foundational framework for researchers and drug development professionals to explore the rich biological potential of this compound derivatives. By leveraging the principles of medicinal chemistry and rigorous biological evaluation, this versatile scaffold can be transformed into the next generation of innovative medicines.

References

A Senior Application Scientist's Guide to Benzylamine Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a reagent is a critical decision point that dictates the efficiency, selectivity, and ultimate success of a synthetic pathway. Benzylamine and its substituted isomers—specifically 2-methylbenzylamine (ortho), 3-methylbenzylamine (meta), and 4-methylbenzylamine (para)—are foundational building blocks in organic synthesis. While structurally similar, the seemingly minor shift of a methyl group on the phenyl ring induces significant changes in their chemical behavior.

This guide provides an in-depth comparative analysis of these isomers, moving beyond simple catalog data to explain the causality behind their differing reactivities. By understanding these nuances, a researcher can strategically select the optimal isomer to achieve desired synthetic outcomes.

Fundamental Properties: A Comparative Overview

The physical and electronic properties of a molecule are the bedrock of its reactivity. The position of the methyl group—an electron-donating group (EDG)—and its proximity to the aminomethyl functional group create distinct steric and electronic environments for each isomer.

Property2-Methylbenzylamine (ortho)3-Methylbenzylamine (meta)4-Methylbenzylamine (para)Benzylamine (unsubstituted)
Structure
CAS Number --INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--
Molecular Weight 121.18 g/mol 121.18 g/mol 121.18 g/mol 107.15 g/mol
Boiling Point 198-200 °C[1]202-205 °C195 °C185 °C
Density (25 °C) 0.978 g/mL[1]0.966 g/mL0.952 g/mL0.981 g/mL
pKa (Conjugate Acid) ~9.5 (Predicted)[1]~9.7 (Predicted)~9.8 (Predicted)9.34
Refractive Index (20°C) 1.540[1]1.5361.5341.543

Analysis of Properties:

  • Basicity (pKa): The basicity of the amine is a direct measure of the availability of the nitrogen's lone pair of electrons. The methyl group, being an EDG, increases electron density on the ring and, by extension, the basicity of the amine compared to unsubstituted benzylamine. The effect is most pronounced in the para position where resonance and inductive effects align to push electron density towards the aminomethyl group. The ortho isomer's basicity is slightly suppressed relative to what might be expected from electronic effects alone, a phenomenon attributable to steric hindrance around the nitrogen, which can impede solvation of the conjugate acid, thereby making it less stable.[2][3]

  • Steric Hindrance: The most significant differentiator is the steric bulk around the reactive amine center. The ortho isomer experiences substantial steric hindrance due to the adjacent methyl group. This directly impacts the accessibility of the nitrogen lone pair to electrophiles.

Below is a diagram illustrating the key influencing factors on the reactivity of the isomers.

G cluster_isomers Benzylamine Isomers cluster_factors Influencing Factors cluster_outcome Reactivity Outcome ortho Ortho-Isomer steric Steric Hindrance ortho->steric High electronic Electronic Effects (Inductive/Resonance) ortho->electronic Moderate EDG Effect meta Meta-Isomer meta->steric Low meta->electronic Moderate EDG Effect para Para-Isomer para->steric Very Low para->electronic Strong EDG Effect reactivity Nucleophilicity & Reaction Rate steric->reactivity Hinders Access electronic->reactivity Enhances Nucleophilicity

Caption: Factors influencing isomer reactivity.

Comparative Reactivity in Key Synthetic Transformations

The interplay between electronic effects and steric hindrance leads to a predictable hierarchy of reactivity among the isomers. In general, for reactions where the amine acts as a nucleophile, the expected order of reactivity is:

Para > Meta > Ortho

A. Imine Formation via Reductive Amination

Reductive amination is a robust method for C-N bond formation, proceeding through an intermediate imine which is reduced in situ.[4][5] The initial and rate-determining step is the nucleophilic attack of the amine on the carbonyl carbon.

Causality of Reactivity:

  • Para-Methylbenzylamine: Exhibits the highest reactivity. The electron-donating methyl group enhances the nucleophilicity of the nitrogen, while minimal steric hindrance allows for easy access to the carbonyl electrophile.

  • Meta-Methylbenzylamine: Shows slightly lower reactivity than the para isomer. The inductive effect of the methyl group is weaker at the meta position, resulting in a less nucleophilic amine.

  • Ortho-Methylbenzylamine: Is significantly less reactive. The steric bulk of the ortho-methyl group severely impedes the approach of the amine to the carbonyl carbon, raising the activation energy of the reaction. Longer reaction times or higher temperatures are often required.

G carbonyl Aldehyde/Ketone R-CO-R' step1 carbonyl->step1 amine Benzylamine Isomer Ar-CH₂-NH₂ amine->step1 carbinolamine Carbinolamine Intermediate step1->carbinolamine Nucleophilic Attack (Rate-determining) step2 carbinolamine->step2 -H₂O imine Imine Intermediate Ar-CH₂-N=CRR' step2->imine step3 imine->step3 final_amine Final Amine Product step3->final_amine Reduction reducing_agent [Reducing Agent] e.g., NaBH₃CN reducing_agent->step3

Caption: General mechanism of reductive amination.

Experimental Protocol: Reductive Amination of p-Tolualdehyde with Benzylamine Isomers

This protocol provides a comparative framework. Note that reaction times for meta and especially ortho isomers may need to be extended based on monitoring by TLC or LC-MS.

Materials:

  • p-Tolualdehyde

  • 2-Methylbenzylamine, 3-Methylbenzylamine, or 4-Methylbenzylamine (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add p-tolualdehyde (1.0 eq) and the chosen benzylamine isomer (1.0 eq) in DCM (approx. 0.2 M).

  • Imine Formation: Stir the solution at room temperature. For the para and meta isomers, stir for 1 hour. For the ortho isomer, stir for 2-4 hours. A catalytic amount of acetic acid can be added to facilitate this step.[6]

  • Reduction: Add sodium triacetoxyborohydride[7] in one portion. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature.

    • Para-isomer: Typically complete in 2-4 hours.

    • Meta-isomer: Typically complete in 3-6 hours.

    • Ortho-isomer: May require 8-24 hours. Monitor progress by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

B. Amide Formation (Acylation)

The reaction of benzylamines with acylating agents like acyl chlorides or anhydrides is a direct measure of their nucleophilicity.

Causality of Reactivity: The principles are identical to imine formation. The increased nucleophilicity of the para isomer and the significant steric shielding of the ortho isomer are the dominant factors. A study on the nucleophilic substitution reactions of substituted benzylamines with benzyl bromide confirmed that electron-donating groups in the para position increase the reaction rate, while electron-withdrawing groups decrease it, following a classic Sₙ2-type mechanism.[8]

  • Para-Methylbenzylamine: Reacts rapidly, often exothermically, with acyl chlorides at low temperatures.

  • Meta-Methylbenzylamine: Reacts at a moderately fast rate.

  • Ortho-Methylbenzylamine: Reacts much more slowly. The steric hindrance may necessitate the use of a more reactive acylating agent, higher temperatures, or the addition of a non-nucleophilic base like triethylamine or DMAP to facilitate the reaction.

Synthesis of Benzylamine Isomers

A brief overview of the common synthetic routes provides context for the availability and potential impurities of these starting materials. The most prevalent laboratory and industrial method is the reductive amination of the corresponding tolualdehyde isomer.[9]

  • Nitration of Toluene: Toluene is nitrated to yield a mixture of nitrotoluene isomers, with the ortho and para products predominating.

  • Isomer Separation: The o-nitrotoluene and p-nitrotoluene are separated by distillation.

  • Reduction: The separated nitrotoluenes are catalytically hydrogenated to produce o-toluidine and p-toluidine, respectively.[10]

G setup 1. Reaction Setup (Flask, Stirrer, N₂) reagents 2. Add Reagents (Aldehyde, Amine, Solvent) setup->reagents imine_form 3. Imine Formation (Stir at RT) reagents->imine_form reduction 4. Add Reductant (e.g., NaBH(OAc)₃) imine_form->reduction monitor 5. Monitor Reaction (TLC / LC-MS) reduction->monitor monitor->monitor Incomplete (Continue Stirring) workup 6. Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify 7. Purification (Dry, Concentrate, Column) workup->purify analyze 8. Analysis (NMR, MS) purify->analyze

Caption: Typical experimental workflow for synthesis.

Safety and Handling

Benzylamine and its methylated isomers are corrosive and can cause severe skin burns and eye damage. They are harmful if swallowed or in contact with skin.

  • Handling: Always handle these reagents in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents and acids.

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Conclusion and Recommendations

The choice between ortho-, meta-, and para-methylbenzylamine is a strategic one, governed by the principles of steric hindrance and electronic effects.

  • For rapid and high-yielding nucleophilic reactions (e.g., imine/amide formation): 4-Methylbenzylamine is the superior choice due to its enhanced nucleophilicity and minimal steric hindrance.

  • When moderate reactivity is sufficient: 3-Methylbenzylamine serves as a reliable alternative.

  • When steric bulk is required or to intentionally slow a reaction: 2-Methylbenzylamine can be used, but the synthetic chemist must be prepared to employ more forcing conditions (higher temperatures, longer reaction times, or stronger reagents) to overcome the significant steric impediment.

By understanding the fundamental chemical principles that differentiate these isomers, researchers can design more efficient, predictable, and successful synthetic strategies, saving valuable time and resources in the process.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-Methoxy-3-(trifluoromethyl)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding a compound's selectivity is as crucial as defining its primary activity. Off-target interactions can lead to unforeseen side effects, complicating the therapeutic profile of a promising candidate. This guide provides a comprehensive comparison of the cross-reactivity of 4-Methoxy-3-(trifluoromethyl)benzylamine derivatives, a class of compounds with significant therapeutic potential. By synthesizing available data and outlining robust experimental protocols, we aim to equip researchers with the knowledge to navigate the selectivity landscape of these molecules.

The core structure of this compound combines features known to influence pharmacological activity. The benzylamine scaffold is a common motif in bioactive molecules, while the methoxy and trifluoromethyl groups are frequently employed in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl group, in particular, is a strong electron-withdrawing substituent that can significantly impact a molecule's interaction with biological targets.[1]

The Importance of Early Stage Cross-Reactivity Profiling

Early assessment of a compound's selectivity against a broad range of biological targets is a critical step in drug development. This "in vitro safety pharmacology profiling" helps to identify potential off-target liabilities that could lead to adverse drug reactions.[2][3][4] By screening compounds against a panel of receptors, enzymes, and ion channels, researchers can gain a clearer picture of their potential for unwanted side effects and make more informed decisions about which candidates to advance.[2][5]

Comparative Cross-Reactivity Profile

While comprehensive, head-to-head comparative data for a wide range of this compound derivatives is not extensively available in the public domain, we can construct a representative profile based on the known pharmacology of similar benzylamine structures and the influence of their substituents. The following table summarizes hypothetical, yet plausible, inhibitory activities (Ki in µM) of a parent this compound (Parent Compound) and two representative derivatives (Derivative A and Derivative B) against a panel of common off-target proteins. This data is intended to be illustrative of the types of cross-reactivity that might be observed.

TargetParent Compound (Ki, µM)Derivative A (Ki, µM)Derivative B (Ki, µM)Potential Implication
Primary Target 0.01 0.005 0.02 Desired Activity
Monoamine Oxidase A (MAO-A) 5.2>102.5Serotonin/Norepinephrine metabolism
Monoamine Oxidase B (MAO-B) 1.88.50.9Dopamine/Phenylethylamine metabolism
PD-L1 >10>10>10Immune checkpoint
Serotonin Receptor (5-HT2A) 3.79.11.5CNS side effects
Dopamine Receptor (D2) 8.9>104.2CNS side effects
Alpha-1 Adrenergic Receptor 6.1>103.3Cardiovascular side effects
hERG Potassium Channel >10>108.9Cardiac arrhythmia risk

Disclaimer: This table presents a hypothetical data set for illustrative purposes. Actual experimental results may vary.

Interpreting the Data: Structure-Activity Relationships

The hypothetical data suggests that subtle structural modifications to the this compound scaffold can significantly alter the cross-reactivity profile.

  • Derivative A , with a modification that decreases its affinity for aminergic G-protein coupled receptors (GPCRs) and MAO-B, demonstrates a more selective profile compared to the parent compound.

  • Derivative B , on the other hand, shows increased affinity for several off-targets, including MAO-B, serotonin, and dopamine receptors, suggesting a higher potential for side effects.

These illustrative examples underscore the importance of systematic structure-activity relationship (SAR) studies to optimize for both on-target potency and selectivity.

Key Off-Target Signaling Pathways

Understanding the signaling pathways associated with potential off-target interactions is crucial for predicting the physiological consequences of cross-reactivity.

Monoamine Oxidase (MAO) Signaling

MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[6][7] Inhibition of these enzymes can lead to an accumulation of these neurotransmitters, which can have both therapeutic and adverse effects.

MAO_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Monoamine Neurotransmitter MAO MAO-A / MAO-B Neurotransmitter->MAO Metabolism Neurotransmitter_cleft Neurotransmitter Neurotransmitter->Neurotransmitter_cleft Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitter_cleft->Neurotransmitter Receptor Postsynaptic Receptor Neurotransmitter_cleft->Receptor Signaling Downstream Signaling Receptor->Signaling

Caption: Monoamine Oxidase Signaling Pathway.

PD-1/PD-L1 Immune Checkpoint Pathway

The interaction between PD-1 on T-cells and PD-L1 on tumor cells suppresses the anti-tumor immune response.[8][9][10][11][12] While the primary target of the hypothetical compounds is not an immune checkpoint, off-target interactions in this pathway could have unintended immunological consequences.

PD1_PDL1_Signaling cluster_tcell T-Cell cluster_tumor Tumor Cell TCR TCR PI3K PI3K TCR->PI3K Activation MHC MHC TCR->MHC Antigen Presentation PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruitment PDL1 PD-L1 PD1->PDL1 Binding SHP2->PI3K Inhibition AKT AKT PI3K->AKT Activation Effector Effector Functions AKT->Effector Activation

Caption: PD-1/PD-L1 Signaling Pathway.

Aminergic G-Protein Coupled Receptor (GPCR) Signaling

Serotonin, dopamine, and adrenergic receptors are all GPCRs that play critical roles in neurotransmission.[13][14][15][16][17][18][][20][21][22][23] Off-target activity at these receptors can lead to a variety of central nervous system and cardiovascular side effects.

GPCR_Signaling Ligand Neurotransmitter GPCR GPCR (e.g., 5-HT2A, D2, Alpha-1) Ligand->GPCR Binding G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., PLC, AC) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generic Aminergic GPCR Signaling Pathway.

Experimental Protocols for Assessing Cross-Reactivity

To obtain reliable and reproducible cross-reactivity data, standardized and well-validated experimental protocols are essential.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor.[24][25][26][27][28]

Objective: To determine the inhibitory constant (Ki) of test compounds against a panel of GPCRs.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor.

  • Test compounds (this compound derivatives).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine the potency of a compound against a specific enzyme.[29][30][31][32][33]

Objective: To determine the IC50 of test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • A suitable substrate for each enzyme (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • A detection reagent that produces a fluorescent or colorimetric signal upon substrate conversion.

  • Test compounds.

  • Assay buffer.

  • 96-well plates.

  • Plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Enzyme and Compound Incubation: In a 96-well plate, add the enzyme and the test compounds and incubate for a short period.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a specific temperature for a set time.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent. Measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Ion Channel Assays

Ion channel assays are critical for assessing the potential for cardiac toxicity, particularly the risk of hERG potassium channel blockade.[34][35][36][37][38]

Objective: To determine the effect of test compounds on hERG channel activity.

Materials:

  • A stable cell line expressing the hERG channel.

  • Automated patch-clamp system or a fluorescent membrane potential dye.

  • Test compounds.

  • Extracellular and intracellular recording solutions.

Procedure (Automated Patch-Clamp):

  • Cell Preparation: Harvest and prepare the cells for use in the automated patch-clamp system.

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Electrophysiological Recording: Measure the hERG channel current in response to a specific voltage protocol before and after compound application.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Conclusion

The cross-reactivity profile of this compound derivatives is a critical determinant of their therapeutic potential. A thorough understanding of their off-target interactions, gained through systematic screening and the application of robust experimental protocols, is essential for identifying candidates with the optimal balance of efficacy and safety. This guide provides a framework for researchers to approach the evaluation of these promising compounds, ultimately contributing to the development of safer and more effective medicines.

References

The Strategic Advantage of Trifluoromethyl and Methoxy Moieties in Drug Design: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The Power of Fluorine and Methoxy Substitution in Medicinal Chemistry

The introduction of a trifluoromethyl group into a drug candidate is a widely employed strategy to enhance its therapeutic profile. The strong electron-withdrawing nature of the -CF3 group can significantly influence the acidity or basicity of nearby functional groups, impacting receptor binding interactions.[1] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often leading to improved metabolic stability and a longer plasma half-life.[1] The lipophilicity conferred by the -CF3 group can also enhance membrane permeability, a critical factor for oral bioavailability.[1]

Complementing the effects of the trifluoromethyl group, the methoxy group (-OCH3) acts as a hydrogen bond acceptor and can influence the molecule's conformation, which is crucial for its interaction with biological targets.[1] The presence of a methoxy group can enhance ligand-target binding and positively impact a compound's overall physicochemical properties.[1] The strategic placement of both a -CF3 and an -OCH3 group, as seen in 4-Methoxy-3-(trifluoromethyl)benzylamine, creates a unique electronic and steric environment that medicinal chemists can exploit to design novel therapeutics with enhanced efficacy and safety profiles.

Case Study: KRP-297 - A Dual PPARα/γ Agonist for Type 2 Diabetes

A prime example of a drug leveraging a similar chemical scaffold is 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide (KRP-297) . This potent antidiabetic agent is a member of the thiazolidinedione (TZD) class of drugs and is synthesized using 4-(Trifluoromethyl)benzylamine.[2] KRP-297 is distinguished from other TZDs by its dual agonist activity on both peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ).[3]

Mechanism of Action: A Two-Pronged Approach to Metabolic Control

The therapeutic efficacy of KRP-297 stems from its ability to modulate two key nuclear receptors involved in glucose and lipid metabolism.

  • PPARγ Activation: Like other thiazolidinediones (e.g., rosiglitazone, pioglitazone), KRP-297 activates PPARγ, which is highly expressed in adipose tissue.[4][5] This leads to increased insulin sensitivity, enhanced glucose uptake in peripheral tissues, and a reduction in plasma glucose levels.[4][6]

  • PPARα Activation: Uniquely, KRP-297 also activates PPARα, a receptor primarily found in the liver, heart, and skeletal muscle.[3] PPARα activation stimulates the expression of genes involved in fatty acid oxidation, leading to a decrease in circulating triglycerides and an improvement in lipid profiles.[3]

This dual agonism suggests a more comprehensive approach to managing type 2 diabetes, which is often characterized by both hyperglycemia and dyslipidemia.

Signaling Pathway of KRP-297

KRP297_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm KRP297 KRP-297 PPARg PPARγ KRP297->PPARg binds PPARa PPARα KRP297->PPARa binds PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE forms heterodimer and binds to PPARa->PPRE forms heterodimer and binds to RXR RXR RXR->PPRE forms heterodimer and binds to RXR->PPRE forms heterodimer and binds to GeneExpression Target Gene Expression PPRE->GeneExpression regulates AdiposeTissue Adipose Tissue BloodGlucose Blood Glucose AdiposeTissue->BloodGlucose Liver Liver / Muscle BloodLipids Blood Lipids Liver->BloodLipids GeneExpression->AdiposeTissue ↑ Insulin Sensitivity ↑ Glucose Uptake GeneExpression->Liver ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis

Caption: Mechanism of action of KRP-297 as a dual PPARα/γ agonist.

Comparative Efficacy of KRP-297 in Preclinical Models

Experimental data from preclinical studies in animal models of insulin resistance and type 2 diabetes have demonstrated the potent and unique efficacy of KRP-297.

Improvement of Glucose Homeostasis

In studies using obese, insulin-resistant ob/ob and db/db mice, KRP-297 treatment led to significant improvements in glucose metabolism.

ParameterAnimal ModelTreatmentResultReference
Plasma Glucoseob/ob miceKRP-297 (0.3-10 mg/kg)Dose-dependent decrease[6]
Plasma Insulinob/ob miceKRP-297 (0.3-10 mg/kg)Dose-dependent decrease[6]
Insulin-stimulated 2-Deoxyglucose (2DG) Uptake in Soleus Muscleob/ob miceKRP-297 (0.3-10 mg/kg)Dose-dependent improvement[6]
Basal and Insulin-stimulated 2DG Uptake in Soleus Muscledb/db miceKRP-297 (0.3-10 mg/kg)Improvement in both[6]

These results indicate that KRP-297 effectively ameliorates hyperglycemia and enhances insulin sensitivity in peripheral tissues.[6]

Superior Effects on Lipid Metabolism Compared to a Selective PPARγ Agonist

A key differentiator for KRP-297 is its impact on lipid metabolism, attributed to its PPARα activity. A comparative study in insulin-resistant Zucker diabetic fatty rats highlighted this advantage over the classical TZD, troglitazone, which is a selective PPARγ agonist.

ParameterTreatment GroupPalmitic Acid Oxidation in Soleus MusclePalmitic Acid Oxidation in LiverReference
Control (Diabetic Fatty Rats) -ImpairedImpaired[3]
KRP-297 (10 mg/kg p.o.) KRP-297ImprovedImproved[3]
Troglitazone (300 mg/kg p.o.) TroglitazoneImprovedInactive[3]

This study demonstrates that while both drugs improve fatty acid oxidation in skeletal muscle, only KRP-297 was able to correct the impaired fatty acid oxidation in the liver of these diabetic animals.[3] This suggests that dual PPARα/γ agonists like KRP-297 may offer a therapeutic advantage in addressing the full spectrum of metabolic dysregulation in type 2 diabetes.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are representative experimental protocols for evaluating the efficacy of compounds like KRP-297.

In Vivo Evaluation of Antidiabetic Activity in db/db Mice

Objective: To assess the effect of a test compound on blood glucose levels and insulin sensitivity in a genetically diabetic mouse model.

Methodology:

  • Animal Model: Male db/db mice (8 weeks old) and their lean littermates are used.

  • Acclimatization: Animals are housed in a controlled environment (12-h light/dark cycle, 22 ± 2°C) with free access to standard chow and water for at least one week before the experiment.

  • Treatment: Mice are randomly assigned to vehicle control or treatment groups (e.g., KRP-297 at 0.3, 1, 3, and 10 mg/kg body weight). The compound is administered orally once daily for a specified period (e.g., 14 days).

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at regular intervals (e.g., weekly) to measure non-fasting plasma glucose levels using a glucose analyzer.

  • Insulin and Triglyceride Measurement: At the end of the treatment period, blood is collected for the determination of plasma insulin and triglyceride levels using appropriate ELISA and enzymatic assay kits, respectively.

  • Data Analysis: Results are expressed as mean ± SEM. Statistical significance is determined using an appropriate statistical test, such as ANOVA followed by a post-hoc test.

Experimental Workflow: In Vivo Antidiabetic Assay

in_vivo_workflow start Start acclimatization Acclimatize db/db Mice start->acclimatization randomization Randomize into Treatment Groups acclimatization->randomization treatment Daily Oral Administration (Vehicle or Compound) randomization->treatment monitoring Weekly Blood Glucose Monitoring treatment->monitoring termination End of Treatment (e.g., 14 days) monitoring->termination sample_collection Collect Blood for Insulin & Triglyceride Analysis termination->sample_collection data_analysis Data Analysis (ANOVA) sample_collection->data_analysis end End data_analysis->end

Caption: Workflow for assessing the in vivo antidiabetic efficacy of a test compound.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a synergistic combination of properties that can be exploited for the development of novel therapeutics. While a marketed drug directly synthesized from this specific isomer remains to be highlighted, the compelling preclinical data for the closely related compound, KRP-297, underscores the potential of this chemical class. The dual PPARα/γ agonism of KRP-297, leading to both improved glycemic control and lipid metabolism, showcases a significant advancement over earlier generations of single-target antidiabetic agents. For researchers and drug development professionals, the exploration of derivatives from the this compound scaffold holds considerable promise for the discovery of next-generation therapies for metabolic diseases and potentially other therapeutic areas where the unique properties of the trifluoromethyl and methoxy groups can be leveraged to achieve superior efficacy and safety.

References

A Senior Application Scientist's Guide to Benchmarking 4-Methoxy-3-(trifluoromethyl)benzylamine in Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the repertoire of fluorinated reagents, 4-Methoxy-3-(trifluoromethyl)benzylamine stands out as a versatile intermediate, combining the electron-donating influence of a methoxy group with the potent electron-withdrawing and sterically bulky trifluoromethyl group.

This guide provides an in-depth, objective comparison of this compound's performance in the context of a fundamental C-N bond-forming reaction: reductive amination. We will benchmark its reactivity against structurally related and commonly utilized benzylamine derivatives to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for reagent selection.

The Crucial Role of Reductive Amination

Reductive amination is a powerful and widely employed method for the synthesis of secondary and tertiary amines from carbonyl compounds. The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine. The choice of the primary amine is critical, as its nucleophilicity and steric profile directly influence the rate of imine formation and the overall efficiency of the reaction.

Benchmarking Performance: A Comparative Analysis

To provide a clear and objective comparison, we will evaluate the performance of this compound against a panel of known reagents in the reductive amination of a model substrate, cyclohexanone. The selected reagents for comparison are:

  • Benzylamine: The parent compound, providing a baseline for reactivity.

  • 4-Methoxybenzylamine: A derivative with a strongly electron-donating group.

  • 4-(Trifluoromethyl)benzylamine: A derivative with a potent electron-withdrawing group.

The electronic nature of the substituents on the aromatic ring of the benzylamine is expected to modulate the nucleophilicity of the amine and, consequently, its reactivity in the initial condensation step with the carbonyl compound.

Data Presentation: Reductive Amination of Cyclohexanone
ReagentStructureProductReducing Agent/CatalystReaction ConditionsYield (%)Reference
This compound This compoundN-(4-Methoxy-3-(trifluoromethyl)benzyl)cyclohexanamineNot explicitly reported with cyclohexanoneNot explicitly reported with cyclohexanoneData Not AvailableN/A
Benzylamine BenzylamineN-Benzylcyclohexanamine4 wt% Au/CeO₂/TiO₂Toluene, 100 °C, 30 bar H₂79[1][2]
4-Methoxybenzylamine 4-MethoxybenzylamineN-(4-Methoxybenzyl)cyclohexanamineSodium Triacetoxyborohydride1,2-Dichloroethane, rt, 12 hRepresentative, not explicitly reportedN/A
4-(Trifluoromethyl)benzylamine 4-(Trifluoromethyl)benzylamineN-(4-(Trifluoromethyl)benzyl)cyclohexanamineNot explicitly reported with cyclohexanoneNot explicitly reported with cyclohexanoneData Not AvailableN/A

Causality Behind Experimental Choices and Expected Performance

The choice of reagents and reaction conditions in reductive amination is dictated by a balance of reactivity, selectivity, and practicality.

  • Catalytic Hydrogenation (e.g., with Benzylamine): This method is often favored in industrial settings due to the use of hydrogen gas as a clean and cost-effective reductant. The use of a heterogeneous catalyst, such as gold supported on a mixed oxide, allows for high yields and easy separation of the catalyst from the reaction mixture. The elevated temperature and pressure are necessary to drive the reaction to completion.

  • Hydride Reducing Agents (e.g., Sodium Triacetoxyborohydride): For laboratory-scale synthesis, reagents like sodium triacetoxyborohydride (STAB) are extremely popular. STAB is a mild and selective reducing agent that can be used in a one-pot procedure at room temperature. It is particularly effective at reducing the intermediate iminium ion in the presence of the unreacted aldehyde or ketone, minimizing side reactions. While specific yield data for the reaction of 4-methoxybenzylamine with cyclohexanone using this method is not cited, it is a standard and generally high-yielding protocol for this type of transformation.

Predicting the Reactivity of this compound

The unique substitution pattern of this compound, with both an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group, creates a complex electronic environment.

  • The methoxy group at the para position increases the electron density on the aromatic ring and, by extension, the nucleophilicity of the benzylic amine. This would be expected to accelerate the initial attack on the carbonyl carbon of cyclohexanone.

  • The trifluoromethyl group at the meta position has a strong electron-withdrawing effect, which would decrease the nucleophilicity of the amine.

The interplay of these opposing electronic effects makes it difficult to predict the exact reactivity of this compound relative to the other benchmarked reagents without direct experimental data. However, it is plausible that its reactivity would be intermediate between that of 4-methoxybenzylamine and 4-(trifluoromethyl)benzylamine.

Experimental Protocols

Below are detailed, step-by-step methodologies for the reductive amination of cyclohexanone with benzylamine, representing a typical catalytic hydrogenation procedure. A general protocol for reductive amination using sodium triacetoxyborohydride is also provided, which would be a suitable starting point for the reaction with this compound and the other substituted benzylamines.

Protocol 1: Catalytic Reductive Amination of Cyclohexanone with Benzylamine

Materials:

  • Cyclohexanone

  • Benzylamine

  • 4 wt% Au/CeO₂/TiO₂ catalyst

  • Toluene

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave reactor, combine cyclohexanone (6.6 mmol), benzylamine (6.6 mmol), and 100 mg of the 4 wt% Au/CeO₂/TiO₂ catalyst in 50 mL of toluene.[1][2]

  • Seal the reactor and flush with hydrogen gas.

  • Pressurize the reactor to 30 bar with hydrogen gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring.[1]

  • Maintain the reaction at this temperature and pressure for the required time (e.g., 4 hours), monitoring the reaction progress by a suitable method (e.g., GC-MS).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Remove the catalyst by filtration.

  • The resulting solution contains the product, N-benzylcyclohexanamine, which can be purified by standard laboratory techniques such as distillation or chromatography.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

Materials:

  • Cyclohexanone

  • Substituted Benzylamine (e.g., this compound)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, as a catalyst for imine formation)

Procedure:

  • To a solution of cyclohexanone (1 equivalent) in DCE or DCM, add the substituted benzylamine (1-1.2 equivalents).

  • If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Visualization of Experimental Workflow

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactant Mixing cluster_reaction Reaction cluster_workup Work-up & Purification carbonyl Carbonyl Compound (e.g., Cyclohexanone) imine_formation Imine/Iminium Ion Formation carbonyl->imine_formation amine Amine (e.g., this compound) amine->imine_formation reduction In-situ Reduction imine_formation->reduction Reducing Agent (e.g., H₂/Catalyst or NaBH(OAc)₃) workup Aqueous Work-up & Extraction reduction->workup purification Purification (e.g., Chromatography) workup->purification product Final Amine Product purification->product

Caption: Generalized workflow for the synthesis of secondary amines via reductive amination.

Conclusion

This compound is a valuable reagent for the synthesis of complex molecules in drug discovery and development. While direct, quantitative benchmarking data in a standardized reductive amination reaction is currently limited in the literature, its unique electronic structure suggests a nuanced reactivity profile. The provided protocols offer robust starting points for the application of this and other benzylamine derivatives in reductive amination reactions. Further experimental studies are warranted to fully elucidate the comparative performance of this compound and expand its utility in synthetic chemistry.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-Methoxy-3-(trifluoromethyl)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] For the medicinal chemist, a priori knowledge of a molecule's metabolic "soft spots" is essential for optimizing its structure to enhance its therapeutic potential.[3] This guide provides an in-depth comparison of methodologies to assess the metabolic stability of a particularly relevant class of compounds: 4-Methoxy-3-(trifluoromethyl)benzylamine derivatives.

The strategic incorporation of a trifluoromethyl (-CF3) group and a methoxy (-OCH3) group into the benzylamine scaffold is a common tactic in medicinal chemistry. The -CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can increase lipophilicity, which may improve membrane permeability.[4][5][6][7] The methoxy group, on the other hand, can influence the molecule's conformation and act as a hydrogen bond acceptor, potentially improving target engagement.[6] This guide will delve into the experimental workflows for evaluating how these substitutions impact the metabolic stability of the parent benzylamine structure.

Understanding the Metabolic Landscape of Benzylamine Derivatives

The metabolism of benzylamine derivatives is primarily orchestrated by two key enzyme families: the Cytochrome P450 (CYP) monooxygenases and the Monoamine Oxidases (MAO).[8][9] CYPs, predominantly located in the liver, are responsible for the majority of Phase I oxidative metabolism of drugs.[10][11] For benzylamines, this can involve hydroxylation of the aromatic ring or the benzylic carbon. MAOs, also abundant in the liver and other tissues, catalyze the oxidative deamination of primary, secondary, and tertiary amines.[8] This process converts the benzylamine to the corresponding aldehyde, which is often further metabolized.[5]

The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the aromatic ring of this compound is expected to significantly influence its susceptibility to these metabolic pathways. The trifluoromethyl group can deactivate the aromatic ring, making it less prone to CYP-mediated oxidation.[4]

Comparative In Vitro Methodologies for Assessing Metabolic Stability

To quantitatively assess the metabolic stability of this compound derivatives, two primary in vitro models are indispensable:

  • Liver Microsomal Stability Assay: This is a high-throughput and cost-effective method to evaluate Phase I metabolism, primarily mediated by CYPs.[1][10][12][13] Liver microsomes are subcellular fractions of the endoplasmic reticulum, containing a rich complement of drug-metabolizing enzymes.[12]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells, providing a more comprehensive picture of hepatic metabolism as it includes both Phase I and Phase II enzymes, as well as active transporters.[14][15][16][17][18]

The choice between these assays depends on the stage of drug discovery and the specific questions being addressed. Microsomal assays are excellent for initial screening and identifying CYP-mediated liabilities, while hepatocyte assays offer a more physiologically relevant model for predicting in vivo clearance.[15]

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical experimental workflow for assessing metabolic stability.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound_Stock Test Compound Stock (e.g., 10 mM in DMSO) Incubation_Plate Incubation at 37°C (e.g., 96-well plate) Compound_Stock->Incubation_Plate Microsomes Liver Microsomes (e.g., Human, Rat) Microsomes->Incubation_Plate Hepatocytes Cryopreserved Hepatocytes (e.g., Human, Rat) Hepatocytes->Incubation_Plate Cofactors Cofactor Solution (NADPH for Microsomes) Cofactors->Incubation_Plate Time_Points Sampling at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation_Plate->Time_Points Quenching Reaction Quenching (e.g., Acetonitrile with IS) Time_Points->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation LC_MS LC-MS/MS Analysis Centrifugation->LC_MS Depletion_Curve Plot ln(% Remaining) vs. Time LC_MS->Depletion_Curve Calculations Calculate Half-Life (t½) & Intrinsic Clearance (Clint) Depletion_Curve->Calculations

Caption: A generalized workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to assess the metabolic stability of test compounds in the presence of liver microsomes.

Materials:

  • Test compounds and positive controls (e.g., testosterone, verapamil)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[19]

  • Acetonitrile (for reaction termination)

  • Internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

Procedure:

  • Preparation of Working Solutions:

    • Prepare a 1 µM working solution of the test compound in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution (final protein concentration typically 0.5 mg/mL).[10]

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[5]

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add a volume of cold acetonitrile containing the internal standard to the respective wells to stop the reaction.[13]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the concentration of the remaining parent compound at each time point.[17]

Protocol 2: Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic stability using intact hepatocytes.

Materials:

  • Test compounds and positive controls (e.g., 7-hydroxycoumarin, testosterone)

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Acetonitrile (for reaction termination)

  • Internal standard (IS) for LC-MS/MS analysis

  • 24- or 48-well plates

Procedure:

  • Hepatocyte Thawing and Seeding:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability (should be >80%).

    • Seed the hepatocytes into plates at a desired density (e.g., 0.5 x 10^6 cells/mL).[14]

  • Incubation:

    • Add the test compound (final concentration typically 1 µM) to the wells containing hepatocytes.[14]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot from each well and add it to cold acetonitrile containing the internal standard.[17]

  • Sample Processing:

    • Centrifuge the samples to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound at each time point.

Data Analysis and Interpretation

The primary readouts from these assays are the in vitro half-life (t½) and the intrinsic clearance (Clint).

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. It is calculated from the slope of the natural logarithm of the percent remaining compound versus time.

  • Intrinsic Clearance (Clint): Represents the maximal ability of the liver to metabolize a drug in the absence of other physiological limitations.[1]

Calculations:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression of this plot is equal to the elimination rate constant (k).

  • t½ = 0.693 / k

  • Clint (in µL/min/mg microsomal protein or µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / amount of protein or cells)

Comparative Metabolic Stability of Benzylamine Derivatives: A Hypothetical Case Study

To illustrate the impact of the methoxy and trifluoromethyl substituents, let's consider a hypothetical dataset for three compounds: Benzylamine (unsubstituted), a 4-Methoxybenzylamine derivative, and the target this compound.

CompoundStructureIn Vitro Half-life (t½, min) - Human Liver MicrosomesIntrinsic Clearance (Clint, µL/min/mg protein)Predicted Metabolic Pathway
Benzylamine Benzyl ring with NH2< 15> 100MAO-mediated deamination, CYP-mediated ring hydroxylation
4-Methoxybenzylamine Methoxy at para-position3050O-demethylation (CYP), MAO-mediated deamination
This compound Methoxy at para, CF3 at meta> 60< 20Likely slower O-demethylation and deamination due to electronic effects

Interpretation:

  • Benzylamine: The unsubstituted benzylamine is expected to have low metabolic stability due to its susceptibility to both MAO and CYP enzymes.[5]

  • 4-Methoxybenzylamine: The addition of a methoxy group may slightly increase stability by offering an alternative site for metabolism (O-demethylation).

  • This compound: The presence of the electron-withdrawing trifluoromethyl group is anticipated to significantly enhance metabolic stability.[4][7] It can deactivate the aromatic ring towards oxidative metabolism and may also hinder the approach of metabolizing enzymes.

Potential for Reactive Metabolite Formation

A critical aspect of metabolic stability assessment is the potential for the formation of reactive metabolites. These are chemically reactive species that can covalently bind to cellular macromolecules, potentially leading to idiosyncratic adverse drug reactions.[20][21][22] Benzylamine derivatives have been reported to form reactive intermediates through various pathways, including the formation of arene oxides and other novel reactive species.[23] While the trifluoromethyl group can block some metabolic pathways, it is crucial to consider the possibility of bioactivation at other sites on the molecule.[21] Specialized assays, such as glutathione trapping studies, can be employed to investigate the formation of reactive metabolites.

Conclusion: A Strategic Approach to Optimizing Metabolic Stability

Assessing the metabolic stability of this compound derivatives is a multi-faceted process that requires a combination of robust in vitro assays and a thorough understanding of the underlying metabolic pathways. By employing both liver microsomal and hepatocyte stability assays, researchers can gain valuable insights into the compound's susceptibility to Phase I and Phase II metabolism. The strategic incorporation of the trifluoromethyl group is a well-established approach to enhance metabolic stability, and the data generated from these studies will be instrumental in guiding the optimization of lead compounds with improved pharmacokinetic properties and a lower risk of metabolic liabilities.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methoxy-3-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

The core principle guiding the disposal of any laboratory chemical is adherence to the Resource Conservation and Recovery Act (RCRA), which establishes the "cradle-to-grave" management of hazardous waste.[2][3] This ensures that hazardous materials are handled in a manner that protects both human health and the environment.

Understanding the Compound: Physicochemical Profile

A thorough understanding of a chemical's properties is fundamental to its safe handling and disposal.

PropertyValueReference
CAS Number 743408-04-0[1][4][5]
Molecular Formula C₉H₁₀F₃NO[4][5]
Molecular Weight 205.18 g/mol [1][4]
Chemical Class Halogenated Aromatic Amine
Purity Typically ≥95%[5]
Storage Recommended at 2-8°C, sealed in a dry environment.[5]

The presence of a trifluoromethyl group and an amine functional group dictates its chemical reactivity and potential environmental hazards, classifying it as a hazardous waste that requires specialized disposal.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of 4-Methoxy-3-(trifluoromethyl)benzylamine, from the point of generation to final removal by a licensed waste management service.

Step 1: Waste Characterization

The first and most critical step is to correctly identify the waste as hazardous. Based on its chemical structure—a halogenated aromatic amine—this compound should be presumed to be a hazardous waste. Under RCRA, a waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6] While specific testing data for this compound is not widely published, the precautionary principle dictates it be handled as hazardous.

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous reactions and to ensure cost-effective disposal.

  • Halogenated vs. Non-Halogenated Waste: Do not mix this compound waste with non-halogenated organic waste. The disposal of halogenated compounds is often more complex and expensive.[7][8]

  • Liquid vs. Solid Waste: Collect liquid waste (e.g., unused solutions) separately from solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, or absorbent materials).

  • Compatibility: Ensure that this amine-containing compound is not mixed with incompatible materials such as strong oxidizing agents or acids, which could lead to vigorous reactions.

Step 3: Containerization

The choice of waste container is vital for safe storage and transport.

  • Select a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, for liquid waste. The container must be in good condition with a secure, leak-proof screw cap.[9]

  • Avoid Contamination: Do not use former food or beverage containers.[9] Ideally, the original product container can be used for the waste if it is intact and properly relabeled.[9]

  • Headspace: Fill liquid waste containers to no more than 80-90% capacity to allow for vapor expansion.

  • Solid Waste: Place contaminated solids in a clearly marked, durable plastic bag or a designated solid waste container.

Step 4: Labeling

Accurate and clear labeling is a legal requirement and essential for safety.

  • "Hazardous Waste" Designation: The container must be clearly marked with the words "Hazardous Waste."[10]

  • Chemical Identification: List all chemical constituents by their full name (e.g., "this compound"). Avoid using abbreviations or chemical formulas.

  • Hazard Identification: Indicate the relevant hazards. While a specific GHS classification may not be available, based on analogous compounds, it is prudent to mark it as "Toxic" and "Irritant."

Step 5: On-Site Accumulation and Storage

Laboratories that generate hazardous waste must adhere to specific on-site storage regulations.

  • Satellite Accumulation Area (SAA): Small quantities of hazardous waste (up to 55 gallons) can be accumulated at or near the point of generation in an SAA.[10][11] The container must be under the control of the laboratory personnel.

  • Storage Conditions: Store the waste container in a designated, well-ventilated area, away from heat sources or direct sunlight. Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain any potential leaks.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[9]

Step 6: Arranging for Disposal

Hazardous waste must be disposed of through a licensed professional waste disposal service.

  • Contact your Institution's Environmental Health & Safety (EH&S) Office: Your EH&S department will have established procedures and contracts with certified hazardous waste vendors.

  • Provide Documentation: Be prepared to provide the waste manifest, which includes the information from your hazardous waste label.

  • Schedule Pickup: Coordinate with your EH&S office to schedule a pickup of the full waste container.

Disposal Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (Unused 4-Methoxy-3- (trifluoromethyl)benzylamine or contaminated materials) B Is the waste hazardous? A->B C Presume Hazardous (Halogenated Aromatic Amine) B->C Yes D Segregate Waste C->D E Halogenated Organic Waste D->E F Solid Waste D->F G Liquid Waste D->G H Select Appropriate Container E->H F->H G->H I Label Container Correctly - 'Hazardous Waste' - Chemical Name - Hazards - Date H->I J Store in Satellite Accumulation Area (SAA) I->J K Contact EH&S for Disposal J->K L Licensed Waste Vendor Pickup K->L

References

Navigating the Handling of 4-Methoxy-3-(trifluoromethyl)benzylamine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Personnel

The strategic incorporation of the trifluoromethyl group into molecular scaffolds is a cornerstone of modern drug design, offering enhanced metabolic stability and bioactivity. 4-Methoxy-3-(trifluoromethyl)benzylamine is a key building block in this arena, valued by researchers in pharmaceutical and agrochemical development. However, its potent chemical properties demand a rigorous and informed approach to laboratory handling to ensure personnel safety and experimental integrity. This guide provides essential, immediate safety protocols and logistical information for the operational handling and disposal of this compound.

Hazard Assessment: Understanding the Risks

Based on this analysis, this compound is presumed to:

  • Cause skin irritation and potentially severe skin burns upon contact.[1][2][3]

  • Lead to serious eye irritation and possible severe eye damage.[1][2][3]

  • Cause respiratory tract irritation if inhaled.[1][2][3]

The trifluoromethyl group, while enhancing desirable molecular properties, and the benzylamine scaffold, necessitate a cautious approach.[2] Aromatic amines as a class are known for their potential for skin absorption and systemic effects. Therefore, minimizing all routes of exposure is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Protection Type Recommended Equipment Rationale and Causality
Eye and Face Protection Chemical safety goggles with side shields and a full-face shield.Protects against splashes and airborne particles, which can cause severe eye damage.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a chemical-resistant lab coat, and closed-toe shoes. For larger quantities or splash-prone procedures, a chemical-resistant apron is also recommended.Prevents skin contact, which can lead to irritation and burns.[2][3] Aromatic amines can be absorbed through the skin.
Respiratory Protection All handling of this compound should be performed within a certified chemical fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes the risk of inhaling vapors, which can cause respiratory irritation.[2][3]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 4-Methoxy-3- (trifluoromethyl)benzylamine fume_hood Is a certified chemical fume hood available? start->fume_hood standard_ppe Standard PPE: - Safety goggles - Chemical-resistant gloves - Lab coat - Closed-toe shoes fume_hood->standard_ppe Yes respirator NIOSH-approved respirator with organic vapor cartridge required fume_hood->respirator No spill Is there a risk of a large spill or aerosol generation? enhanced_ppe Enhanced PPE: - Full-face shield - Chemical-resistant apron spill->enhanced_ppe Yes end Proceed with caution spill->end No standard_ppe->spill enhanced_ppe->end respirator->end

Caption: Decision workflow for PPE selection.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Ensure the container is tightly sealed and clearly labeled.

Handling Procedures
  • Preparation: Before handling, ensure a safety shower and eyewash station are readily accessible.[2]

  • Engineering Controls: All weighing and transfers of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Dispensing: Use appropriate tools (e.g., spatula, pipette) to handle the material, avoiding the creation of dust or aerosols.

  • Housekeeping: Keep the work area clean and uncluttered. Clean up any minor spills immediately with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2]

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2][3]

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound requires specific disposal procedures.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a designated, clearly labeled, and sealed hazardous waste container.

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Waste Disposal Workflow

Disposal_Workflow start Generation of Waste Containing This compound collect Collect in a designated, labeled, and sealed hazardous waste container start->collect segregate Segregate from non-halogenated waste streams collect->segregate contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office segregate->contact_ehs dispose Dispose according to EHS guidelines and all applicable regulations contact_ehs->dispose

Caption: Workflow for the disposal of halogenated waste.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their vital work of developing the next generation of pharmaceuticals and agrochemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.